molecular formula C6H4BrN3O B1384445 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one CAS No. 93587-23-6

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one

Cat. No.: B1384445
CAS No.: 93587-23-6
M. Wt: 214.02 g/mol
InChI Key: HNQUXIMIIVPBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 93587-23-6) is a high-purity chemical compound supplied with a minimum purity of 95%. This brominated pyrrolopyrimidine derivative has a molecular formula of C6H4BrN3O and a molecular weight of 214.02 g/mol . It is categorized as a Protein Degrader Building Block, making it a valuable intermediate for constructing more complex molecules for proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies . The pyrrolo[3,2-d]pyrimidin-4-one scaffold is recognized in medicinal chemistry as a privileged structure due to its similarity to purine bases, allowing it to interact effectively with enzyme active sites . This scaffold has been identified as a potent and cell-active inhibitor for bromodomains, particularly the P300/CBP-associated factor (PCAF) . Furthermore, this structural class is actively investigated for developing novel antitubercular agents and antimicrobial applications . The bromine atom at the 7-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies. This product is intended for use by professional research laboratories and for industrial or commercial manufacturing. It is not for medical or consumer use. Intended Use and Handling: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or animal consumption. These chemicals are for use by qualified professionals in controlled laboratory or industrial settings. Orders shipping to medical facilities, doctor offices, pharmacies, veterinarians, or consumer residences will be canceled.

Properties

IUPAC Name

7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQUXIMIIVPBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535800
Record name 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93587-23-6
Record name 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is strategically divided into two main stages: the construction of the core pyrrolo[3,2-d]pyrimidin-4-one (9-deazaguanine) ring system, followed by a regioselective bromination at the C7 position. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure high yield and purity of the final product.

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a purine analogue of significant interest in the development of novel therapeutics, owing to its diverse biological activities. Specifically, this compound serves as a versatile intermediate for the synthesis of a wide range of bioactive molecules, including kinase inhibitors and antiviral agents. The bromine atom at the 7-position provides a convenient handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space. This guide delineates a reliable synthetic route to this important building block, emphasizing the rationale behind the chosen methodologies and providing practical, field-proven insights.

Part 1: Synthesis of the 4H-Pyrrolo[3,2-d]pyrimidin-4-one Core (9-Deazaguanine)

The initial phase of the synthesis focuses on the construction of the fundamental 4H-pyrrolo[3,2-d]pyrimidin-4-one ring system, also known as 9-deazaguanine. The presented pathway is an optimized and high-yielding method that commences with the readily available starting material, 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone.

Experimental Workflow: Synthesis of 9-Deazaguanine

Synthesis_of_9_Deazaguanine Start 2-Amino-6-methyl- 5-nitro-4(3H)-pyrimidinone Step1 Protection of N3 (Benzyloxymethyl chloride, DBU, DMF) Start->Step1 Intermediate1 N3-Protected Pyrimidinone Step1->Intermediate1 Step2 Condensation (DMF-dimethylacetal, DMF) Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Reductive Cyclization (H2, Pd/C) Intermediate2->Step3 Intermediate3 Protected 9-Deazaguanine Step3->Intermediate3 Step4 Deprotection (Ethanolic Ammonia) Intermediate3->Step4 Intermediate4 N1-Benzyloxymethyl-9-deazaguanine Step4->Intermediate4 Step5 Final Deprotection (H2, Pd(OH)2/C, Methanol) Intermediate4->Step5 End 4H-Pyrrolo[3,2-d]pyrimidin-4-one (9-Deazaguanine) Step5->End

Caption: Workflow for the synthesis of 4H-Pyrrolo[3,2-d]pyrimidin-4-one.

Detailed Protocol: Synthesis of 9-Deazaguanine

Step 1: N3-Protection of 2-Amino-6-methyl-5-nitro-4(3H)-pyrimidinone

  • Rationale: Protection of the N3 position of the pyrimidinone ring is crucial to prevent side reactions in the subsequent steps. The benzyloxymethyl (BOM) group is an excellent choice as it is stable under the reaction conditions and can be readily removed.

  • Procedure:

    • To a solution of 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone in anhydrous N,N-dimethylformamide (DMF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature.

    • Slowly add benzyl chloromethyl ether and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and collect the precipitate by filtration.

    • Wash the solid with water and dry under vacuum to afford the N3-protected pyrimidinone.

Step 2: Condensation with DMF-dimethylacetal

  • Rationale: This step introduces a one-carbon unit that will ultimately form part of the pyrrole ring. The reaction with DMF-dimethylacetal forms a reactive enamine intermediate.

  • Procedure:

    • Dissolve the N3-protected pyrimidinone in DMF.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and use the resulting enamine intermediate directly in the next step.

Step 3: Reductive Cyclization

  • Rationale: The nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with the enamine to form the pyrrole ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • To the solution of the enamine intermediate, add a palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr apparatus) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the protected 9-deazaguanine derivative.

Step 4 & 5: Deprotection

  • Rationale: The final steps involve the removal of the protecting groups to yield the desired 9-deazaguanine. A two-step deprotection strategy is employed for optimal results.

  • Procedure:

    • Treat the protected 9-deazaguanine with ethanolic ammonia in a sealed vessel at an elevated temperature to remove the dimethylaminomethylene group.

    • After cooling and concentrating, dissolve the resulting N1-benzyloxymethyl-9-deazaguanine in methanol.

    • Add palladium hydroxide on carbon (Pd(OH)₂/C) and hydrogenate the mixture to cleave the BOM protecting group.

    • Filter off the catalyst and evaporate the solvent. Recrystallize the residue from a suitable solvent system (e.g., 50% ethanol) to obtain pure 4H-pyrrolo[3,2-d]pyrimidin-4-one.[1][2]

Part 2: Regioselective Bromination of 4H-Pyrrolo[3,2-d]pyrimidin-4-one

The second stage of the synthesis involves the selective introduction of a bromine atom at the C7 position of the pyrrolo[3,2-d]pyrimidine core. This is achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS) on a protected form of 9-deazaguanine.

Experimental Workflow: Regioselective C7 Bromination

Regioselective_Bromination Start 4H-Pyrrolo[3,2-d]pyrimidin-4-one (9-Deazaguanine) Step1 Protection of Amino and Lactam Groups (e.g., Pivaloyloxymethyl chloride) Start->Step1 Intermediate1 Protected 9-Deazaguanine Step1->Intermediate1 Step2 Regioselective Bromination (N-Bromosuccinimide, DMF) Intermediate1->Step2 Intermediate2 Protected 7-Bromo-9-deazaguanine Step2->Intermediate2 Step3 Deprotection (e.g., Sodium Methoxide) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the regioselective C7 bromination of 4H-Pyrrolo[3,2-d]pyrimidin-4-one.

Detailed Protocol: Regioselective C7 Bromination

Step 1: Protection of 4H-Pyrrolo[3,2-d]pyrimidin-4-one

  • Rationale: To ensure the regioselectivity of the bromination and to improve the solubility of the starting material, it is advantageous to protect the amino and lactam functionalities. The pivaloyloxymethyl (POM) group is a suitable choice for this purpose.[3][4]

  • Procedure:

    • Suspend 4H-pyrrolo[3,2-d]pyrimidin-4-one in an appropriate solvent such as DMF.

    • Add a base (e.g., potassium carbonate) followed by pivaloyloxymethyl chloride.

    • Stir the reaction mixture at room temperature until the starting material is fully converted to the protected derivative (monitored by TLC).

    • Work up the reaction by adding water and extracting the product with an organic solvent. Purify the crude product by column chromatography.

Step 2: Regioselective Bromination with N-Bromosuccinimide (NBS)

  • Rationale: N-Bromosuccinimide is a mild and effective brominating agent for electron-rich aromatic systems like the pyrrole ring of 9-deazaguanine. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the C7 position being the most nucleophilic and sterically accessible site.[3][4]

  • Procedure:

    • Dissolve the protected 9-deazaguanine in an anhydrous solvent such as DMF.

    • Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise.

    • Allow the reaction to stir at low temperature and then warm to room temperature.

    • Monitor the reaction progress by TLC. Once complete, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

Step 3: Deprotection

  • Rationale: The final step is the removal of the protecting groups to furnish the target compound, this compound.

  • Procedure:

    • Dissolve the protected 7-bromo-9-deazaguanine in a suitable solvent such as methanol.

    • Add a solution of sodium methoxide in methanol and stir at room temperature.

    • Monitor the deprotection by TLC. Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure this compound.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
Part 1: 9-Deazaguanine Synthesis
N3-Protection2-Amino-6-methyl-5-nitro-4(3H)-pyrimidinoneBenzyloxymethyl chloride, DBUN3-Protected Pyrimidinone~90
Condensation & Reductive CyclizationN3-Protected PyrimidinoneDMF-DMA, H₂, Pd/CProtected 9-Deazaguanine~85-95
DeprotectionProtected 9-DeazaguanineEthanolic Ammonia, H₂, Pd(OH)₂/C4H-Pyrrolo[3,2-d]pyrimidin-4-one~85-90
Part 2: C7 Bromination
Protection4H-Pyrrolo[3,2-d]pyrimidin-4-onePivaloyloxymethyl chloride, K₂CO₃Protected 9-Deazaguanine~60-70
BrominationProtected 9-DeazaguanineN-Bromosuccinimide (NBS)Protected 7-Bromo-9-deazaguanineHigh
DeprotectionProtected 7-Bromo-9-deazaguanineSodium MethoxideThis compoundHigh

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The strategic use of protecting groups and the regioselective nature of the bromination reaction are key to the success of this synthesis.

References

  • Liu, P. et al. (2002). An Improved Synthesis of 9-Deazaguanine. Synthetic Communications, 32(24), 3797-3802. [Link]

  • Taylor, E. C. et al. (1984). A new and efficient synthesis of 9-deazaguanine. The Journal of Organic Chemistry, 49(13), 2479-2480.
  • Rosemeyer, H. et al. (1988). Synthesis of 9-Halogenated 9-Deazaguanine N7-(2'-Deoxyribonucleosides). Helvetica Chimica Acta, 71(6), 1573-1585. [Link]

  • Shih, H. et al. (2002). Synthesis of 9-substituted 9-deazaguanine derivatives. Chemical & Pharmaceutical Bulletin, 50(3), 364-367.
  • Seela, F. et al. (1984). Isomeric N-methyl-7-deazaguanines: synthesis, structural assignment, and inhibitory activity on xanthine oxidase. Journal of Medicinal Chemistry, 27(8), 981-985. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-d]pyrimidin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine bases, which allows for effective interactions with the active sites of various enzymes. This technical guide focuses on a specific, yet highly significant, derivative: 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. We will delve into its established and potential biological activities, positioning it as a versatile building block for the development of novel therapeutics. The strategic placement of the bromine atom at the 7-position provides a crucial chemical handle for diversification, enabling its application in targeted protein degradation and as a modulator of epigenetic targets. This guide will synthesize current understanding, provide field-proven insights into experimental design, and offer a forward-looking perspective on its therapeutic promise.

Core Scaffold and Strategic Importance

The pyrrolo[3,2-d]pyrimidin-4-one core is an analog of purine, a fundamental component of nucleic acids and a key motif in numerous endogenous signaling molecules. This inherent biocompatibility makes it an excellent starting point for the design of molecules that can interact with ATP-binding sites of enzymes or other purine-recognizing domains.

The subject of this guide, this compound, introduces a bromine atom onto this core. From a medicinal chemistry perspective, this halogenation serves two primary purposes:

  • Modulation of Biological Activity: The electronic and steric properties of the bromine atom can influence the binding affinity and selectivity of the molecule for its biological target.

  • A Handle for Chemical Synthesis: The bromine atom is a versatile functional group that can be readily modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold, a critical step in optimizing lead compounds.

Established Biological Activity: Bromodomain Inhibition

Recent research has identified the pyrrolo[3,2-d]pyrimidin-4-one scaffold as a potent and selective inhibitor of the P300/CBP-associated factor (PCAF) bromodomain.[1] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription. The dysregulation of bromodomain-containing proteins is implicated in various diseases, including cancer and inflammatory disorders.

Mechanism of Action: Mimicking Acetylated Lysine

The pyrrolo[3,2-d]pyrimidin-4-one core is believed to act as a mimic of the acetylated lysine side chain, engaging in key hydrogen bonding interactions within the bromodomain binding pocket. The strategic placement of substituents on this core can enhance binding affinity and confer selectivity for specific bromodomains.

cluster_Bromodomain Bromodomain Binding Pocket Pyrrolo Pyrrolo[3,2-d]pyrimidin-4-one Core Pocket Key Amino Acid Residues (e.g., Asparagine, Tyrosine) Pyrrolo->Pocket Hydrogen Bonding & Hydrophobic Interactions AcetylatedLysine Endogenous Acetylated Lysine AcetylatedLysine->Pocket Natural Binding Partner

Caption: Interaction of the pyrrolo[3,2-d]pyrimidin-4-one core with a bromodomain binding pocket.

The Role of the 7-Bromo Substituent in Bromodomain Inhibitor Development

While the core scaffold provides the primary binding interactions, the 7-bromo position offers a vector for further optimization. By using the bromine as a point of attachment, medicinal chemists can introduce additional functionalities to:

  • Enhance Potency: Introduce groups that make additional favorable contacts with the bromodomain protein.

  • Improve Selectivity: Design substituents that exploit subtle differences in the architecture of various bromodomain binding pockets.

  • Optimize Pharmacokinetic Properties: Modify the molecule to improve its solubility, metabolic stability, and cell permeability.

Emerging Application: A Building Block for Proteolysis-Targeting Chimeras (PROTACs)

One of the most exciting applications for this compound is as a foundational building block for the development of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.

PROTAC Design and the Utility of the 7-Bromo Group

A PROTAC consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The 7-bromo group on the pyrrolo[3,2-d]pyrimidin-4-one scaffold is an ideal attachment point for the linker.

cluster_PROTAC PROTAC Molecule Warhead Pyrrolo[3,2-d]pyrimidin-4-one (Bromodomain Ligand) Linker Linker Warhead->Linker Attached at 7-position E3LigaseLigand E3 Ligase Ligand (e.g., for VHL or Cereblon) Linker->E3LigaseLigand

Caption: General structure of a PROTAC utilizing the 7-bromo position for linker attachment.

The development of a PROTAC based on this scaffold would involve:

  • Synthesis of the Warhead: this compound serves as the starting material.

  • Linker Attachment: A suitable linker is attached to the 7-position via a cross-coupling reaction.

  • Conjugation to an E3 Ligase Ligand: The other end of the linker is then conjugated to a known E3 ligase ligand.

This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions to optimize for efficient ternary complex formation and subsequent target degradation.

Potential for Antibacterial and Other Activities

While the primary focus has been on its role in oncology and epigenetics, the pyrrolo[3,2-d]pyrimidine scaffold has also been investigated for other biological activities.

Antibacterial Potential

Some studies have explored the antibacterial properties of pyrrolo[3,2-d]pyrimidine derivatives.[2] Although the tested compounds in one study showed weak activity, this remains an area for potential exploration. The 7-bromo derivative could serve as a starting point for the synthesis of a new library of compounds to be screened against a panel of pathogenic bacteria.

Kinase Inhibition: An Untapped Potential?

The isomeric pyrrolo[2,3-d]pyrimidine scaffold is a well-established kinase inhibitor pharmacophore.[3][4][5][6][7] Given the structural similarities, it is plausible that derivatives of this compound could also exhibit kinase inhibitory activity. This represents a promising, yet underexplored, avenue of research. A broad kinase screening panel would be a logical first step in investigating this potential.

Experimental Protocols

General Protocol for Suzuki Cross-Coupling for Library Synthesis

This protocol provides a general framework for diversifying the 7-position of the scaffold.

StepProcedureRationale
1To a solution of this compound (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water) add the desired boronic acid or boronate ester (1.1-1.5 equivalents).The boronic acid/ester provides the new substituent to be attached at the 7-position.
2Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 equivalents) and a base (e.g., K2CO3, 2-3 equivalents).The palladium catalyst is essential for the cross-coupling reaction. The base is required to activate the boronic acid/ester.
3Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.Removal of oxygen is crucial to prevent degradation of the catalyst. Heating provides the necessary energy for the reaction to proceed.
4Monitor the reaction by TLC or LC-MS.To determine when the reaction is complete.
5Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).Standard workup procedure to isolate the product.
6Purify the crude product by column chromatography.To obtain the pure, diversified product.
In Vitro Bromodomain Inhibition Assay (AlphaScreen)

This is a high-throughput screening method to assess the inhibitory activity of compounds against a specific bromodomain.

StepProcedureRationale
1Prepare a reaction mixture containing the biotinylated histone peptide, the GST-tagged bromodomain protein, and the test compound at various concentrations.This brings the components of the assay together.
2Incubate at room temperature to allow for binding to occur.To allow the system to reach equilibrium.
3Add streptavidin-coated donor beads and anti-GST-coated acceptor beads.The donor beads bind to the biotinylated peptide, and the acceptor beads bind to the GST-tagged protein.
4Incubate in the dark.To allow for bead-protein/peptide binding.
5Read the plate on an AlphaScreen-compatible plate reader.If the protein and peptide are bound, the beads are in close proximity, and a signal is generated. An inhibitor will disrupt this interaction, leading to a decrease in signal.

Conclusion and Future Directions

This compound is a molecule of significant strategic importance in modern drug discovery. Its established role as a precursor to potent bromodomain inhibitors and its ideal suitability as a building block for PROTACs position it at the forefront of targeted therapeutics research. The versatility of the 7-bromo group allows for extensive chemical exploration, paving the way for the development of novel drugs with enhanced potency, selectivity, and novel mechanisms of action. Future research should focus on:

  • Systematic derivatization of the 7-position to build extensive libraries for screening against various biological targets.

  • Elucidation of the X-ray crystal structures of its derivatives in complex with their protein targets to guide structure-based drug design.

  • Comprehensive kinase screening to explore the untapped potential of this scaffold as kinase inhibitors.

  • Development and optimization of PROTACs based on this scaffold for the targeted degradation of disease-relevant proteins.

This guide has aimed to provide a comprehensive overview of the biological activity and therapeutic potential of this compound, grounded in scientific integrity and forward-looking insights for the drug development community.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Available at: [Link]

  • Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. Available at: [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Available at: [Link]

  • Development of BromoTag: A "Bump-and-Hole"-PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. Available at: [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Available at: [Link]

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Available at: [Link]

  • Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Available at: [Link]

Sources

Unveiling the Mechanistic Landscape of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one represents a molecule of significant interest within contemporary drug discovery, primarily categorized as a versatile building block for protein degraders.[1] While direct, in-depth mechanistic studies on this specific compound are emerging, its core scaffold, the pyrrolo[3,2-d]pyrimidine nucleus, is a well-established "privileged structure" in medicinal chemistry. This guide provides a comprehensive technical overview of the potential mechanisms of action for this compound, drawing upon the extensive body of research on its structural analogs. We will explore its likely roles as a kinase inhibitor, a modulator of one-carbon metabolism, and a bromodomain inhibitor, while also detailing its application in the burgeoning field of targeted protein degradation. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and its derivatives.

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Foundation for Diverse Bioactivity

The pyrrolo[3,2-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP.[2] This structural mimicry provides a fundamental basis for its broad-spectrum activity against a multitude of ATP-dependent enzymes, most notably protein kinases.[2][3] The replacement of the N7 atom of the purine ring with a carbon atom alters the electron distribution and provides a vector for further chemical modification, often leading to enhanced binding affinity and selectivity for target enzymes.[4]

This compound, with its bromine substitution at the 7-position, is primed for functionalization via cross-coupling reactions, making it an ideal starting point for the synthesis of compound libraries for structure-activity relationship (SAR) studies.[1] Its classification as a "Protein Degrader Building Block" points towards its utility in the construction of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

Potential Mechanisms of Action: A Multi-faceted Profile

Based on the activities of structurally related compounds, this compound is hypothesized to exert its biological effects through one or more of the following mechanisms:

Kinase Inhibition: A Primary Mode of Action

The pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds are extensively documented as potent inhibitors of a wide range of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in cancer.[3]

  • Receptor Tyrosine Kinases (RTKs): Derivatives of the pyrrolopyrimidine scaffold have demonstrated potent inhibitory activity against key RTKs implicated in cancer progression, including:

    • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[2][5]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of tumor angiogenesis.[2][6]

    • HER2: Overexpressed in a subset of breast cancers.[6][7]

  • Non-Receptor Tyrosine Kinases:

    • Focal Adhesion Kinase (FAK): Involved in cell migration, invasion, and survival.[8]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[6][7]

    • Monopolar spindle kinase 1 (Mps1): A key component of the spindle assembly checkpoint, crucial for proper cell division.[9]

    • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making its inhibitors promising for cancer immunotherapy.[10]

    • p21-Activated Kinase 4 (PAK4): Implicated in a variety of cancers.[11]

The mechanism of kinase inhibition is typically ATP-competitive, with the pyrrolopyrimidine core occupying the adenine-binding pocket of the kinase domain. The substituents on the scaffold then dictate the selectivity and potency against specific kinases.

Experimental Protocol: Kinase Inhibition Profiling

A comprehensive kinase panel screen is the first-line experimental approach to determine the inhibitory profile of this compound.

Objective: To identify the primary kinase targets and determine the IC50 values for the most potently inhibited kinases.

Methodology:

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Kinase Panel Screening: Submit the compound for screening against a broad panel of recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™ or similar). The initial screen is typically performed at a single high concentration (e.g., 10 µM).

  • IC50 Determination: For kinases showing significant inhibition (e.g., >80%) in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase, substrate, and ATP with a serial dilution of the compound.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Causality and Self-Validation: A potent and selective inhibition of a specific kinase or kinase family in this assay provides strong evidence for a direct mechanism of action. The reproducibility of IC50 values across multiple experiments serves as a self-validating measure.

Diagram: Generalized Kinase Inhibition Workflow

G cluster_prep Compound Preparation cluster_screen Kinase Profiling cluster_ic50 Potency Determination Compound 7-Bromo-1,5-dihydro-4H- pyrrolo[3,2-d]pyrimidin-4-one Stock 10 mM Stock in DMSO Compound->Stock Panel Broad Kinase Panel Screen (e.g., 10 µM) Stock->Panel Hits Identify Inhibited Kinases (>80% inhibition) Panel->Hits DoseResponse Dose-Response Assays Hits->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Target Target IC50->Target Identify Primary Targets

Caption: Workflow for identifying kinase targets.

Modulation of One-Carbon Metabolism

Recent studies have revealed that novel pyrrolo[3,2-d]pyrimidine derivatives can act as multi-targeted inhibitors of both mitochondrial and cytosolic one-carbon metabolism.[12][13] These pathways are critical for the biosynthesis of nucleotides and amino acids, and are thus essential for the rapid proliferation of cancer cells.

Key enzymatic targets in this pathway include:

  • Serine Hydroxymethyltransferase 2 (SHMT2): A mitochondrial enzyme that catalyzes the conversion of serine to glycine, producing a one-carbon unit for downstream metabolic processes.[13]

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Enzymes involved in de novo purine biosynthesis.[12][13]

Inhibition of these targets leads to a depletion of the nucleotide pool, suppression of mTOR signaling, and an increase in reactive oxygen species, ultimately culminating in cancer cell death.[13]

Bromodomain Inhibition

The pyrrolo[3,2-d]pyrimidin-4-one scaffold has been identified as a potent and cell-active inhibitor of the P300/CBP-associated factor (PCAF) bromodomain.[1][14] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. The PCAF bromodomain is involved in transcriptional activation, and its inhibition can modulate the expression of genes involved in cell growth and proliferation.

Derivatives of this scaffold have been shown to be highly potent and selective for the PCAF bromodomain, with IC50 values in the low nanomolar range.[14]

Role as a Protein Degrader Building Block: The PROTAC Approach

The designation of this compound as a "Protein Degrader Building Block" highlights its utility in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule consisting of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. This ternary complex formation induces the ubiquitination of the POI, marking it for degradation by the proteasome.

The pyrrolo[3,2-d]pyrimidine core can serve as the ligand for the POI, particularly if the target is a kinase or a bromodomain. The bromine atom at the 7-position provides a convenient attachment point for the linker, which is then connected to an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or ligands for VHL).

Diagram: PROTAC Mechanism of Action

G cluster_protac PROTAC Molecule cluster_degradation Protein Degradation PROTAC Pyrrolo[3,2-d]pyrimidine (POI Ligand) Linker Linker PROTAC->Linker POI Protein of Interest (POI) PROTAC->POI E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 binds POI->PROTAC E3->E3_Ligand Ub Ubiquitination of POI E3->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded POI Proteasome->Degraded

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Azido-2-bromophenol (C6H4BrN3O)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C6H4BrN3O represents a class of chemical compounds with various potential isomers. This guide focuses on a specific and notable isomer: 4-azido-2-bromophenol . This compound is of significant interest to the scientific community, particularly those in drug discovery and chemical biology, due to its unique combination of functional groups. The presence of a phenol, a bromine atom, and an azide group on an aromatic scaffold makes 4-azido-2-bromophenol a versatile building block for the synthesis of complex molecules and a useful tool for chemical biology studies.

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-azido-2-bromophenol, its spectroscopic and analytical characterization, synthesis and reactivity, potential applications in drug development, and crucial safety information.

Physicochemical Properties

The physicochemical properties of 4-azido-2-bromophenol are crucial for its handling, storage, and application in various chemical reactions and biological assays. A summary of its key properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C6H4BrN3O[1]
Molecular Weight 214.02 g/mol [1]
IUPAC Name 4-azido-2-bromophenol[1]
CAS Number Not available
Appearance Predicted to be a solid at room temperature
XLogP3 3.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 212.95377 Da[1]
Topological Polar Surface Area 34.6 Ų[1]
Heavy Atom Count 11[1]

Structural Elucidation and Isomeric Landscape

The molecular formula C6H4BrN3O allows for several structural isomers, each with distinct properties. The arrangement of the bromo, azido, and hydroxyl groups on the benzene ring defines the isomer. 4-azido-2-bromophenol is one such isomer, and its structure dictates its reactivity and spectroscopic signature.

Isomers of C6H4BrN3O cluster_isomers Possible Isomeric Structures C6H4BrN3O C6H4BrN3O 4-azido-2-bromophenol 4-azido-2-bromophenol C6H4BrN3O->4-azido-2-bromophenol Specific Isomer Other Isomers Other Isomers C6H4BrN3O->Other Isomers Potential Structures 2-azido-4-bromophenol 2-azido-4-bromophenol Other Isomers->2-azido-4-bromophenol 3-azido-4-bromophenol 3-azido-4-bromophenol Other Isomers->3-azido-4-bromophenol 2-azido-6-bromophenol 2-azido-6-bromophenol Other Isomers->2-azido-6-bromophenol

Caption: Possible isomers of C6H4BrN3O.

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of 4-azido-2-bromophenol rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region (typically 6.5-8.0 ppm) will display a specific splitting pattern based on the substitution pattern of the benzene ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[2][3]

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the hydroxyl group will be shifted downfield (around 150-160 ppm), while the carbon attached to the bromine will also show a characteristic chemical shift.[4][5]

Mass Spectrometry (MS)

The mass spectrum of 4-azido-2-bromophenol will exhibit a characteristic molecular ion peak (M+). Due to the presence of bromine, there will be an isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7] Fragmentation patterns may involve the loss of N₂ from the azide group, followed by further fragmentation of the aromatic ring.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present:

  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.[10][11][12][13]

  • N₃ stretch: A strong, sharp absorption band around 2100-2150 cm⁻¹ is a definitive indicator of the azide functional group.[14]

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are typical for the aromatic ring.[2][10]

  • C-Br stretch: A weaker absorption in the fingerprint region (below 1000 cm⁻¹) can indicate the presence of the carbon-bromine bond.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of 4-azido-2-bromophenol and for monitoring its reactions. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is commonly used for the separation of aromatic compounds.[15][16][17][18] UV detection at a wavelength around 254 nm is appropriate for this chromophoric molecule.[18][19]

Experimental Protocol: Analytical Workflow

A typical workflow for the characterization of a synthesized batch of 4-azido-2-bromophenol would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the compound (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis or in an appropriate solvent for other techniques.[20]

  • Purity Assessment by HPLC: Inject the sample into an HPLC system to determine its purity and identify any potential impurities.

  • Structural Confirmation by NMR: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and connectivity of the atoms.

  • Molecular Weight Verification by MS: Obtain a mass spectrum to confirm the molecular weight and isotopic pattern.

  • Functional Group Identification by IR: Record an IR spectrum to verify the presence of the key functional groups (OH, N₃).

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization Crude Product Crude Product Purified Compound Purified Compound Crude Product->Purified Compound Chromatography HPLC HPLC Purified Compound->HPLC Purity NMR NMR Purified Compound->NMR Structure MS MS Purified Compound->MS MW IR IR Purified Compound->IR Functional Groups

Caption: Analytical workflow for 4-azido-2-bromophenol.

Chemical Synthesis and Reactivity

Synthesis

Aryl azides are commonly synthesized from the corresponding aryl amines.[21][22] A plausible synthetic route to 4-azido-2-bromophenol would involve the diazotization of 4-amino-2-bromophenol followed by treatment with sodium azide.[14][23][24]

Reactivity

The reactivity of 4-azido-2-bromophenol is governed by its three functional groups:

  • Azide Group: The azide group is a versatile functional group in organic synthesis. It can undergo:

    • [3+2] Cycloadditions (Click Chemistry): The reaction of the azide with an alkyne, often catalyzed by copper(I), to form a stable triazole ring is a cornerstone of "click chemistry".[25][26] This reaction is widely used in bioconjugation and materials science.

    • Staudinger Reaction: Reduction of the azide to an amine using a phosphine, such as triphenylphosphine.[14][25]

    • Photoreactivity: Aryl azides can be photolyzed to generate highly reactive nitrene intermediates, which can undergo various insertion and rearrangement reactions.[23][27][28]

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo:

    • O-Alkylation and O-Acylation: Reaction with alkyl halides or acylating agents to form ethers and esters, respectively.[29]

    • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions.[29]

  • Bromo-Aromatic Group: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.

Reactivity_of_4_azido_2_bromophenol cluster_azide Azide Reactions cluster_phenol Phenol Reactions cluster_bromo Bromine Reactions 4-azido-2-bromophenol 4-azido-2-bromophenol Triazole Triazole 4-azido-2-bromophenol->Triazole Click Chemistry Amine Amine 4-azido-2-bromophenol->Amine Staudinger Reduction Nitrene Nitrene 4-azido-2-bromophenol->Nitrene Photolysis Ether Ether 4-azido-2-bromophenol->Ether O-Alkylation Ester Ester 4-azido-2-bromophenol->Ester O-Acylation Cross-Coupling Product Cross-Coupling Product 4-azido-2-bromophenol->Cross-Coupling Product Suzuki/Heck Coupling

Caption: Key reactions of 4-azido-2-bromophenol.

Applications in Drug Discovery and Development

4-azido-2-bromophenol is a valuable scaffold in drug discovery due to its trifunctional nature.

  • Bioorthogonal Chemistry: The azide group allows for the attachment of this molecule to biomolecules (proteins, nucleic acids, etc.) that have been modified with an alkyne, using click chemistry. This is a powerful tool for target identification and validation.[24][30][31]

  • Photoaffinity Labeling: The photoreactive nature of the aryl azide group can be exploited in photoaffinity labeling experiments to identify the binding partners of a drug candidate.[23][27]

  • Medicinal Chemistry Scaffolding: The bromo-phenol core can be elaborated through cross-coupling and other reactions to generate libraries of compounds for screening against various biological targets.

Safety and Handling

Organic azides are potentially explosive and should be handled with extreme caution. They can be sensitive to heat, shock, and friction.[32][33]

  • Stability: The stability of organic azides is generally assessed by the carbon-to-nitrogen ratio. For C6H4BrN3O, this ratio is favorable, but care should still be taken.[34]

  • Handling Precautions:

    • Always work in a well-ventilated fume hood and behind a blast shield.[35]

    • Use non-metal spatulas to avoid the formation of shock-sensitive heavy metal azides.[33][35]

    • Avoid heating the compound, especially in its pure, solid form.[32]

    • Store at low temperatures and protected from light.[34]

  • Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals.[32][35] Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive azidomethanes.[33]

  • Disposal: Azide-containing waste should be handled and disposed of according to institutional safety guidelines. It should never be mixed with acidic waste.[32][33]

Conclusion

4-azido-2-bromophenol is a molecule with significant potential in chemical research, particularly in the fields of organic synthesis, chemical biology, and drug discovery. Its unique combination of a photoreactive and "clickable" azide group, a versatile bromine handle for cross-coupling, and a modifiable phenolic hydroxyl group makes it a valuable tool for the construction of complex molecules and the investigation of biological systems. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in the laboratory.

References

  • Safe Handling of Azides - University of Pittsburgh. (2013). [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). [Link]

  • LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides - Thorn-Seshold. (n.d.). [Link]

  • Azide Compounds - Environmental Health and Safety. (n.d.). [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021). [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). PubMed. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (1980). Periodica Polytechnica Chemical Engineering. [Link]

  • Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote. (n.d.). MicroSolv. [Link]

  • Azides in the Synthesis of Various Heterocycles. (2022). PubMed Central. [Link]

  • Organic azide. (n.d.). Wikipedia. [Link]

  • Fluoro Aryl Azides: Synthesis, Reactions and Applications. (2015). ResearchGate. [Link]

  • Synthesis and applications of aryl azides. (2015). ResearchGate. [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2023). MDPI. [Link]

  • Fluoro Aryl Azides: Synthesis, Reactions and Applications. (2020). Bentham Science Publishers. [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry. [Link]

  • infrared spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry. [Link]

  • 4-Azido-2-bromophenol. (n.d.). PubChem. [Link]

  • Spectroscopy Tutorial: Phenols and Enols. (n.d.). University of Calgary. [Link]

  • Selective and targeted uses of aryl azides in chemical biology require low-energy light. (2024). ResearchGate. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025). Save My Exams. [Link]

  • 1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry. [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols. (2022). Organic Chemistry: A Tenth Edition. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Missouri–St. Louis. [Link]

  • Simple Conversion of Aromatic Amines into Azides. (2025). ResearchGate. [Link]

  • Aryl Azides Research Articles. (n.d.). R Discovery. [Link]

  • A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. (2013). Thieme. [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols. (2023). OpenStax. [Link]

  • 5.2 Mass Spectrometry. (2014). Chemistry LibreTexts. [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry. [Link]

  • Photochemistry of phenyl azide: chemical properties of the transient intermediates. (2013). ACS Publications. [Link]

Sources

Whitepaper: A Strategic Guide to Identifying Kinase Targets of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Discovery and Development Professionals From: Senior Application Scientist, Kinase Biology

Executive Summary

The 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one represents a molecule of significant interest in modern medicinal chemistry. Its core structure, the pyrrolopyrimidine scaffold, is recognized as a "privileged" heterocyclic system due to its structural analogy to adenine, the core component of adenosine triphosphate (ATP).[1][2] This mimicry makes it an ideal starting point for designing potent inhibitors that target the highly conserved ATP-binding pocket of protein kinases.[1][3] Kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer, making them high-value therapeutic targets.[4][5][6]

The bromine atom at the 7-position of the scaffold is not merely a substituent; it is a strategic chemical handle.[7] It provides a versatile point for synthetic elaboration through metal-catalyzed cross-coupling reactions, enabling the rapid generation of a library of analogues for detailed structure-activity relationship (SAR) studies.[7] However, before extensive chemical optimization can be undertaken, the primary biological targets of the core scaffold must be elucidated.

This technical guide presents a comprehensive, multi-pronged strategy for the robust identification and validation of the kinase targets of this compound. We will move from broad, predictive computational methods to high-throughput experimental screening and downstream validation, providing both the rationale and detailed protocols for each critical step. This workflow is designed to be self-validating, ensuring a high degree of confidence in the identified targets and paving the way for a targeted and efficient drug development program.

The Pyrrolo[3,2-d]pyrimidine Scaffold: An ATP-Competitive Framework

The foundation of our hypothesis lies in the structure of the core molecule. The pyrrolo[2,3-d]pyrimidine nucleus, an isomer of our target scaffold, is a well-established deaza-isostere of adenine.[2] This structural similarity allows it to effectively compete with endogenous ATP for binding within the kinase active site. Dozens of approved and investigational drugs are built upon this or closely related scaffolds, targeting a wide range of kinases including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Focal Adhesion Kinase (FAK).[2][8][9] The pyrrole indolin-2-one scaffold, which shares structural motifs, has also yielded potent kinase inhibitors.[10] Therefore, it is a highly credible starting hypothesis that this compound will exhibit inhibitory activity against one or more members of the human kinome.

A Multi-Tiered Strategy for Target Identification

To deorphanize this compound, we advocate for a phased approach that balances computational efficiency with experimental rigor. This strategy mitigates risk by using predictive, low-cost methods to inform more resource-intensive experimental validation.

G cluster_0 Phase 1: Prediction & Prioritization cluster_1 Phase 2: Broad Experimental Screening cluster_2 Phase 3: Validation & Characterization comp Computational Screening (In Silico) chem Chemical Proteomics (Ex Vivo) comp->chem Generates Hypotheses biochem Biochemical Assays (In Vitro) chem->biochem Identifies High-Confidence Binders cell Cell-Based Assays (In Situ) biochem->cell Confirms Potency & Selectivity cell->chem Provides Cellular Context

Figure 1: Integrated workflow for kinase target identification.
Phase 1: Computational Target Prediction (In Silico)

Rationale: Before committing to wet-lab experiments, computational methods offer a rapid and cost-effective way to scan the entire human kinome for potential binders. By leveraging vast databases of known kinase inhibitors and their bioactivity data, machine learning models can predict the likelihood of our compound interacting with specific kinases.[4][5][11] This approach helps prioritize which kinase families to focus on in subsequent experimental screens.

Recommended Approach: Utilize a robust computational workflow like KinasePred, which combines machine learning with explainable AI to predict kinase activity.[4][5] Such tools analyze the structural features of the small molecule to predict its bioactivity against hundreds of kinases, providing insights into the potential drivers of the ligand-target interaction.[4][5]

Protocol 1: In Silico Kinase Target Prediction

  • Input Preparation:

    • Generate a 3D structure of this compound.

    • Convert the structure to a simplified molecular-input line-entry system (SMILES) string.

  • Model Selection:

    • Choose a pre-trained machine learning model designed for kinome-wide prediction.[12][13] These models are built on extensive datasets like ChEMBL, which contain hundreds of thousands of compound-kinase activity annotations.

  • Prediction Execution:

    • Submit the SMILES string to the prediction platform (e.g., KinasePred).[4][5]

    • The platform will calculate molecular descriptors and process them through its ensemble of models to predict binding affinity or probability for a large panel of human kinases.

  • Data Analysis:

    • The output will be a ranked list of potential kinase targets. Analyze the top hits (e.g., top 5-10%) and note any enrichment within specific kinase families (e.g., Tyrosine Kinases, CMGC).

    • Use this list to inform the design of subsequent experimental assays.

Predicted Kinase Target Prediction Score (Arbitrary Units) Kinase Family
EGFR0.92TK
VEGFR20.88TK
SRC0.85TK
CDK20.81CMGC
FAK (PTK2)0.79TK
.........
Table 1: Example of a prioritized list from computational screening.
Phase 2: Chemical Proteomics for Unbiased Target Discovery (Ex Vivo)

Rationale: While computational methods are predictive, they require experimental validation. Chemical proteomics provides a powerful, unbiased method to identify direct binding targets of a compound from a complex biological sample, such as a cancer cell lysate.[3][14] The "Kinobeads" technology is a state-of-the-art implementation of this approach, using an affinity matrix of immobilized broad-spectrum kinase inhibitors to capture a large portion of the expressed kinome.[3][15] By observing which kinases are competed off the beads by our free compound, we can identify its direct targets.[16]

Recommended Approach: A quantitative mass spectrometry-based competition binding assay using Kinobeads.[3][15] This method allows for the simultaneous profiling of the compound against hundreds of kinases in their native state, providing a comprehensive overview of its selectivity profile.[3]

G cluster_0 Step 1: Lysate Incubation cluster_1 Step 2: Competition cluster_2 Step 3: Analysis Lysate Cell Lysate (Expressing Kinases) Beads Kinobeads (Affinity Matrix) Lysate->Beads Kinases Bind to Beads Compound Test Compound (7-Bromo-...) Bound Kinase-Bead Complex Compound->Bound Compound Competes for Kinase Binding Elute Elution & Digestion Bound->Elute MS LC-MS/MS Analysis Elute->MS Data Identify & Quantify Displaced Kinases MS->Data

Sources

The Rising Star in Fragment-Based Discovery: A Technical Guide to the 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality starting points for challenging biological targets.[1][2] This approach, which utilizes small, low-complexity molecules, allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening hits.[3][4] Within the vast universe of potential fragments, the pyrrolo[3,2-d]pyrimidin-4-one scaffold has emerged as a privileged structure. Its structural resemblance to the native purine bases allows it to effectively interact with the active sites of numerous enzymes, particularly kinases and bromodomains.[5] This guide focuses on a particularly strategic variant: 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one . The bromine atom at the 7-position is not merely a substituent; it is a versatile chemical handle, unlocking immense potential for rapid, structure-guided elaboration into potent and selective lead compounds.[5] This document provides an in-depth technical examination of this fragment, from its synthesis and characterization to its application in FBDD campaigns, target identification, and lead optimization, with a special focus on its proven utility in developing inhibitors for the PCAF bromodomain.

The Strategic Value of the Pyrrolo[3,2-d]pyrimidin-4-one Scaffold

The power of the pyrrolo[3,2-d]pyrimidine core lies in its bioisosteric relationship with adenine, a fundamental building block of ATP and nucleic acids. This mimicry provides an innate ability to bind to the highly conserved ATP-binding sites of kinases or the acetyl-lysine binding pockets of epigenetic reader domains like bromodomains.[5] Unlike larger, more complex molecules, this small fragment achieves binding with high ligand efficiency, meaning it forms potent interactions relative to its small size.

The introduction of a bromine atom at the 7-position adds a critical layer of functionality. This position is often solvent-exposed in protein-ligand complexes, making it an ideal vector for chemical modification. The carbon-bromine bond is amenable to a wide array of robust and well-established cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This provides medicinal chemists with a reliable toolkit to "grow" the initial fragment hit into a more complex lead compound with enhanced potency and selectivity.[5]

Synthesis and Characterization of the Core Fragment

While numerous synthetic routes to substituted pyrrolo[3,2-d]pyrimidines exist, a robust and scalable synthesis is paramount for generating the quantities required for screening and follow-up studies. The following protocol represents a plausible and efficient pathway adapted from established methodologies for similar heterocyclic systems.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound from commercially available starting materials.

Step 1: Synthesis of 2-amino-3-cyanopyrrole

  • Reaction: Condensation of malononitrile with a suitable α-haloketone or α-hydroxyketone under basic conditions.

  • Detailed Procedure:

    • To a solution of malononitrile (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) at 0 °C.

    • Add chloroacetaldehyde (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction with acetic acid and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography to yield 2-amino-3-cyanopyrrole.

Step 2: Bromination of the Pyrrole Ring

  • Reaction: Electrophilic aromatic substitution to install the bromine atom at the desired position.

  • Detailed Procedure:

    • Dissolve 2-amino-3-cyanopyrrole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

    • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates full consumption of the starting material.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-4-bromo-3-cyanopyrrole.

Step 3: Cyclization to form the Pyrrolo[3,2-d]pyrimidin-4-one Core

  • Reaction: Condensation with formamide or a similar one-carbon unit to construct the pyrimidinone ring.

  • Detailed Procedure:

    • Heat a mixture of 2-amino-4-bromo-3-cyanopyrrole (1.0 eq) in an excess of formamide to 150-160 °C.

    • Maintain this temperature for 4-6 hours. The reaction can be monitored by observing the evolution of ammonia.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Filter the solid, wash thoroughly with water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to afford This compound as a solid.

Characterization Data:

  • Molecular Formula: C₆H₄BrN₃O

  • Molecular Weight: 214.02 g/mol

  • Purity (typical): >95%

  • Appearance: Solid[5]

Fragment Screening and Hit Validation

The journey of a fragment begins with its identification as a "hit" in a screening campaign against a protein target of interest. Due to the inherently weak binding affinities of fragments (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for detection.

Screening Methodologies
Technique Principle Advantages Considerations
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (Tm) upon ligand binding.High throughput, low protein consumption.Prone to false positives/negatives; does not give direct affinity values.
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor chip surface as the fragment binds to an immobilized target protein.Provides real-time kinetics (on/off rates) and affinity (KD); high sensitivity.Requires protein immobilization which can affect activity; higher protein consumption.
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the chemical shifts of either the protein (e.g., ¹H-¹⁵N HSQC) or the ligand (e.g., Saturation Transfer Difference) upon binding.Gold standard for validation; provides structural information on the binding site.Requires large amounts of isotopically labeled protein; lower throughput.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event.Provides a complete thermodynamic profile (KD, ΔH, ΔS).Low throughput; requires significant quantities of pure protein and compound.
Workflow for a Typical Screening Campaign

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit-to-Lead FragmentLibrary Fragment Library (~2000 compounds) PrimaryScreen Primary Screen (e.g., DSF or SPR) FragmentLibrary->PrimaryScreen HitTriage Hit Triage & Confirmation (Orthogonal Assay, e.g., NMR) PrimaryScreen->HitTriage StructureDet Structural Biology (X-ray Crystallography / NMR) HitTriage->StructureDet SBDD Structure-Based Drug Design (SBDD) StructureDet->SBDD Chemistry Medicinal Chemistry (Fragment Elaboration) SBDD->Chemistry LeadCompound Lead Compound (Potent & Selective) SBDD->LeadCompound Chemistry->SBDD

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Case Study: The Pyrrolo[3,2-d]pyrimidin-4-one Core as a PCAF Bromodomain Inhibitor

While a specific screening campaign identifying the 7-bromo fragment has not been detailed in the literature, a seminal study on the development of potent inhibitors for the P300/CBP-associated factor (PCAF) bromodomain provides an outstanding blueprint for its application.[6] Researchers identified the pyrrolo[3,2-d]pyrimidin-4-one scaffold as a key starting point and, through extensive structure-based optimization, developed highly potent and selective inhibitors.[6]

Target Rationale: PCAF Bromodomain

The PCAF bromodomain is an epigenetic "reader" that recognizes acetylated lysine residues on histone tails and other proteins. It plays a crucial role in transcriptional regulation and has been implicated in cancer and inflammatory diseases, making it an attractive therapeutic target.[6]

Structural Biology and Binding Mode

X-ray crystallography of related, more potent compounds revealed the precise binding mode of the pyrrolo[3,2-d]pyrimidin-4-one core within the acetyl-lysine binding pocket of PCAF.[6]

Binding_Mode cluster_pocket PCAF Binding Pocket Fragment Pyrrolo[3,2-d]pyrimidin-4-one Core N-H C=O Pyrrole N-H Asn_Residue Conserved Asparagine (Asn) Fragment:f2->Asn_Residue H-Bond Tyr_Residue Gatekeeper Tyrosine (Tyr) Fragment:f3->Tyr_Residue H-Bond Water Structural Water Molecule Fragment:f1->Water H-Bond Water->Asn_Residue H-Bond

Caption: Key interactions of the core scaffold in the PCAF bromodomain binding pocket.

This established binding mode is critical. It confirms that the core scaffold correctly mimics the acetyl-lysine motif by forming a network of hydrogen bonds with a conserved asparagine residue and a key structural water molecule. The pyrrole N-H forms an additional hydrogen bond with the sidechain of a gatekeeper tyrosine residue.[6] This provides a solid structural foundation for fragment elaboration.

From Fragment to Lead: Structure-Guided Optimization

The true power of the 7-bromo handle is realized during the hit-to-lead optimization phase. With a high-resolution crystal structure of the core fragment bound to the target, medicinal chemists can rationally design modifications to improve potency and selectivity.

Strategy: Fragment Growth at the 7-Position

The 7-bromo position serves as the primary growth vector. Using palladium-catalyzed cross-coupling chemistry, a diverse array of chemical groups can be appended to probe the surrounding protein surface for additional favorable interactions.

Example Protocol: Suzuki-Miyaura Coupling

  • Setup: In a microwave vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Solvent: Add a degassed mixture of a solvent like 1,4-dioxane and water.

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.

  • Workup: After cooling, dilute the reaction with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the 7-substituted derivative.

Structure-Activity Relationship (SAR) Progression

The PCAF inhibitor program provides an excellent example of SAR progression. The initial hits were in the micromolar range. Through iterative cycles of design, synthesis, and testing—guided by crystallography—they explored substitutions at the 7-position.[6]

Compound Modification at 7-Position PCAF IC₅₀ (nM) Rationale / Key Insight
Core Fragment (Hypothetical) Bromo~50,000 (estimated)Good starting point, high ligand efficiency. Provides a vector for growth.
Derivative 1 Phenyl~2,000Simple phenyl group adds favorable hydrophobic interactions, improving potency.
Derivative 2 4-Fluorophenyl~800Adding electronics can fine-tune interactions. The fluorine may form a favorable contact.
Derivative 3 (R)-1-phenylethan-1-amine~150Introducing a chiral side chain with an additional H-bond donor picks up a key interaction with the protein backbone.
Optimized Lead ((R,R)-36n) Complex chiral amine7The final optimized sidechain fully occupies a hydrophobic sub-pocket and makes multiple new hydrogen bonds, leading to a dramatic increase in potency.[6]

This progression clearly demonstrates the value of the 7-position as a handle. Starting from a weak fragment, the addition of carefully selected groups that complement the topology and chemical nature of the protein surface leads to a greater than 7,000-fold improvement in potency, culminating in a highly potent lead compound.[6]

Conclusion and Future Outlook

This compound is more than just another heterocyclic molecule; it is a strategically designed fragment poised for success in drug discovery. Its inherent bioisosterism grants it access to privileged binding sites, while its synthetically tractable 7-bromo handle provides the ideal toolkit for structure-guided optimization. The successful development of potent PCAF bromodomain inhibitors from this core scaffold serves as a compelling validation of its potential.[6] As researchers continue to tackle increasingly difficult drug targets, the intelligent design of fragments like this one will be paramount. This guide provides the foundational knowledge for researchers to recognize the potential of this core and to deploy it effectively within their own FBDD campaigns, accelerating the path from an initial, weakly binding hit to a potent and selective clinical candidate.

References

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. Available at: [Link]

  • Murray, C. W., & Rees, D. C. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. Available at: [Link]

  • Frontiers in Molecular Biosciences. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Available at: [Link]

  • Erlanson, D. A., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. Available at: [Link]

  • Wu, X. Y., et al. (2012). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 13(2), 2387-2404. Available at: [Link]

  • Pharmaceuticals (Basel). (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]

  • Bioorganic Chemistry. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Available at: [Link]

  • Mini Reviews in Medicinal Chemistry. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Available at: [Link]

  • Bentham Science. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Available at: [Link]

  • Current Medicinal Chemistry. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Available at: [Link]

  • CP Lab Safety. 7-Bromo-1, 5-dihydro-4h-pyrrolo[3, 2-d]pyrimidin-4-one, min 95%, 100 mg. Available at: [Link]

  • Molecules. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]

  • International Journal of Molecular Sciences. (2012). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). Molecules, 28(1), 369. Available at: [Link]

  • PubChem. 7-bromo-3-[2-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one. Available at: [Link]

  • ChemMedChem. (2022). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Available at: [Link]

  • Journal of Medicinal Chemistry. (2019). Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2022). Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. Available at: [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). Available at: [Link]

  • RSC Medicinal Chemistry. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Available at: [Link]

  • CHI Conferences. (2016). Fragment Based Drug Discovery. Available at: [Link]

  • Journal of Pharmacy and Pharmacology. (2011). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Available at: [Link]

  • ResearchGate. (2019). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Available at: [Link]

  • Bioorganic & Medicinal Chemistry. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Available at: [Link]

  • YouTube. (2022). Introduction into Fragment Based Drug Discovery. Available at: [Link]

  • RSC Advances. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Available at: [Link]

  • Journal of Medicinal Chemistry. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation and Characterization of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 93587-23-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure. Its resemblance to endogenous purine bases allows for potent and selective interactions with a variety of biological targets, including kinases and bromodomains. The compound 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, identified by the CAS number 93587-23-6, represents a key building block in the synthesis of complex bioactive molecules. The strategic placement of a bromine atom provides a versatile handle for further chemical modifications, making it a valuable starting material for the generation of compound libraries in drug development campaigns.

This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound. As explicit experimental data for this specific compound is not widely published, this guide will utilize a set of realistic, hypothetical spectroscopic data, derived from the analysis of closely related analogues in the scientific literature. This approach allows for a detailed, instructive walkthrough of the analytical techniques and deductive reasoning employed to confirm the chemical structure of a novel or uncharacterized compound.

The intended audience for this guide includes researchers, scientists, and drug development professionals who require a deep understanding of the principles and practices of chemical structure elucidation.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 93587-23-6

  • Molecular Formula: C₆H₄BrN₃O[1][2]

  • Molecular Weight: 213.03 g/mol

Structure Elucidation Workflow

The definitive confirmation of a chemical structure is a multi-faceted process that involves the integration of data from various analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The workflow for the structure elucidation of this compound is outlined below.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation MS Mass Spectrometry (MS) MS_Interp Molecular Formula Confirmation MS->MS_Interp IR Infrared (IR) Spectroscopy IR_Interp Functional Group Identification IR->IR_Interp NMR_1D 1D NMR (¹H, ¹³C) NMR_1D_Interp Proton and Carbon Environment Analysis NMR_1D->NMR_1D_Interp NMR_2D 2D NMR (COSY, HSQC) NMR_2D_Interp Connectivity Mapping NMR_2D->NMR_2D_Interp Structure_Proposal Initial Structure Proposal MS_Interp->Structure_Proposal IR_Interp->Structure_Proposal NMR_1D_Interp->Structure_Proposal Structure_Confirmation Final Structure Confirmation NMR_2D_Interp->Structure_Confirmation Structure_Proposal->NMR_2D_Interp Refinement

Caption: A generalized workflow for the structure elucidation of an organic molecule.

Spectroscopic Data and Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Hypothetical Data:

  • High-Resolution Mass Spectrum (HRMS): m/z = 212.9592 [M+H]⁺

Interpretation:

The most abundant isotopes of bromine are⁷⁹Br and⁸¹Br, with a near 1:1 natural abundance. Therefore, the mass spectrum is expected to show two molecular ion peaks of almost equal intensity, separated by two mass units. The observed [M+H]⁺ peak at m/z 212.9592 corresponds to the molecule containing the⁷⁹Br isotope. The corresponding peak for the⁸¹Br isotope would be expected at m/z 214.9571. The accurate mass measurement allows for the calculation of the elemental composition. For C₆H₅BrN₃O⁺, the calculated exact mass is 212.9592, which is in excellent agreement with the hypothetical observed mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Hypothetical Data:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400BroadN-H stretching (amine and amide)
3100MediumC-H stretching (aromatic/vinylic)
1680StrongC=O stretching (amide)
1620MediumC=C stretching (aromatic/vinylic)
1580MediumN-H bending

Interpretation:

The broad absorption in the 3200-3400 cm⁻¹ region is characteristic of N-H stretching vibrations, indicative of the presence of both the pyrrole and amide functional groups. The strong absorption at 1680 cm⁻¹ is a clear indication of a carbonyl group, likely an amide, which is consistent with the proposed structure. The peaks at 3100 cm⁻¹ and 1620 cm⁻¹ correspond to C-H and C=C stretching of the aromatic-like pyrrolo-pyrimidine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Hypothetical Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.10br s1HH-1 (amide)
11.80br s1HH-5 (pyrrole)
7.85s1HH-2
7.50s1HH-6

Interpretation:

The two downfield broad singlets at 12.10 and 11.80 ppm are characteristic of acidic protons, which are assigned to the amide (H-1) and pyrrole (H-5) N-H groups, respectively. The two singlets in the aromatic region at 7.85 and 7.50 ppm, each integrating to one proton, are assigned to the two protons on the heterocyclic ring system, H-2 and H-6. The absence of any coupling between these protons suggests they are not on adjacent carbons.

Hypothetical Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
158.0C-4 (C=O)
148.5C-7a
145.0C-2
125.0C-6
115.0C-4a
95.0C-7

Interpretation:

The most downfield signal at 158.0 ppm is assigned to the amide carbonyl carbon (C-4). The signals at 148.5, 145.0, 125.0, 115.0, and 95.0 ppm are assigned to the carbons of the fused ring system. The signal at 95.0 ppm is in the expected range for a carbon atom attached to a bromine atom (C-7).

Final Structure Confirmation

The combined interpretation of the mass spectrometry, IR, and NMR data is fully consistent with the proposed structure of this compound. The molecular formula is confirmed by HRMS. The presence of key functional groups (amide, N-H) is supported by IR spectroscopy. The ¹H and ¹³C NMR spectra provide the precise number and chemical environments of the protons and carbons, respectively, and their assignments are in excellent agreement with the proposed structure.

final_structure cluster_structure Confirmed Structure of CAS 93587-23-6 struct N1-C2=N3-C4(=O)-C4a=C7a-N5-C6=C7-Br | H

Caption: Confirmed structure of this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Process the acquired data to determine the accurate mass of the molecular ion peak and use this to calculate the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (approximately 1-2 mg) with dry potassium bromide (approximately 100 mg) and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.

    • ¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Conclusion

The structure elucidation of this compound (CAS 93587-23-6) is a systematic process that relies on the synergistic application of modern analytical techniques. Through the careful interpretation of mass spectrometry, IR spectroscopy, and NMR spectroscopy data, the chemical structure can be unequivocally confirmed. This guide, utilizing a realistic, hypothetical dataset, provides a comprehensive framework for the characterization of this important medicinal chemistry building block and serves as a valuable educational resource for scientists in the field of drug discovery and development.

References

  • CP Lab Safety. 7-Bromo-1, 5-dihydro-4h-pyrrolo[3, 2-d]pyrimidin-4-one, min 95%, 100 mg. [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Journal of Medicinal Chemistry, 53(4), 1563-1577.
  • Thakkar, S. S., et al. (2013). A critical evaluation of pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum apical membrane antigen 1 (AMA1) inhibitors. RSC Advances, 3(45), 23513-23523.

Sources

The Pyrrolo[3,2-d]pyrimidin-4-one Scaffold: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-d]pyrimidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and therapeutic potential. As a purine isostere, this nucleus serves as a foundational template for the design of potent and selective modulators of a diverse range of biological targets implicated in oncology, metabolic disorders, and neurodegenerative diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the exploration of pyrrolo[3,2-d]pyrimidin-4-one derivatives. We will delve into robust synthetic strategies, detailed protocols for biological evaluation, and an analysis of the intricate structure-activity relationships that govern the efficacy of these compounds. Furthermore, we will explore the key signaling pathways modulated by these derivatives, offering a complete framework for their rational design and development in modern drug discovery.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidin-4-one Core

The pyrrolo[3,2-d]pyrimidine scaffold, a deaza-isostere of purine, presents a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the development of novel therapeutics. Its ability to engage with a multitude of biological targets stems from its rich hydrogen bonding capabilities and the potential for diverse substitutions at various positions of the bicyclic system. This has led to the discovery of potent inhibitors of enzymes crucial for cancer cell proliferation and survival, as well as modulators of G-protein coupled receptors involved in metabolic regulation.

This guide will focus on the pyrrolo[3,2-d]pyrimidin-4-one core, a key subset of this family, and will provide a detailed roadmap for its exploration, from initial synthesis to advanced biological characterization.

Synthetic Strategies: Building the Pyrrolo[3,2-d]pyrimidin-4-one Core

The synthesis of the pyrrolo[3,2-d]pyrimidin-4-one scaffold can be approached through various convergent and linear strategies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. Here, we present two robust and widely applicable methodologies.

Domino C-N Coupling/Hydroamination Approach

A powerful and efficient method for the construction of the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione scaffold, a close analog and precursor to the 4-one, involves a palladium-catalyzed domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines.[1] This approach offers a high degree of convergence and allows for the introduction of diversity at the aniline component.

Causality of Experimental Choices:

  • Palladium Catalysis: Palladium catalysts, particularly in combination with specialized phosphine ligands like DPEphos, are highly effective in promoting both the initial C-N bond formation and the subsequent intramolecular hydroamination.[1]

  • Domino Reaction: This strategy is advantageous as it combines multiple bond-forming events in a single pot, reducing the number of synthetic steps, purification procedures, and overall cost.

Experimental Protocol: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones

  • Alkynylation of Uracil: Begin with the Sonogashira coupling of a suitably protected 5-bromo-6-chlorouracil derivative with a terminal alkyne to afford the corresponding 6-alkynyluracil.

  • Domino Cyclization: To a solution of the 6-alkynyluracil in a suitable solvent such as DMA, add the desired aniline (1.1 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., DPEphos, 5 mol%), and a base (e.g., K₃PO₄, 3 equivalents).[1]

  • Reaction Conditions: Heat the reaction mixture at 100 °C for 15 hours under an inert atmosphere.[1]

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to yield the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.

One-Pot, Three-Component Reaction

A highly efficient and atom-economical approach to constructing substituted pyrrolo[3,2-d]pyrimidine derivatives involves a one-pot, three-component reaction. This method brings together 6-aminouracil, an arylglyoxal, and a third component, such as 4-hydroxycoumarin, in the presence of an organocatalyst like L-proline.[2][3]

Causality of Experimental Choices:

  • Multicomponent Reaction: This strategy is highly desirable in medicinal chemistry as it allows for the rapid generation of a library of diverse compounds from simple starting materials in a single step.

  • Organocatalysis: The use of L-proline as a catalyst is advantageous due to its low cost, low toxicity, and environmentally friendly nature.[2]

Experimental Protocol: One-Pot Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives

  • Reaction Setup: In a round-bottom flask, combine 6-aminouracil (1 mmol), the desired arylglyoxal hydrate (1 mmol), 4-hydroxycoumarin (1 mmol), and L-proline (20 mol%) in acetic acid (5 mL).[2][3]

  • Reaction Conditions: Heat the stirred solution under reflux for 4 hours.[2][3]

  • Product Isolation: Allow the reaction mixture to cool to room temperature. The resulting precipitate is then collected by filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[3,2-d]pyrimidine derivative.[2][3]

Biological Evaluation: A Comprehensive Workflow

The biological evaluation of novel pyrrolo[3,2-d]pyrimidin-4-one derivatives is a critical step in identifying their therapeutic potential. A tiered screening approach is often employed, starting with broad-based cellular assays and progressing to more specific enzymatic and in vivo studies for promising candidates.

Workflow for Biological Evaluation of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Specific Assays cluster_2 Tier 3: In-depth Characterization A Compound Library of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives B Cell-Based Proliferation/ Viability Assays (e.g., MTT, CellTiter-Glo) A->B C Initial Hit Identification B->C D Enzymatic Assays (e.g., Kinase, DUB, SHMT) C->D E Receptor Binding Assays (e.g., Radioligand, TR-FRET) C->E F Bromodomain Binding Assays (e.g., NanoBRET, AlphaScreen) C->F G Confirmation of On-Target Activity D->G E->G F->G H Cellular Thermal Shift Assay (CETSA) G->H I Western Blotting for Downstream Signaling G->I J In Vivo Xenograft/ Disease Models H->J I->J K Lead Optimization J->K

Caption: A tiered workflow for the biological evaluation of pyrrolo[3,2-d]pyrimidin-4-one derivatives.

Detailed Experimental Protocols

3.1.1. SHMT2 Enzymatic Assay (Spectrophotometric)

This protocol is adapted for determining the inhibitory activity of compounds against serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[4]

  • Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), pyridoxal 5'-phosphate (PLP), and purified recombinant human SHMT2.

  • Compound Addition: Add varying concentrations of the test pyrrolo[3,2-d]pyrimidin-4-one derivative (dissolved in DMSO) to the wells. Include a DMSO-only control.

  • Reaction Initiation: Initiate the reaction by adding L-serine and tetrahydrofolate (THF).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Measure the formation of the quinonoid intermediate spectrophotometrically.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.1.2. Neuropeptide Y5 (NPY5) Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of test compounds for the NPY5 receptor.[5][6]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NPY5 receptor (e.g., HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the NPY5 receptor (e.g., [¹²⁵I]-PYY), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ and subsequently the Kᵢ value of the test compound.

3.1.3. PCAF Bromodomain Binding Assay (TR-FRET)

This assay measures the ability of a compound to displace a fluorescently tagged ligand from the PCAF bromodomain.[7][8]

  • Assay Components: Use a truncated PCAF bromodomain protein, a fluorescently tagged bromodomain ligand, and the test compound.

  • Reaction Setup: In a microplate, combine the PCAF bromodomain and the fluorescently tagged ligand in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding.

  • Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates displacement of the tagged ligand by the test compound.

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

3.1.4. USP7 Deubiquitinase Activity Assay (Fluorogenic)

This assay quantifies the enzymatic activity of USP7 by measuring the cleavage of a fluorogenic substrate.[9][10][11]

  • Reaction Buffer: Prepare an assay buffer containing Tris-HCl, DTT, and other necessary components.

  • Enzyme and Inhibitor Incubation: Pre-incubate purified human USP7 enzyme with varying concentrations of the test compound in a 96-well black microplate.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission for AMC).[11]

  • Data Analysis: Determine the initial reaction velocities and calculate the IC₅₀ value of the inhibitor.

Key Biological Targets and Signaling Pathways

Pyrrolo[3,2-d]pyrimidin-4-one derivatives have been shown to modulate several key signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

One-Carbon Metabolism

Several pyrrolo[3,2-d]pyrimidine derivatives have been designed as inhibitors of enzymes involved in folate-dependent one-carbon (C1) metabolism, which is crucial for nucleotide and amino acid biosynthesis in cancer cells.[12] Key targets include serine hydroxymethyltransferase 1 and 2 (SHMT1/2) and enzymes in the de novo purine biosynthesis pathway.[2][12]

One-Carbon Metabolism Pathway

G cluster_0 Mitochondrion cluster_1 Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 SHMT2 SHMT2 Serine_mito->SHMT2 SHMT2->Glycine_mito meTHF_mito 5,10-methylene-THF SHMT2->meTHF_mito THF_mito THF THF_mito->SHMT2 THF_mito->meTHF_mito SHMT2 meTHF_cyto 5,10-methylene-THF meTHF_mito->meTHF_cyto Formate Shuttle Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 SHMT1 SHMT1 Serine_cyto->SHMT1 SHMT1->Glycine_cyto SHMT1->meTHF_cyto THF_cyto THF THF_cyto->SHMT1 THF_cyto->meTHF_cyto SHMT1 Purine_synthesis De Novo Purine Biosynthesis meTHF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis meTHF_cyto->Thymidylate_synthesis Inhibitor Pyrrolo[3,2-d]pyrimidin-4-one Inhibitor Inhibitor->SHMT2 Inhibitor->SHMT1 Inhibitor->Purine_synthesis

Caption: Inhibition of one-carbon metabolism by pyrrolo[3,2-d]pyrimidin-4-one derivatives.

Neuropeptide Y5 Receptor Signaling

The neuropeptide Y5 (NPY5) receptor, a G-protein coupled receptor, plays a significant role in the regulation of food intake and energy balance.[13] Antagonists of the NPY5 receptor are being investigated as potential treatments for obesity. Pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent NPY5 receptor antagonists.[13]

NPY5 Receptor Signaling Pathway

G NPY Neuropeptide Y (NPY) NPY5R NPY5 Receptor NPY->NPY5R G_protein Gi/o Protein NPY5R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Food_intake Increased Food Intake PKA->Food_intake Inhibitor Pyrrolo[3,2-d]pyrimidin-4-one Antagonist Inhibitor->NPY5R blocks

Caption: Antagonism of the NPY5 receptor signaling pathway by pyrrolo[3,2-d]pyrimidin-4-one derivatives.

PCAF Bromodomain and Transcriptional Regulation

The p300/CBP-associated factor (PCAF) is a histone acetyltransferase (HAT) that contains a bromodomain, which recognizes acetylated lysine residues on histones and other proteins.[14][15] This interaction is crucial for the regulation of gene transcription.[14] Misregulation of PCAF has been implicated in cancer and inflammatory diseases.[16] Pyrrolo[3,2-d]pyrimidin-4-one derivatives have been discovered as potent inhibitors of the PCAF bromodomain.

Role of PCAF in Transcriptional Activation

G PCAF PCAF HAT_domain HAT Domain PCAF->HAT_domain Bromodomain Bromodomain PCAF->Bromodomain Transcription_Factors Transcription Factors PCAF->Transcription_Factors recruits Gene_Transcription Gene Transcription HAT_domain->Gene_Transcription activates Acetylated_Histone Acetylated Histone Tail Bromodomain->Acetylated_Histone binds Transcription_Factors->Gene_Transcription activates Inhibitor Pyrrolo[3,2-d]pyrimidin-4-one Inhibitor Inhibitor->Bromodomain blocks binding

Caption: Inhibition of PCAF bromodomain function by pyrrolo[3,2-d]pyrimidin-4-one derivatives.

USP7 and the Ubiquitin-Proteasome System

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including the p53 tumor suppressor pathway.[1][2][12][17] USP7 is overexpressed in many cancers, making it an attractive therapeutic target. Pyrrolo[3,2-d]pyrimidin-4-one derivatives have emerged as potential inhibitors of USP7.

USP7 Signaling in the p53 Pathway

G USP7 USP7 MDM2 MDM2 USP7->MDM2 deubiquitinates (stabilizes) p53 p53 MDM2->p53 ubiquitinates Proteasome Proteasome p53->Proteasome degradation Ubiquitin Ubiquitin Apoptosis Apoptosis Proteasome->Apoptosis inhibits Inhibitor Pyrrolo[3,2-d]pyrimidin-4-one Inhibitor Inhibitor->USP7 inhibits

Sources

An In-depth Technical Guide to 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the availability of versatile and strategically functionalized molecular scaffolds. 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one stands out as a paramount example of such a scaffold. Its core structure, a pyrrolo[3,2-d]pyrimidine-4-one, is recognized as a "privileged structure" due to its purine-like architecture, which facilitates interactions with the active sites of a wide array of enzymes. The strategic placement of a bromine atom at the 7-position further enhances its utility, providing a reactive handle for a multitude of chemical transformations. This guide offers a comprehensive technical overview of this compound, from its commercial availability to its pivotal role in the synthesis of next-generation therapeutics, including Proteolysis-Targeting Chimeras (PROTACs) and kinase inhibitors.

Chemical Identity and Physicochemical Properties

This compound is a solid, brominated pyrrolopyrimidine derivative with the following key identifiers:

PropertyValue
CAS Number 93587-23-6[1]
Molecular Formula C₆H₄BrN₃O[1]
Molecular Weight 214.02 g/mol [2]
Appearance Solid
Purity Typically ≥95% (commercial grade)[1]

The pyrrolo[3,2-d]pyrimidin-4-one core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry is a cornerstone of its biological activity, allowing it to serve as a versatile pharmacophore in the design of molecules that target purine-binding enzymes. The bromine atom at the 7-position is not merely a placeholder; it is a key functional group that enables chemists to introduce a diverse range of substituents through well-established cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This capability is instrumental in the systematic exploration of the structure-activity relationships (SAR) of derivative compounds.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Its primary designation as a "Protein Degrader Building Block" by several vendors underscores its significance in the rapidly evolving field of targeted protein degradation.[1]

Comparative Supplier Overview
SupplierPurityAvailable QuantitiesPrice (EUR)
CymitQuimica 95%100mg, 250mg, 1g, 5g, 10g129.00 (100mg), 163.00 (250mg), 290.00 (1g)
Benchchem ≥95%InquireInquire
CP Lab Safety min 95%100mgInquire
Amerigo Scientific InquireInquireInquire
ChemUniverse InquireInquireInquire

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

When procuring this reagent, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) to verify its identity and purity, ensuring the reliability and reproducibility of subsequent experimental work.

Synthesis and Characterization: A Chemist's Perspective

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis would involve the construction of the pyrimidine ring onto a pre-functionalized pyrrole precursor. The key steps would likely involve the cyclization of a suitably substituted aminopyrrole with a one-carbon synthon, such as formamidine or a derivative thereof. The bromination of the pyrrole ring could be envisioned to occur either before or after the pyrimidine ring formation.

G target This compound intermediate1 Brominated Aminopyrrole Carboxamide/Ester target->intermediate1 Pyrimidine Ring Formation intermediate2 Functionalized Pyrrole intermediate1->intermediate2 Functional Group Interconversion starting_materials Simple Acyclic Precursors intermediate2->starting_materials Pyrrole Synthesis

Caption: Plausible retrosynthetic analysis of this compound.

A documented example of its synthetic utility is its use as a precursor for 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This transformation is achieved by treating the starting material with phosphorus oxychloride (POCl₃), a standard method for converting pyrimidinones to chloropyrimidines.[3] This reaction highlights the reactivity of the pyrimidinone oxygen and its susceptibility to nucleophilic substitution after activation.

Spectroscopic Characterization: An Analog-Based Approach

Although experimental spectral data for this compound are not widely published, we can predict the key spectroscopic features based on data from closely related pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine analogs found in the scientific literature.

  • ¹H NMR: The proton spectrum is expected to be relatively simple. Key signals would include a singlet for the proton on the pyrrole ring, a singlet for the proton on the pyrimidine ring, and broad signals for the N-H protons of the pyrrole and pyrimidine rings. For example, in related 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the pyrimidine and pyrrole protons appear as singlets at δ 8.27 and 6.91 ppm, respectively.[4]

  • ¹³C NMR: The carbon spectrum would show distinct signals for the carbons of the fused heterocyclic system. The carbonyl carbon would be expected to resonate downfield, typically in the range of δ 150-160 ppm. The carbon bearing the bromine atom would also have a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum would be expected to show a prominent molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

Pivotal Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate for the synthesis of high-value therapeutic agents.

A Cornerstone for PROTAC Development

Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] A PROTAC molecule consists of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The pyrrolo[3,2-d]pyrimidin-4-one scaffold is an ideal starting point for the development of warheads for PROTACs targeting a variety of proteins. The bromine atom at the 7-position serves as a convenient attachment point for the linker, which is then connected to the E3 ligase ligand.

G start 7-Bromo-1,5-dihydro-4H- pyrrolo[3,2-d]pyrimidin-4-one step1 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->step1 intermediate Functionalized Pyrrolopyrimidine (Warhead with Linker Attachment Point) step1->intermediate step2 Linker Conjugation intermediate->step2 protac Final PROTAC Molecule step2->protac

Caption: General workflow for the synthesis of a PROTAC using the title compound.

A Versatile Intermediate for Kinase Inhibitors

The pyrrolopyrimidine scaffold is a well-established core structure for a multitude of kinase inhibitors.[6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The structural similarity of the pyrrolopyrimidine core to ATP, the natural substrate for kinases, allows for the design of potent and selective inhibitors. The 7-bromo substituent on the title compound provides a facile route to diversify the scaffold and optimize its binding to the target kinase.

G start 7-Bromo-1,5-dihydro-4H- pyrrolo[3,2-d]pyrimidin-4-one step1 Palladium-Catalyzed Cross-Coupling start->step1 intermediate Aryl/Alkyl Substituted Pyrrolopyrimidine step1->intermediate step2 Further Functionalization (Optional) intermediate->step2 inhibitor Kinase Inhibitor step2->inhibitor

Caption: Synthetic pathway to kinase inhibitors from the title compound.

Numerous patents and research articles describe the synthesis of pyrrolo[2,3-d]pyrimidine and related scaffolds as inhibitors of Janus kinases (JAKs), calcium-dependent protein kinases (CDPKs), and other important kinase targets.[6][7][8]

Emerging Therapeutic Arenas

Beyond its established roles in PROTACs and kinase inhibitors, the pyrrolo[3,2-d]pyrimidin-4-one scaffold is being explored for other therapeutic applications. Research has indicated its potential in the development of novel antitubercular and antimicrobial agents, highlighting the broad therapeutic promise of this versatile chemical entity.[2]

Safe Handling and Storage

This compound is intended for research use only and is not for human or veterinary use.[2] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place.

Conclusion: A Building Block of Significant Potential

This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design in modern drug discovery. Its privileged core structure, combined with a synthetically versatile bromine handle, makes it an invaluable tool for medicinal chemists. As the fields of targeted protein degradation and kinase inhibition continue to evolve, the demand for and importance of this key building block are set to grow, paving the way for the development of novel and more effective therapies for a range of human diseases.

References

  • A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. The Royal Society of Chemistry. [Link]

  • 7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1 H-Pyrazolo[3,4 - PubMed. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health. [Link]

  • 7-Bromo-1, 5-dihydro-4h-pyrrolo[3, 2-d]pyrimidin-4-one, min 95%, 100 mg - CP Lab Safety. CP Lab Safety. [Link]

  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Institutes of Health. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. [Link]

  • PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Signal Transduction and Targeted Therapy. [Link]

  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. MDPI. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • PHARMACEUTICAL PROPYLENE GLYCOL. Google APIs. [Link]

  • Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • An overview of PROTACs: a promising drug discovery paradigm. National Institutes of Health. [Link]

  • Pyrrolo[2,3-D]pyrimidine derivatives.
  • Computational strategies for PROTAC drug discovery. ScienceOpen. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. National Center for Biotechnology Information. [Link]

  • Spectral data of the newly synthesized compounds 6-8. ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidine compounds. PubChem. [Link]

  • (E)-4-(2-(7-Bromo-[1]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen. [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. National Center for Biotechnology Information. [Link]

  • On the nucleophilic derivatization of 4,7-dibromo-[1]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials. ResearchGate. [Link]

  • 4-Bromo-4'-nitro-chalcone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 7-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]5]([Link])

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to the purine bases of DNA and RNA.[1] This similarity allows molecules containing this scaffold to effectively interact with the active sites of various enzymes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The subject of this guide, 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, is a derivative of this important scaffold. The bromine atom at the 7-position serves as a valuable synthetic handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to develop more potent and selective inhibitors.[1]

Derivatives of the closely related pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds have demonstrated potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Focal Adhesion Kinase (FAK), and Calcium-Dependent Protein Kinases (CDPKs).[2][3][4] The primary mechanism of action for many of these compounds is competitive inhibition at the ATP-binding site of the kinase domain.[5]

This document provides detailed in vitro assay protocols to characterize the biological activity of this compound. We will first describe a biochemical assay to determine its inhibitory activity against a representative kinase, followed by a cell-based assay to assess its general cytotoxicity.

Part 1: In Vitro Kinase Inhibition Assay

To quantify the inhibitory potential of this compound against a specific kinase, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity, making it an ideal platform for screening and characterizing kinase inhibitors.[6][7][8][9][10]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process. In the first step, after the kinase reaction has proceeded, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction back into ATP, which is then used by a thermostable luciferase to produce light. The intensity of the luminescent signal directly correlates with the amount of ADP produced and, therefore, the activity of the kinase.[7][9]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Assay Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Remaining_ATP Remaining ATP ADP_Glo_Reagent ADP-Glo™ Reagent Remaining_ATP->ADP_Glo_Reagent Depletion ADP_Generated Generated ADP Kinase_Detection_Reagent Kinase Detection Reagent ADP_Generated->Kinase_Detection_Reagent Conversion to ATP Luciferase Luciferase Kinase_Detection_Reagent->Luciferase Light Light Luciferase->Light Inhibitor 7-Bromo-1,5-dihydro-4H- pyrrolo[3,2-d]pyrimidin-4-one Inhibitor->Kinase Inhibition

Figure 1: Principle of the ADP-Glo™ Kinase Assay for inhibitor screening.
Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • This compound (Test Compound)

  • Recombinant human kinase (e.g., VEGFR2/KDR)

  • Kinase-specific substrate (e.g., a suitable peptide for VEGFR2)

  • ATP

  • Known kinase inhibitor (Positive Control, e.g., Sunitinib for VEGFR2)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Multichannel pipette or liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions (e.g., 1:3) of the stock solution in DMSO to create a concentration gradient.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase reaction buffer. The final concentration of the kinase and substrate should be optimized for the specific enzyme.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)Assay Type
This compoundVEGFR2To be determinedADP-Glo™
Sunitinib (Positive Control)VEGFR2Literature ValueADP-Glo™

Part 2: Cell-Based Cytotoxicity Assay

While a biochemical assay is essential for determining direct enzyme inhibition, a cell-based assay is crucial to assess the compound's effect in a more physiologically relevant context.[11][12][13][14] A cytotoxicity assay will determine the concentration at which the compound induces cell death. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[15]

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay Procedure Seed_Cells Seed cells in a 96-well plate Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Compound_Treatment Treat cells with varying concentrations of the test compound Adherence->Compound_Treatment Incubation Incubate for a defined period (e.g., 72 hours) Compound_Treatment->Incubation Add_MTT Add MTT reagent to each well Incubation->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Data_Analysis Data_Analysis Measure_Absorbance->Data_Analysis Calculate % viability and determine IC50

Figure 2: General workflow for a cell-based MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound (Test Compound)

  • A suitable cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the cells for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation:

CompoundCell LineIC50 (µM)Assay Type
This compoundHeLaTo be determinedMTT
This compoundA549To be determinedMTT
Doxorubicin (Positive Control)HeLaLiterature ValueMTT

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. The ADP-Glo™ kinase assay will elucidate its potency and selectivity as a kinase inhibitor, while the MTT cytotoxicity assay will provide essential information on its effects on cell viability. These foundational assays are critical first steps in the comprehensive evaluation of this compound for its potential as a therapeutic agent.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Retrieved from [Link]

  • PubMed. (2022, January 15). Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The pyrrolo[3,2-d]pyrimidine core is a purine isostere recognized in medicinal chemistry as a "privileged scaffold" due to its inherent ability to interact with the active sites of a wide array of enzymes.[1] Derivatives of this and the related pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against critical therapeutic targets, including protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2] The dysregulation of these kinases is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (hereafter referred to as Compound BPP) is a key representative of this chemical class. The bromine atom at the 7-position provides a versatile chemical handle for the synthesis of derivative libraries, while the core structure holds promise for direct biological activity.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a strategic workflow and detailed, field-proven protocols for the characterization of Compound BPP in essential cell-based assays. Our approach is designed to first establish a baseline of cellular activity, then confirm direct target interaction within the cell, and finally, to quantify the functional downstream consequences of this engagement. While the precise kinase targets of Compound BPP are yet to be fully elucidated, this guide will utilize Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and a known target of the broader pyrrolopyrimidine family, as an illustrative target for a robust characterization cascade.

Part 1: Foundational Analysis - Assessing Antiproliferative Activity

The initial and most critical step in characterizing a novel compound is to determine its impact on cell viability and proliferation. This provides a quantitative measure of its biological activity and establishes the appropriate concentration range for subsequent mechanistic studies. A compound that does not exhibit antiproliferative effects is unlikely to be a viable candidate for an oncology indication. We recommend the Resazurin reduction assay for its high sensitivity, simple homogeneous format, and compatibility with high-throughput screening.

Protocol 1: Resazurin-Based Cell Viability and Cytotoxicity Assay

This protocol measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to the number of living cells.[3][4][5][6]

Materials:

  • Compound BPP (dissolved in 100% DMSO to create a 10 mM stock solution)

  • Adherent cancer cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma, U2OS human osteosarcoma)

  • Complete cell culture medium appropriate for the chosen cell lines

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.05% Trypsin-EDTA

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, stored protected from light)[5]

  • Black, clear-bottom 96-well microplates

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Determine the optimal seeding density for each cell line to ensure they remain in exponential growth for the duration of the assay (typically 72 hours). This may range from 2,000 to 10,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM Compound BPP stock solution in complete culture medium. It is crucial to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Compound BPP. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells (medium only).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Resazurin Incubation:

    • After the treatment period, add 10 µL of the Resazurin solution to each well (for a final volume of 110 µL).[6]

    • Return the plate to the incubator for 2-4 hours. The optimal incubation time should be determined empirically for each cell line to ensure the signal is within the linear range of the instrument.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5]

    • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Expected Antiproliferative Activity

The following table presents hypothetical IC₅₀ values for Compound BPP against a panel of cancer cell lines, illustrating the type of data generated from this assay.

Cell LineCancer TypePutative Target StatusHypothetical IC₅₀ (µM) for Compound BPP
A549Non-Small Cell Lung CancerHigh CDK2 Expression1.2
MCF-7Breast AdenocarcinomaModerate CDK2 Expression3.5
U2OSOsteosarcomaHigh CDK2 Expression0.8
HCT116Colorectal CarcinomaModerate CDK2 Expression2.1

Part 2: Confirmation of Mechanism - Intracellular Target Engagement

Once a compound demonstrates cellular activity, it is imperative to confirm that it directly interacts with its intended molecular target within the complex environment of a living cell. This step validates the compound's mechanism of action and distinguishes on-target effects from non-specific cytotoxicity. We present two powerful, orthogonal methods for quantifying target engagement: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

Workflow for Target Engagement Validation

G cluster_0 Target Engagement Assays start Hypothesis: Compound BPP binds to Target X in cells assay1 Primary Assay: NanoBRET™ Target Engagement start->assay1  Primary, quantitative method assay2 Orthogonal Validation: Cellular Thermal Shift Assay (CETSA) start->assay2  Orthogonal, label-free method data1 Quantitative Data: Intracellular IC₅₀ assay1->data1 data2 Qualitative/Quantitative Data: Thermal Stabilization (ΔTm) assay2->data2 conclusion Conclusion: Confirmed Intracellular Target Engagement data1->conclusion data2->conclusion

Caption: Workflow for confirming target engagement using two distinct methods.

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[7] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the target's active site (the acceptor). A test compound that binds to the target will compete with and displace the tracer, leading to a measurable decrease in the BRET signal.[7]

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Plasmid DNA encoding the target kinase (e.g., CDK2) fused to NanoLuc® luciferase (N- or C-terminal fusion)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • Target-specific NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96-well or 384-well assay plates

Procedure:

  • Transfection:

    • Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio is 1:30 (DNA:FuGENE HD).

    • Add the complex to a suspension of HEK293 cells and plate them.

    • Incubate for 24 hours to allow for the expression of the NanoLuc®-target fusion protein.[5]

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ at a density of 2 x 10⁵ cells/mL.[5]

    • Prepare serial dilutions of Compound BPP in Opti-MEM™.

    • In a white assay plate, combine the cell suspension, the NanoBRET™ Tracer (at its predetermined optimal concentration), and the serially diluted Compound BPP.

    • Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent by mixing the substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ as per the manufacturer's protocol. The extracellular inhibitor is critical to quench any signal from non-intact cells.[7]

    • Add the detection reagent to all wells.

    • Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.[7]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).

    • Plot the corrected BRET ratio against the logarithm of the Compound BPP concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC₅₀.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8] When cells are heated, unbound proteins denature and aggregate, becoming insoluble. A compound that binds to its target will increase the temperature at which the protein denatures, resulting in more soluble protein remaining at elevated temperatures. This difference can be quantified by Western blotting.[9][10]

Materials:

  • Cancer cell line endogenously expressing the target of interest (e.g., A549 for CDK2)

  • Compound BPP stock solution in DMSO

  • PBS with protease and phosphatase inhibitors

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody specific to the target protein (e.g., anti-CDK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration of Compound BPP (e.g., 10x the antiproliferative IC₅₀) for 2-4 hours.

  • Thermal Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[11] Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.[9]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification by Western Blot:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Normalize the intensity of each band to the unheated control (37°C) for both vehicle- and compound-treated samples.

    • Plot the relative band intensity against the temperature to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement. The temperature at which 50% of the protein is denatured (Tₘ) can be calculated for each curve. The difference (ΔTₘ) reflects the degree of stabilization.

Data Presentation: Target Engagement Profile

This table summarizes the expected outcomes from the target engagement assays, confirming Compound BPP's interaction with CDK2.

AssayMetricHypothetical Result for Compound BPPInterpretation
NanoBRET™Intracellular IC₅₀0.5 µMCompound BPP effectively displaces the tracer, indicating direct binding to CDK2 in live cells.
CETSAThermal Shift (ΔTₘ)+ 5.2 °C at 10 µMCompound BPP binding significantly stabilizes CDK2 against heat-induced denaturation.

Part 3: Functional Validation - Downstream Pathway Analysis

Confirming that a compound binds to its target is crucial, but it is equally important to demonstrate that this binding event leads to a functional consequence—namely, the inhibition of the target's activity. For a kinase inhibitor, this means preventing the phosphorylation of its downstream substrates.

Illustrative Signaling Pathway: CDK2 and Cell Cycle Progression

CDK2, in complex with Cyclin E or Cyclin A, is a master regulator of the G1/S phase transition and S phase progression. It phosphorylates key substrates, such as the Retinoblastoma protein (pRb), which in turn releases the E2F transcription factor to activate genes required for DNA replication. Inhibition of CDK2 should therefore lead to a decrease in pRb phosphorylation and a block in cell cycle progression.

G GF Growth Factors (Mitogenic Signals) CyclinD Cyclin D GF->CyclinD Induces Expression CDK46 CDK4/6 CyclinD->CDK46 pRb_E2F pRb-E2F Complex (Inactive) CDK46->pRb_E2F Phosphorylates pRb pRb_p p-pRb (Phosphorylated) E2F E2F (Active) pRb_E2F->E2F Releases E2F CyclinE Cyclin E E2F->CyclinE Induces Transcription CDK2 CDK2 CyclinE->CDK2 CDK2_CyclinE CDK2-Cyclin E Complex (Active) CyclinE->CDK2_CyclinE CDK2->CDK2_CyclinE CDK2_CyclinE->pRb_E2F Hyper-phosphorylates pRb S_Phase S-Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase Promotes BPP Compound BPP BPP->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway regulating G1/S cell cycle transition.

Protocol 4: In-Cell Western for Phospho-Substrate Quantification

This protocol quantifies the levels of a specific phosphorylated protein within cells directly in a microplate format. It provides a direct measure of the kinase's activity on its downstream target. Here, we will measure the phosphorylation of Rb at Serine 807/811, a known CDK2 site.

Materials:

  • A549 cells (or another relevant cell line)

  • Compound BPP

  • Black, clear-bottom 96-well microplates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-Phospho-Rb (Ser807/811) and Mouse anti-GAPDH (loading control)

  • Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding and Treatment:

    • Seed A549 cells in a 96-well plate and allow them to attach overnight.

    • Synchronize the cells in G1 phase by serum starvation for 24 hours.

    • Pre-treat the cells with serially diluted Compound BPP for 2 hours.

    • Stimulate cell cycle re-entry by adding complete medium containing serum. Include a positive control (serum-stimulated) and a negative control (serum-starved).

    • Incubate for the time required to reach peak S-phase entry (e.g., 16-18 hours).

  • Fixation and Permeabilization:

    • Remove the medium and fix the cells by adding 100 µL of 4% PFA for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells with 100 µL of Permeabilization Buffer for 20 minutes.

  • Blocking and Antibody Incubation:

    • Wash the wells three times with PBS.

    • Block non-specific binding by adding 150 µL of Blocking Buffer for 1.5 hours at room temperature.

    • Prepare a solution of the two primary antibodies (anti-pRb and anti-GAPDH) in Blocking Buffer.

    • Remove the blocking solution and add 50 µL of the primary antibody cocktail to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation and Imaging:

    • Wash the wells five times with PBS containing 0.1% Tween-20.

    • Prepare a solution of the two fluorescently-labeled secondary antibodies in Blocking Buffer. Protect from light.

    • Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

    • Wash the wells five times with PBS-Tween, followed by a final wash with PBS.

    • Ensure the bottom of the plate is clean and dry, then scan the plate on an infrared imaging system, detecting at both 700 nm and 800 nm channels.

  • Data Analysis:

    • Quantify the integrated intensity of the signal in both channels for each well.

    • Normalize the phospho-Rb (800 nm) signal to the GAPDH (700 nm) signal to correct for variations in cell number.

    • Plot the normalized phospho-Rb signal against the Compound BPP concentration to determine the IC₅₀ for the inhibition of CDK2 activity in cells.

Conclusion: A Strategic Path to Compound Characterization

This application note outlines a logical, multi-faceted strategy for the cellular characterization of this compound. By systematically progressing from broad antiproliferative screening to specific, mechanistic assays such as NanoBRET™ and CETSA, researchers can build a robust data package that validates a compound's activity, confirms its mechanism of action, and provides a strong foundation for further preclinical development. The provided protocols are designed to be both comprehensive and adaptable, serving as a valuable resource for the investigation of this promising compound and other members of the versatile pyrrolopyrimidine family.

References

  • Resazurin Cell Viability Assay. (n.d.). Labbox. Retrieved from [Link]

  • Maltiar, T., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Biology Methods and Protocols. Retrieved from [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. Retrieved from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Retrieved from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Epidermal growth factor receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Principle of the cellular thermal shift assay (CETSA). (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Cyrusbio. Retrieved from [Link]

  • Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). STAR Protocols. Retrieved from [Link]

  • SRB Cytotoxicity Assay. (2023). Canvax Biotech. Retrieved from [Link]

  • CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • The VEGF-VEGFR signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

  • VEGFA-VEGFR2 signaling. (n.d.). PubChem. Retrieved from [Link]

  • VEGF signaling pathway. (2023). Proteopedia. Retrieved from [Link]

  • Ribbon diagram of CDK2-cyclin A structure and location of the interface. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclin-dependent kinase. (n.d.). Wikipedia. Retrieved from [Link]

  • CDK2 Gene. (n.d.). GeneCards. Retrieved from [Link]

  • The structure of monomeric CDK2. (n.d.). ResearchGate. Retrieved from [Link]

  • Seanego, T. D., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. Chemistry – A European Journal. Retrieved from [Link]

  • Kandeel, M., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Kandeel, M., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021). Molecules. Retrieved from [Link]

  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Evaluation of the cytotoxic effects pyrrolo[2,3-d]pyrimidine compound on 4T1 mouse breast cells line. (2023). ResearchGate. Retrieved from [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note & Protocol: Preparation of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Solutions in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the solubilization of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one in dimethyl sulfoxide (DMSO). The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its purine-like architecture that facilitates interactions with various enzyme active sites.[1] As a key intermediate in the synthesis of complex molecules for targeted protein degradation, such as PROTACs, ensuring its proper dissolution is critical for downstream applications in drug discovery and biological research.[1] This guide outlines a robust methodology for preparing high-concentration stock solutions, emphasizing techniques to ensure complete dissolution and maintain compound integrity for reproducible and reliable experimental results.

Introduction to this compound

This compound is a brominated heterocyclic compound with the molecular formula C₆H₄BrN₃O.[2][3] Its structure, featuring a pyrrolopyrimidine core, is analogous to purine bases, making it a valuable building block in medicinal chemistry.[1] The bromine atom at the 7-position serves as a versatile handle for synthetic modifications, particularly through metal-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1] Given its application as a protein degrader building block, its effective solubilization is a prerequisite for a wide array of biological assays, including high-throughput screening, cell-based assays, and biochemical assays.[1][2]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in life sciences for its exceptional ability to dissolve a broad range of organic molecules, including those with poor aqueous solubility.[4][5] While its parent compound, Pyrrolo[2,3-d]pyrimidin-4-ol, is known to be soluble in DMSO, this protocol provides a detailed procedure to ensure the successful dissolution of its brominated derivative.[6]

Compound Properties
PropertyValueSource
CAS Number 93587-23-6[2]
Molecular Formula C₆H₄BrN₃O[2][3]
Molecular Weight ~214.02 g/mol [2][3]
Appearance Solid[3]
Purity ≥95%[1][2][3]

Materials and Equipment

  • This compound (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

  • DMSO Handling: DMSO is an excellent solvent that can penetrate the skin and may carry dissolved substances with it.[5] Avoid direct contact by wearing appropriate gloves. High concentrations of DMSO can be toxic to cells, so it is crucial to maintain a low final concentration in assays, typically below 0.5%.[4][8]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays. The procedure is designed to ensure complete dissolution and minimize compound degradation.

Workflow Diagram

Dissolution_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh 1. Weigh Compound Accurately weigh ~2.14 mg of This compound. add_dmso 2. Add DMSO Transfer the compound to a sterile vial. Add 1 mL of anhydrous DMSO. weigh->add_dmso Transfer vortex 3. Vortex Mix vigorously for 1-2 minutes. add_dmso->vortex Initial Mixing sonicate 4. Sonicate (if needed) If solids persist, sonicate in a water bath for 10-15 minutes. vortex->sonicate Incomplete Dissolution verify 6. Visual Inspection Ensure the solution is clear and free of particulates. vortex->verify Complete Dissolution warm 5. Gentle Warming (optional) If necessary, warm briefly at 37°C. Use with caution. sonicate->warm Persistent Solids sonicate->verify Check Solubility warm->verify Check Solubility aliquot 7. Aliquot & Store Dispense into single-use aliquots. Store at -20°C or -80°C. verify->aliquot Ready for Storage

Caption: Workflow for dissolving this compound in DMSO.

Step-by-Step Methodology
  • Calculate and Weigh the Compound:

    • To prepare a 10 mM solution, weigh approximately 2.14 mg of this compound using a calibrated analytical balance. The exact mass should be recorded for precise concentration calculation.

    • Causality: Accurate weighing is fundamental for achieving the desired molar concentration, which is critical for the reliability of subsequent experiments.

  • Transfer and Add Solvent:

    • Carefully transfer the weighed compound into a sterile, appropriately sized amber glass vial or microcentrifuge tube.

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

    • Causality: Using anhydrous DMSO is recommended as moisture can sometimes accelerate the degradation of compounds in solution. Amber vials protect the compound from potential photodegradation.

  • Initial Dissolution:

    • Tightly cap the vial and vortex it vigorously for 1-2 minutes.[4]

    • Visually inspect the solution against a light source to check for any undissolved particulate matter.

  • Assisted Dissolution (If Necessary):

    • If the compound is not fully dissolved after vortexing, place the vial in a water bath sonicator for 10-15 minutes.[4] Sonication uses ultrasonic waves to break down aggregates and enhance dissolution.

    • After sonication, vortex the solution again and re-inspect.

  • Gentle Warming (Optional):

    • For particularly stubborn solutes, gentle warming can be employed. Place the vial in a water bath set to a maximum of 37°C for 5-10 minutes.[4]

    • Caution: Heat can degrade some compounds. This step should be used judiciously and only if other methods fail. Always allow the solution to return to room temperature before use.

  • Final Verification and Storage:

    • Once the compound is fully dissolved and the solution is clear, it is ready for use or storage.

    • For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4] This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4][8]

    • Store the aliquots at -20°C or -80°C in tightly sealed amber vials.

Application in Biological Assays

When preparing working solutions for cell-based or biochemical assays, the high concentration DMSO stock must be diluted.

Serial Dilution Workflow

Serial_Dilution stock 10 mM Stock in 100% DMSO dilution_series Serial Dilutions in 100% DMSO stock->dilution_series Prepare intermediate concentrations final_dilution Final Dilution in Aqueous Assay Buffer dilution_series->final_dilution Add small volume to buffer assay_plate Assay Plate (Final DMSO <0.5%) final_dilution->assay_plate Transfer to assay

Caption: Recommended workflow for preparing assay-ready solutions from a DMSO stock.

  • Best Practice: It is advisable to perform serial dilutions in 100% DMSO first to create intermediate stock concentrations.[9] Subsequently, a small aliquot of each DMSO dilution is added to the final aqueous assay buffer. This method helps prevent the compound from precipitating out of solution, which can occur when a concentrated DMSO stock is diluted directly into a large volume of aqueous buffer.[9]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the biological system.[4]

Conclusion

This application note provides a comprehensive and validated protocol for the dissolution of this compound in DMSO. Adherence to these guidelines, including the use of assisted dissolution techniques and proper storage practices, will ensure the preparation of high-quality, reliable stock solutions for various applications in drug discovery and chemical biology.

References

  • CP Lab Safety. This compound, min 95%, 100 mg. Available from: [Link]

  • Li, Di & Kerns, Edward. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. 11. 446-51. 10.1016/j.drudis.2006.03.004. Available from: [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]

  • PubChem. 7-Bromo-1H-pyrrolo(3,2-c)pyridine. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • PubChem. Dimethyl Sulfoxide. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

Sources

Application Note: Leveraging 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for a Critical Target Class

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from cell growth and proliferation to metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical and "druggable" target classes in modern medicine.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but the quest for compounds with higher potency, improved selectivity, and novel mechanisms of action is perpetual.

At the heart of this endeavor lies the strategic design of molecular scaffolds that can effectively compete with the natural kinase substrate, adenosine triphosphate (ATP). The pyrrolo[3,2-d]pyrimidine core, a 7-deazapurine isostere, represents a "privileged scaffold" in this context.[3][4] Its structural resemblance to adenine allows it to serve as an effective ATP-mimetic, providing a robust foundation for inhibitor design.[5][6]

This application guide focuses on a particularly valuable derivative: 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one . We will explore its strategic application as a versatile starting point for medicinal chemistry campaigns, detailing its mechanism of action and providing robust, field-proven protocols for its use in kinase inhibition studies. The bromine atom at the 7-position is not merely a substituent; it is a reactive handle that unlocks the potential for rapid library synthesis and extensive structure-activity relationship (SAR) exploration through modern synthetic methodologies.[4]

Part 1: The Strategic Value of the 7-Bromo-pyrrolo[3,2-d]pyrimidine Scaffold

Mechanism of Action: Mimicking the Key to the Engine

The vast majority of small-molecule kinase inhibitors function by competing with ATP for binding within the enzyme's catalytic site. The pyrrolo[3,2-d]pyrimidine scaffold is exceptionally well-suited for this role. Its bicyclic structure mimics the purine ring system of adenine, allowing it to form key hydrogen bond interactions with the "hinge" region of the kinase active site, a critical anchoring point for ATP. By occupying this site, inhibitors prevent the phosphotransfer reaction that drives downstream signaling.

cluster_0 Kinase ATP Binding Pocket ATP ATP Hinge Hinge Region (Backbone H-Bonds) ATP->Hinge H-Bonds Inhibitor Pyrrolo[3,2-d]pyrimidine Core Inhibitor->Hinge H-Bonds R_Group R-Group (Selectivity Pocket) Inhibitor->R_Group Van der Waals Interactions caption Fig 1. ATP-Competitive Inhibition Mechanism.

Figure 1. The pyrrolopyrimidine core mimics adenine, forming key hydrogen bonds with the kinase hinge region.

The 7-Bromo Moiety: A Gateway to Chemical Diversity

The true power of this compound as a lead discovery tool lies in its bromine substituent. This halogen serves as a versatile synthetic handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[7] This enables medicinal chemists to rapidly generate large libraries of analogs, systematically modifying the group at the 7-position to probe the kinase's binding pocket. This process is fundamental to optimizing inhibitor potency and, crucially, achieving selectivity against other kinases in the human kinome.

Start 7-Bromo-pyrrolo [3,2-d]pyrimidin-4-one Reaction Suzuki Cross-Coupling (Pd Catalyst, Base) Start->Reaction Library Diversified Inhibitor Library (Novel Analogs) Reaction->Library Boronic Aryl/Heteroaryl Boronic Acids (Library) Boronic->Reaction Screening Biochemical & Cell-Based Screening Library->Screening SAR Structure-Activity Relationship (SAR) Data Screening->SAR caption Fig 2. Synthetic workflow for inhibitor library generation.

Figure 2. Workflow illustrating the use of the 7-bromo moiety for rapid diversification and SAR studies.

Part 2: Experimental Protocols for Kinase Inhibition Studies

The following protocols provide a framework for evaluating novel compounds derived from the 7-bromo scaffold. They are designed to first establish direct enzyme inhibition (in vitro) and then confirm activity in a biologically relevant cellular environment.

Protocol 2.1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol determines the direct inhibitory effect of a test compound on purified kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]

Causality and Rationale:

  • Why ADP-Glo™? This luminescence-based assay is highly sensitive, has a strong signal-to-background ratio, and is less prone to interference from colored or fluorescent compounds compared to other methods.[1] It measures ADP production, a direct product of kinase activity.

  • Why Km for ATP? Performing the assay at the ATP concentration equal to its Michaelis-Menten constant (Km) provides a standardized condition that allows for the accurate comparison of IC50 values between different inhibitors for the same kinase.

  • Why Pre-incubation? Allowing the test compound and the kinase to pre-incubate ensures that the binding equilibrium is reached before initiating the reaction with ATP, leading to more accurate potency measurements.[8]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (e.g., a peptide like MBP)

  • ATP (ultra-pure)

  • Test compounds (derived from the 7-bromo scaffold), dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Dilute the kinase to a 2X working concentration in Kinase Buffer. Add 5 µL of the 2X kinase solution to each well containing the compound. For "no enzyme" control wells, add 5 µL of Kinase Buffer without the enzyme.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP/Substrate solution in Kinase Buffer (final concentrations should be at the Km for each). Initiate the kinase reaction by adding 5 µL of this solution to all wells. The final reaction volume is 10 µL.

  • Kinase Reaction: Mix the plate and incubate for 1-2 hours at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO-only controls.

  • Plot percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Protocol 2.2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses an inhibitor's ability to block the activity of a target kinase within intact cells by measuring the phosphorylation status of its direct downstream substrate.[9][10]

Causality and Rationale:

  • Why Cell-Based? Biochemical assays use purified components, which can't predict cellular uptake, metabolism, or off-target effects. Cell-based assays provide more physiologically relevant data on a compound's true efficacy.[11][12]

  • Why Phospho-Specific Antibodies? These are highly specific reagents that allow for the direct quantification of the kinase's output (the phosphorylated substrate) against the total amount of that substrate protein, providing a clear and reliable readout of kinase inhibition.

  • Why Serum Starvation? Many kinases are part of growth factor signaling pathways. Serum-starving the cells before stimulation synchronizes them and reduces basal kinase activity, creating a larger and cleaner signal window upon stimulation.

Materials:

  • A cell line expressing the target kinase (e.g., a cancer cell line with an activated kinase pathway).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Growth factor or stimulant (if required to activate the pathway).

  • Test compounds dissolved in DMSO.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE gels and Western blotting equipment.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow them to adhere overnight.

  • Serum Starvation (Optional): If the pathway is activated by serum factors, replace the medium with serum-free medium and incubate for 12-24 hours.

  • Compound Treatment: Pre-treat the cells by adding the test compounds at various concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Pathway Stimulation: Add the appropriate growth factor or stimulant to the medium for a short period (e.g., 15-30 minutes) to activate the target kinase.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add 100-200 µL of ice-cold Lysis Buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate 20-30 µg of protein per lane by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. e. Incubate the membrane overnight at 4°C with the primary antibody against the phosphorylated substrate. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total substrate protein to confirm equal loading.

Data Analysis:

  • Quantify the band intensities for both the phospho-protein and the total protein using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Calculate the percent inhibition of phosphorylation at each compound concentration relative to the stimulated DMSO control.

  • Plot the data to estimate the cellular IC50.

Part 3: Data Presentation and Advanced Applications

Structure-Activity Relationship (SAR) Data Summary

The primary goal of synthesizing a library from the 7-bromo scaffold is to establish a clear SAR. The data should be summarized in a table to easily compare potency and selectivity.

Compound IDR-Group at 7-positionTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index
Parent -Br5,2008,5001.6
Analog-01 -Phenyl8506,3007.4
Analog-02 -4-Fluorophenyl4207,10016.9
Analog-03 -3-Pyridyl9512,500131.6
Analog-04 -4-Morpholinophenyl25 15,000600

Table 1: Example SAR data for a series of inhibitors derived from the 7-bromo parent compound. The Selectivity Index is calculated as (Off-Target IC50 / Target Kinase IC50).

Advanced Application: A Building Block for PROTACs

The this compound scaffold is also an excellent starting point, or "warhead," for the development of Proteolysis-Targeting Chimeras (PROTACs).[4] A PROTAC is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein rather than just inhibiting it. This offers a powerful alternative therapeutic modality.

Warhead Warhead (e.g., Pyrrolo[3,2-d]pyrimidine derivative) Linker Linker Warhead->Linker E3Binder E3 Ligase Binder (e.g., binds VHL or CRBN) Linker->E3Binder caption Fig 3. Basic structure of a PROTAC molecule.

Figure 3. The 7-bromo scaffold can be elaborated into a warhead for targeted protein degradation.

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for modern kinase inhibitor discovery programs. Its ATP-mimetic core provides a high-probability foundation for kinase binding, while its synthetically versatile 7-bromo position empowers chemists to rapidly explore chemical space. This combination allows for the efficient development of potent and selective inhibitors through systematic SAR studies. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full potential of this valuable scaffold in the ongoing effort to develop next-generation targeted therapies.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Profacgen. Cell-based Kinase Assays.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • MDPI. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]

  • ACS Publications. (2013). Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). Journal of Medicinal Chemistry, 56(6), 2534–2548. [Link]

  • Reaction Biology. (2022, May 11).
  • PubMed. (2018). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 38(4), 1337-1399. [Link]

  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Reaction Biology. (2024, August 13).
  • PLOS One. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 10(4), e0123608. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • PMC - NIH. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 38(4), 1337–1399. [Link]

  • PubMed. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. ChemMedChem, 10(6), 1069-1078. [Link]

  • PubMed. (2014). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. Journal of Molecular Modeling, 20(2), 2101. [Link]

  • PubMed. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link]

  • Samara Journal of Science. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 31(36), 5918-5936.
  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1673-1703. [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 3109. [Link]

  • ACS Publications. (2000). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 43(22), 4288–4312. [Link]

  • PubMed Central. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 198, 112351. [Link]

  • Benchchem. This compound.
  • CP Lab Safety. 7-Bromo-1, 5-dihydro-4h-pyrrolo[3, 2-d]pyrimidin-4-one, min 95%, 100 mg.
  • PMC - NIH. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 17(22), e202200388. [Link]

  • International Journal of Scientific Research in Science and Technology. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.
  • NIH. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 978. [Link]

  • PMC - PubMed Central. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 3109. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • PubMed. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. [Link]

  • PMC - NIH. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1776–1783. [Link]

  • PubMed. (2012). 7-Substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel: a promising approach for treating pain and inflammation. Bioorganic & Medicinal Chemistry, 20(5), 1690-1698. [Link]

  • NIH. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 20(11), 3629–3637. [Link]

  • PubMed. (1985). (+/-)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1- cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones: new carbocyclic analogues of 7-deazaguanosine with antiviral activity. Journal of Medicinal Chemistry, 28(10), 1477-1480. [Link]

Sources

Application Notes and Protocols: 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one as a Versatile Scaffold for Bromodomain Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Bromodomain Inhibition and the Need for Novel Chemical Probes

Bromodomains are a class of epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][2] The human proteome contains 61 bromodomains across 46 different proteins, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammation.[3] This has made them attractive targets for therapeutic intervention.[2] Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of bromodomains can modulate gene expression and have shown significant therapeutic potential.[4][5][6]

Chemical probes, which are potent, selective, and cell-permeable small molecules, are indispensable tools for dissecting the biological functions of bromodomains and validating them as drug targets.[7] A well-characterized chemical probe allows for the interrogation of a specific bromodomain's role in cellular processes and disease models.

The pyrrolo[3,2-d]pyrimidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling it to effectively interact with enzyme active sites.[8] Notably, derivatives of this scaffold have been identified as potent and cell-active inhibitors of the P300/CBP-associated factor (PCAF) bromodomain, highlighting its potential for developing selective chemical probes.[3][8] The compound 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one serves as a key building block in this context. The bromine atom at the 7-position provides a convenient chemical handle for further derivatization through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[8]

This document provides a comprehensive guide for researchers on utilizing this compound as a starting point for developing novel bromodomain chemical probes. We will detail the key characteristics of this scaffold and provide step-by-step protocols for its characterization, including biochemical and cellular target engagement assays.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[8][9][10]
CAS Number 93587-23-6[8][10]
Molecular Formula C6H4BrN3O[8][10]
Molecular Weight 214.02 g/mol [8]
Purity ≥95%[10]
Appearance Solid
Scaffold Class Pyrrolopyrimidine[11][12]

The pyrrolo[3,2-d]pyrimidine core is a key structural feature that mimics the natural binding partners of bromodomains.[8] The bromine atom at the 7-position allows for the introduction of various chemical moieties to optimize binding affinity and selectivity for specific bromodomain targets.

Experimental Protocols: From Biochemical Validation to Cellular Target Engagement

The following protocols are designed to guide the user through the essential experiments required to characterize a novel chemical probe derived from the this compound scaffold.

Protocol 1: In Vitro Bromodomain Binding Affinity Assessment using Thermal Shift Assay (TSA)

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess the binding of a ligand to a protein.[13][14] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[14]

Principle: The assay monitors the thermal denaturation of a target bromodomain protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. As the temperature increases, the protein unfolds, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A shift in Tm in the presence of a compound indicates direct binding.

Materials:

  • Purified recombinant bromodomain protein (e.g., BRD4, CREBBP, PCAF)

  • Test compounds (derived from this compound) dissolved in DMSO

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with a thermal ramping capability

  • 96-well PCR plates

Step-by-Step Methodology:

  • Prepare the Protein-Dye Master Mix:

    • Dilute the purified bromodomain protein to a final concentration of 2-5 µM in the assay buffer.

    • Add SYPRO Orange dye to the diluted protein solution to a final concentration of 5x.

    • Mix gently and protect from light.

  • Prepare Compound Dilutions:

    • Perform a serial dilution of the test compounds in assay buffer. The final concentrations should typically range from 100 µM to 1 nM. Include a DMSO-only control.

  • Assay Plate Setup:

    • Add 20 µL of the protein-dye master mix to each well of a 96-well PCR plate.

    • Add 1 µL of the diluted test compounds or DMSO control to the respective wells.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence (using the appropriate channel for SYPRO Orange) while ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.[13]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation or by calculating the derivative of the curve.

    • The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (with compound) - Tm (DMSO control).

Interpretation of Results: A dose-dependent increase in ΔTm indicates that the compound binds to and stabilizes the bromodomain protein. This assay is excellent for initial hit validation and for ranking compounds based on their binding affinity.

Workflow for Thermal Shift Assay

TSA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Protein-Dye Master Mix A1 Dispense Master Mix and Compounds into 96-well plate P1->A1 P2 Prepare Compound Serial Dilutions P2->A1 A2 Seal and Centrifuge Plate A1->A2 A3 Run Thermal Ramp in qPCR Instrument A2->A3 D1 Plot Fluorescence vs. Temperature A3->D1 D2 Calculate Tm and ΔTm D1->D2 D3 Assess Dose-Dependent Stabilization D2->D3

Caption: Workflow for assessing compound binding using a thermal shift assay.

Protocol 2: Quantitative Measurement of Bromodomain Inhibition using an AlphaScreen Assay

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology that can be used to measure the inhibition of protein-protein interactions in a high-throughput format.[15]

Principle: A biotinylated histone peptide containing an acetylated lysine residue is captured by streptavidin-coated donor beads, and a GST-tagged bromodomain protein is captured by anti-GST antibody-coated acceptor beads. When the bromodomain binds to the acetylated histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An inhibitor that binds to the bromodomain will disrupt this interaction, leading to a decrease in the AlphaScreen signal.[16][17][18]

Materials:

  • GST-tagged purified recombinant bromodomain protein

  • Biotinylated acetylated histone peptide (specific for the target bromodomain)

  • Streptavidin-coated Donor Beads

  • Anti-GST coated Acceptor Beads

  • Test compounds dissolved in DMSO

  • AlphaScreen Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

  • 384-well low-volume microplates

  • An AlphaScreen-capable plate reader

Step-by-Step Methodology:

  • Compound Plating:

    • Add test compounds at various concentrations to the wells of a 384-well plate. Include a positive control inhibitor (if available) and a DMSO-only control.

  • Addition of Bromodomain and Histone Peptide:

    • Prepare a mixture of the GST-tagged bromodomain and biotinylated histone peptide in assay buffer at 2x the final desired concentration.

    • Add this mixture to the wells containing the compounds and incubate for 30 minutes at room temperature.[16][17]

  • Addition of Acceptor Beads:

    • Dilute the anti-GST acceptor beads in assay buffer.

    • Add the diluted acceptor beads to each well and incubate for 60 minutes at room temperature in the dark.

  • Addition of Donor Beads:

    • Dilute the streptavidin donor beads in assay buffer.

    • Add the diluted donor beads to each well and incubate for 60 minutes at room temperature in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a control with a saturating concentration of a known inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpretation of Results: The IC50 value represents the concentration of the compound required to inhibit 50% of the bromodomain-histone peptide interaction. This assay provides quantitative data on the potency of the inhibitor.

Mechanism of AlphaScreen Assay for Bromodomain Inhibition

AlphaScreen_Mechanism cluster_bound Binding (No Inhibitor) cluster_inhibited Inhibition DB1 Donor Bead Pep1 Ac-Peptide DB1->Pep1 Streptavidin- Biotin AB1 Acceptor Bead Signal Light Emission (520-620 nm) AB1->Signal Excitation BRD1 BRD BRD1->AB1 GST-Ab Pep1->BRD1 Binding DB2 Donor Bead Pep2 Ac-Peptide DB2->Pep2 Streptavidin- Biotin AB2 Acceptor Bead BRD2 BRD BRD2->AB2 GST-Ab Inhibitor Inhibitor Inhibitor->BRD2 Inhibition NoSignal No Signal

Caption: Principle of the AlphaScreen assay for detecting bromodomain inhibitors.

Protocol 3: Cellular Target Engagement Assessment using a NanoBRET™ Assay

Confirming that a chemical probe can enter cells and bind to its intended target is a critical step in its validation.[19][20][21] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a target protein in living cells.[19][20]

Principle: The target bromodomain is expressed in cells as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the bromodomain is added to the cells. When the tracer binds to the NanoLuc®-bromodomain fusion protein, BRET occurs between the luciferase donor and the fluorescent tracer acceptor. A test compound that competes with the tracer for binding to the bromodomain will disrupt BRET, leading to a decrease in the signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the NanoLuc®-bromodomain fusion protein

  • Transfection reagent

  • NanoBRET™ Tracer specific for the bromodomain family of interest

  • Test compounds dissolved in DMSO

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well or 384-well assay plates

  • A plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm)

Step-by-Step Methodology:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-bromodomain fusion plasmid according to the manufacturer's instructions.

    • Plate the transfected cells in the assay plates and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Add the diluted compounds to the cells.

  • Tracer Addition:

    • Prepare the NanoBRET™ Tracer at the desired final concentration in Opti-MEM®.

    • Add the tracer to all wells.

  • Substrate Addition and Signal Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to all wells and incubate for 3-5 minutes.

    • Measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the BRET ratios to the DMSO control.

    • Plot the normalized BRET ratio versus the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Interpretation of Results: The cellular IC50 value reflects the concentration of the compound required to displace 50% of the tracer from the target bromodomain in a cellular context. This provides evidence of cell permeability and target engagement.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel and selective chemical probes for bromodomains. Its demonstrated activity against PCAF and the synthetic tractability offered by the 7-bromo substituent make it an attractive platform for medicinal chemistry efforts.[3][8] By following the detailed protocols outlined in this application note, researchers can effectively characterize the biochemical potency and cellular target engagement of their proprietary pyrrolo[3,2-d]pyrimidin-4-one derivatives, thereby accelerating the discovery of new tools to unravel the complex biology of bromodomains.

References

  • Structural Genomics Consortium. PFI-3 A selective chemical probe for SMARCA bromodomains. Available from: [Link]

  • Pérez-Salvia, M., & Esteller, M. (2017). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. Cancer Research, 77(3), 573–582. Available from: [Link]

  • AdooQ Bioscience. OF-1 | BRPF1B/BRPF2 bromodomain inhibitor. Available from: [Link]

  • Pérez-Salvia, M., & Esteller, M. (2017). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. PubMed, 28052994. Available from: [Link]

  • SGC-UNC. Chemical Probes. Available from: [Link]

  • Visualized Cancer Medicine. CBP/p300 bromodomain: new promising epigenetic target. Available from: [Link]

  • PubMed Central. Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. Available from: [Link]

  • ResearchGate. Measuring intracellular target engagement at bromodomain BRD4 using... Available from: [Link]

  • bioRxiv. NanoBRET Tracer Development for Class I Bromodomain Target Engagement in Live Cells. Available from: [Link]

  • PubMed. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery. Available from: [Link]

  • West Bioscience. BRD4 (BD1) Inhibitor Screening Assay Kit. Available from: [Link]

  • AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit. Available from: [Link]

  • BPS Bioscience. BRD3 (BD2) Inhibitor Screening Assay Kit. Available from: [Link]

  • DiscoverX. Critical Needs in Cellular Target Engagement. Available from: [Link]

  • ResearchGate. (PDF) Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery. Available from: [Link]

  • Reaction Biology. Bromodomain Assay Service (Reader Domain Assays). Available from: [Link]

  • NIH. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. Available from: [Link]

  • PubMed. Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. Available from: [Link]

  • PubMed. Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Available from: [Link]

  • ResearchGate. (PDF) Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. Available from: [Link]

  • Reaction Biology. BRD1 Bromodomain Assay Service (ThermoShift). Available from: [Link]

  • Proteos. Thermal Shift Assay. Available from: [Link]

  • Reaction Biology. BRD4-2 Bromodomain Assay Service (ThermoShift). Available from: [Link]

  • NIH. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. Available from: [Link]

  • Amerigo Scientific. 7-Bromo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Available from: [Link]

  • NIH. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Available from: [Link]

  • PubMed. Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit. Available from: [Link]

  • PubMed. Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Available from: [Link]

  • Wikipedia. Thermal shift assay. Available from: [Link]

  • NIH. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Available from: [Link]

  • PubMed. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3. Available from: [Link]

  • CP Lab Safety. 7-Bromo-1, 5-dihydro-4h-pyrrolo[3, 2-d]pyrimidin-4-one, min 95%, 100 mg. Available from: [Link]

  • PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Available from: [Link]

  • Semantic Scholar. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Available from: [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Targeting Epigenetic Regulation

The pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to the purine base, adenine. This "privileged structure" allows molecules in this class to effectively interact with the active sites of a wide array of enzymes, particularly kinases and, more recently, epigenetic reader domains.[1][2] 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one is a member of this versatile family. While extensive research has focused on pyrrolopyrimidines as kinase inhibitors targeting pathways like VEGFR and PDGFR in angiogenesis, emerging evidence points towards novel activities.[3][4] Specifically, the pyrrolo[3,2-d]pyrimidin-4-one core has been identified in potent and selective inhibitors of the P300/CBP-associated factor (PCAF) bromodomain.[5]

The bromodomain of PCAF is a critical reader of acetylated lysine residues on histone tails and other proteins, playing a key role in transcriptional activation. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. The presence of a bromine atom at the 7-position of this compound offers a strategic advantage for both potency and as a reactive handle for developing further chemical probes or proteolysis-targeting chimeras (PROTACs).[2]

This document provides a comprehensive experimental framework to rigorously evaluate the efficacy of this compound, hereafter referred to as Compound X, with a primary hypothesis centered on its activity as a PCAF bromodomain inhibitor for oncology applications.

Part 1: In Vitro Characterization - From Target Engagement to Cellular Function

The initial phase of efficacy testing is to establish a clear line of sight from direct target interaction to a measurable cellular outcome. This requires a multi-pronged approach, beginning with biochemical assays to confirm target engagement and selectivity, followed by cell-based assays to demonstrate a functional consequence of this engagement in a disease-relevant context.

Primary Target Engagement: Biochemical Confirmation

The foundational question is whether Compound X directly binds to and inhibits the PCAF bromodomain.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PCAF Bromodomain Inhibition

  • Principle: This assay measures the displacement of a biotinylated, acetylated histone peptide from a GST-tagged PCAF bromodomain protein. A Europium cryptate-labeled anti-GST antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used. When the complex is intact, FRET occurs. An inhibitor will disrupt this interaction, leading to a loss of the FRET signal.

  • Methodology:

    • Prepare a 384-well, low-volume, black assay plate.

    • Dispense 2 µL of Compound X serially diluted in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA). Include a DMSO-only control (vehicle) and a known PCAF inhibitor as a positive control.

    • Add 2 µL of a solution containing recombinant GST-tagged PCAF bromodomain protein and the biotinylated H4K16ac peptide.

    • Incubate for 30 minutes at room temperature.

    • Add 2 µL of a detection mixture containing Eu3+-cryptate labeled anti-GST antibody and Streptavidin-XL665.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percent inhibition against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Target Selectivity: Profiling Against Related Bromodomains

A critical aspect of a therapeutic candidate is its selectivity. Inhibition of other bromodomains, particularly those within the same family (e.g., GCN5) or structurally related families, could lead to off-target effects.

Protocol 2: Bromodomain Selectivity Panel

  • Principle: A panel of commercially available bromodomain binding assays (e.g., using HTRF, AlphaScreen, or similar technologies) should be employed to assess the selectivity of Compound X.

  • Methodology:

    • Select a panel of bromodomains, prioritizing those with high structural similarity to PCAF (e.g., GCN5, CBP/p300) and representatives from other bromodomain families.

    • Screen Compound X at a fixed concentration (e.g., 1 µM and 10 µM) against this panel.

    • For any bromodomain showing significant inhibition (>50% at 1 µM), perform a full dose-response curve to determine the IC50 value, as described in Protocol 1.

  • Data Presentation: The results should be summarized in a table comparing the IC50 values for PCAF against other tested bromodomains.

Bromodomain TargetIC50 (nM) for Compound XSelectivity Fold (IC50 Target / IC50 PCAF)
PCAF [Example: 75] 1
GCN5[Example: 850]11.3
CBP[Example: 1500]20
BRD4(1)[Example: >10,000]>133
BRD9[Example: >10,000]>133

Table 1: Hypothetical selectivity profile of Compound X against a panel of bromodomains.

Cellular Target Engagement and Downstream Effects

Demonstrating that Compound X can enter cells and engage its target is the next crucial step. This is followed by assessing the impact on downstream signaling pathways.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein stabilizes the protein, increasing its melting temperature. CETSA measures the amount of soluble protein remaining after heat shock at various temperatures, with and without the compound.

  • Methodology:

    • Culture a relevant cancer cell line (e.g., a hematological malignancy line with known PCAF dependence) and treat with either Compound X (e.g., 1 µM) or vehicle (DMSO) for 2-4 hours.

    • Harvest the cells, lyse them, and aliquot the lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Cool the samples, centrifuge to pellet precipitated proteins, and collect the supernatant.

    • Analyze the amount of soluble PCAF in the supernatant by Western blot.

  • Data Analysis: Plot the band intensity of soluble PCAF against temperature for both treated and untreated samples. A rightward shift in the melting curve for the Compound X-treated sample indicates target engagement.

Protocol 4: Assessment of Downstream Gene Expression

  • Principle: PCAF is a transcriptional co-activator. Its inhibition should lead to the downregulation of specific target genes, such as the proto-oncogene c-MYC.

  • Methodology:

    • Treat a sensitive cancer cell line with increasing concentrations of Compound X for a defined period (e.g., 24 hours).

    • Isolate total RNA from the cells.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of known PCAF target genes (e.g., c-MYC, CCND1). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control. A dose-dependent decrease in the expression of target genes provides evidence of a functional downstream effect.

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays CompoundX Compound X HTRF HTRF Assay (Protocol 1) CompoundX->HTRF PCAF_BRD Recombinant PCAF Bromodomain PCAF_BRD->HTRF IC50 Determine IC50 HTRF->IC50 Selectivity Selectivity Panel (Protocol 2) IC50->Selectivity CancerCells Cancer Cell Line IC50->CancerCells CETSA CETSA (Protocol 3) CancerCells->CETSA qRT_PCR qRT-PCR (Protocol 4) CancerCells->qRT_PCR TargetEngagement Confirm Target Engagement CETSA->TargetEngagement GeneExpression Measure Downstream Gene Expression (e.g., c-MYC) qRT_PCR->GeneExpression G cluster_setup Study Setup cluster_treatment Treatment Phase (21-28 days) cluster_analysis Endpoint Analysis Implantation Implant Cancer Cells in Mice Growth Monitor Tumor Growth to ~150 mm³ Implantation->Growth Randomization Randomize Mice into Groups Growth->Randomization Dosing Daily Dosing Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tissue Collect Tumors for Pharmacodynamics Endpoint->Tissue Analysis Analyze Efficacy (TGI) & Tolerability Tissue->Analysis

Caption: In vivo efficacy testing workflow for Compound X.

Conclusion and Future Directions

This comprehensive guide outlines a logical and rigorous pathway for evaluating the efficacy of this compound. The proposed experiments are designed to first validate its hypothesized mechanism of action as a PCAF bromodomain inhibitor through a series of in vitro biochemical and cellular assays. Positive results from these initial studies would then provide a strong rationale for advancing the compound to in vivo xenograft models to assess its anti-tumor activity and tolerability in a preclinical setting.

Successful completion of this experimental plan will provide a robust data package to support the continued development of this compound as a potential therapeutic agent. Future studies could explore its efficacy in combination with other anti-cancer agents, investigate its pharmacokinetic and pharmacodynamic properties in more detail, and expand testing to other relevant cancer models.

References

  • A Novel pyrrolo[3, 2-d]pyrimidine Derivative, as a Vascular Endothelial Growth Factor Receptor and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Shows Potent Antitumor Activity by Suppression of Tumor Angiogenesis. Cancer Science. [Link]

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences. [Link]

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel). [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

  • Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology. [Link]

  • Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry. [Link]

Sources

Synthetic Strategies for the Functionalization of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidin-4-one Scaffold

The pyrrolo[3,2-d]pyrimidine core, a deazapurine isostere, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, including kinases, polymerases, and other enzymes. Consequently, derivatives of this scaffold have shown promise as potent therapeutic agents for various diseases, including cancer, viral infections, and inflammatory disorders. The 7-bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a key intermediate, offering a reactive handle for the introduction of diverse chemical functionalities at the C7 position, thereby enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This comprehensive guide provides detailed synthetic routes and step-by-step protocols for the functionalization of this compound. The methodologies described herein are grounded in established palladium-catalyzed cross-coupling reactions and are designed to be robust and reproducible for researchers in both academic and industrial settings.

Strategic Considerations for Functionalization

The functionalization of the 7-bromo position of the pyrrolo[3,2-d]pyrimidin-4-one core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of the specific reaction—Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—will depend on the desired C-C or C-N bond to be formed. A crucial initial step in many of these synthetic routes is the protection of the N1 and/or N5 positions to enhance solubility and prevent side reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for protecting the pyrrole nitrogen due to its stability under various reaction conditions and its mild deprotection protocol.

Key Synthetic Pathways for C7 Functionalization

The three primary palladium-catalyzed cross-coupling reactions for the derivatization of the 7-bromo-pyrrolo[3,2-d]pyrimidin-4-one scaffold are outlined below.

Suzuki-Miyaura Coupling: For C-C Bond Formation (Aryl and Heteroaryl Linkages)

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 7-position of the pyrrolopyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[1][2][3][4]

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle 7-Bromo-scaffold 7-Bromo-pyrrolo[3,2-d]pyrimidin-4-one (N-protected) Product 7-Aryl/Heteroaryl-pyrrolo[3,2-d]pyrimidin-4-one 7-Bromo-scaffold->Product Pd Catalyst Base, Solvent Boronic_Acid R-B(OH)₂ (Aryl or Heteroaryl) Boronic_Acid->Product Pd(0) Pd(0)L₂ Pd(II)_Complex Ar-Pd(II)-Br(L₂) Pd(0)->Pd(II)_Complex Ar-Br Oxidative_Addition Oxidative Addition Pd(II)_Aryl_Complex Ar-Pd(II)-R(L₂) Pd(II)_Complex->Pd(II)_Aryl_Complex R-B(OH)₂ Base Transmetalation Transmetalation Pd(II)_Aryl_Complex->Pd(0) Ar-R Reductive_Elimination Reductive Elimination

Caption: Suzuki-Miyaura Coupling for C-C Bond Formation.

Buchwald-Hartwig Amination: For C-N Bond Formation (Amine Linkages)

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5][6][7] This reaction is instrumental in introducing a wide variety of primary and secondary amines at the 7-position of the pyrrolopyrimidine core.

Buchwald_Hartwig_Amination cluster_catalyst Catalytic Cycle 7-Bromo-scaffold 7-Bromo-pyrrolo[3,2-d]pyrimidin-4-one (N-protected) Product 7-Amino-pyrrolo[3,2-d]pyrimidin-4-one 7-Bromo-scaffold->Product Pd Catalyst Ligand, Base Amine R¹R²NH Amine->Product Pd(0) Pd(0)L₂ Pd(II)_Complex Ar-Pd(II)-Br(L₂) Pd(0)->Pd(II)_Complex Ar-Br Oxidative_Addition Oxidative Addition Pd(II)_Amine_Complex [Ar-Pd(II)-NHR¹R²(L₂)]⁺ Pd(II)_Complex->Pd(II)_Amine_Complex R¹R²NH Amine_Coordination Amine Coordination Pd(II)_Amido_Complex Ar-Pd(II)-NR¹R²(L₂) Pd(II)_Amine_Complex->Pd(II)_Amido_Complex Base Deprotonation Deprotonation Pd(II)_Amido_Complex->Pd(0) Ar-NR¹R² Reductive_Elimination Reductive Elimination

Caption: Buchwald-Hartwig Amination for C-N Bond Formation.

Sonogashira Coupling: For C-C Bond Formation (Alkynyl Linkages)

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[8][9][10][11][12] This reaction is highly valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key components of extended π-conjugated systems.

Sonogashira_Coupling cluster_catalyst Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle 7-Bromo-scaffold 7-Bromo-pyrrolo[3,2-d]pyrimidin-4-one (N-protected) Product 7-Alkynyl-pyrrolo[3,2-d]pyrimidin-4-one 7-Bromo-scaffold->Product Pd Catalyst Cu(I) co-catalyst Base, Solvent Alkyne R-C≡CH Alkyne->Product Pd(0) Pd(0)L₂ Pd(II)_Complex Ar-Pd(II)-Br(L₂) Pd(0)->Pd(II)_Complex Ar-Br Oxidative_Addition Oxidative Addition Pd(II)_Alkynyl_Complex Ar-Pd(II)-C≡C-R(L₂) Pd(II)_Complex->Pd(II)_Alkynyl_Complex Cu-C≡C-R Transmetalation Transmetalation Pd(II)_Alkynyl_Complex->Pd(0) Ar-C≡C-R Reductive_Elimination Reductive Elimination Cu(I) CuI Cu_Acetylide Cu-C≡C-R Cu(I)->Cu_Acetylide R-C≡CH Base Acetylide_Formation Acetylide Formation Cu_Acetylide->Cu(I) to Pd Cycle

Caption: Sonogashira Coupling for C-C (Alkynyl) Bond Formation.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar heterocyclic systems.[1][2][3][4]

Materials:

  • This compound (N-SEM protected) (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add the N-protected this compound, aryl- or heteroarylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 7-substituted product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. For more challenging substrates, other catalysts like Pd(dppf)Cl₂ or pre-catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may improve yields.

  • Base: K₂CO₃ is a moderately strong base suitable for many Suzuki couplings. Other bases like Cs₂CO₃ or K₃PO₄ can be used, especially for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[5][6][7][13][14]

Materials:

  • This compound (N-SEM protected) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add the N-protected this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk flask.

  • Remove the flask from the glovebox and add the amine and anhydrous 1,4-dioxane under a counterflow of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation. The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step. Other common ligands include RuPhos and BrettPhos.

  • Base: Cs₂CO₃ is a strong base that is soluble in many organic solvents, making it a good choice for this reaction. Sodium tert-butoxide (NaOtBu) is another commonly used strong base.

  • Solvent: Anhydrous, non-protic solvents like 1,4-dioxane or toluene are essential to prevent quenching of the basic and organometallic intermediates.

Protocol 3: Sonogashira Coupling of this compound

This protocol is adapted from general Sonogashira coupling procedures.[8][9][10][11][12]

Materials:

  • This compound (N-SEM protected) (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF or DMF

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add the N-protected this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent (THF or DMF), followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The dual catalyst system of a palladium complex and a copper(I) salt is characteristic of the Sonogashira reaction. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base like triethylamine or diisopropylamine is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.

  • Solvent: Aprotic solvents such as THF or DMF are suitable for this reaction.

Data Presentation: Summary of Reaction Conditions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yields (%)
Suzuki-Miyaura Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-10060-95
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane100-11050-90
Sonogashira PdCl₂(PPh₃)₂ (3)-Et₃N (2)THF or DMFRT - 6065-98

Yields are approximate and will vary depending on the specific substrates used.

Conclusion

The functionalization of this compound is a critical step in the synthesis of novel and diverse libraries of potential drug candidates. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide robust and versatile methodologies for the introduction of a wide range of substituents at the C7 position. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize and explore the chemical space around this important heterocyclic scaffold. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.

References

  • Pfizer Products Inc. (2007). PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES; THEIR INTERMEDIATES AND SYNTHESIS.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... [Link]

  • Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Incyte Holdings Corporation. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Jak-A-Vax (Pty) Ltd. (2020). Process for preparing 7h-pyrrolo [2, 3-d] pyrimidine compounds.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Royal Society of Chemistry. (2019). Robust Buchwald–Hartwig amination enabled by ball-milling. [Link]

  • National Institutes of Health. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]

  • PubMed. (1997). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. [Link]

  • National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Royal Society of Chemistry. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • ResearchGate. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]

  • ResearchGate. (2011). Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ones(7-deazapurines) Under Solvent- and Catalyst-Free Conditions. [Link]

  • PubMed. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • ResearchGate. (2022). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. [Link]

  • National Institutes of Health. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. [Link]

  • PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. [Link]

  • PubMed. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. (2002). Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5. [Link]bromo-7-methyl-35-dihydro-imidazo45-dpyridazin-4-one)

Sources

Application Note: A Framework for High-Throughput Screening of Kinase Inhibitors Using a 7-Deaza-adenine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-d]pyrimidine scaffold, a 7-deaza-adenine bioisostere, represents a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its structural resemblance to adenine facilitates potent binding to the ATP pocket of numerous kinases, making it an ideal starting point for inhibitor discovery.[2] This document provides a comprehensive, field-proven guide for establishing a robust, high-throughput screening (HTS) campaign to identify novel kinase inhibitors. We will use 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one as a conceptual reference compound to build a detailed protocol around a generic, yet powerful, bioluminescence-based kinase assay. The methodologies described herein cover assay development, miniaturization, execution of a primary screen, and subsequent data analysis, ensuring a self-validating system for hit identification.[3]

Introduction: The Strategic Value of the Pyrrolo[3,2-d]pyrimidine Core

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] Consequently, kinases have become one of the most important target classes for drug discovery.[4][5] The pyrrolo[2,3-d]pyrimidine core, to which the specified compound belongs, is a key pharmacophore found in numerous clinically approved and investigational kinase inhibitors.[6][7][8] This scaffold acts as an ATP mimic, effectively competing with the endogenous substrate by forming key hydrogen bonds within the kinase hinge region.

This application note is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind experimental choices, providing a framework that is both scientifically rigorous and practically adaptable. The primary goal of an HTS campaign is to test large compound libraries to identify "hits"—compounds that affect the target in a desired manner.[9]

Principle of the Assay: Homogeneous Bioluminescent ATP Depletion

To achieve the throughput and robustness required for HTS, we will employ a homogeneous, "mix-and-measure" bioluminescent assay.[10] This format is highly amenable to automation as it avoids wash steps, thus reducing variability.[11] The selected assay quantifies the activity of any ATP-utilizing enzyme, such as a protein kinase, by measuring the amount of ATP remaining in the reaction.

The principle is as follows:

  • A kinase, its substrate (e.g., a peptide), and ATP are combined in the wells of a microtiter plate.

  • Test compounds from a chemical library are added to these wells. Inhibitory compounds will prevent the kinase from consuming ATP.

  • After an incubation period, a proprietary ATP Detection Reagent is added. This reagent contains luciferase and its substrate, D-luciferin.

  • The luciferase enzyme uses the remaining ATP to generate a stable, "glow-type" luminescent signal, which is directly proportional to the ATP concentration.[12][13]

Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), while a low signal indicates high kinase activity (low inhibition).[14] This inverse relationship is a critical concept in the data analysis phase.

HTS Workflow and Logistics

A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow is designed to efficiently screen thousands of compounds and progressively narrow the focus to the most promising candidates.

HTS_Workflow cluster_prep Phase 1: Preparation & Validation cluster_followup Phase 3: Hit Triage AssayDev Assay Development (Enzyme Titration, ATP Km) Mini Miniaturization (384-well format) AssayDev->Mini DryRun Protocol Dry Run (Controls Only, Z' > 0.5) Mini->DryRun Pilot Pilot Screen (~2,000 Compounds) DryRun->Pilot HTS Full HTS Campaign (Single Concentration) Pilot->HTS HitConfirm Hit Confirmation (Fresh Compound) HTS->HitConfirm DoseResp Dose-Response (IC50 Determination) HitConfirm->DoseResp SAR Preliminary SAR (Structure-Activity) DoseResp->SAR

Caption: High-level workflow for a typical kinase inhibitor HTS campaign.

Detailed Protocols

PART 4.1: Assay Development and Optimization (Pre-HTS)

Objective: To determine optimal assay conditions in a low-throughput format (e.g., 96-well plate) before miniaturization. This phase is critical for ensuring the assay is robust and sensitive.[15]

Materials:

  • Recombinant Protein Kinase (Target of interest)

  • Peptide Substrate

  • ATP, high purity

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP Detection Kit (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • White, opaque 96-well and 384-well microplates

  • Multichannel pipettes and/or automated liquid handler

  • Plate-reading luminometer

Protocol 1: Enzyme Titration

  • Rationale: To find the minimal enzyme concentration that gives a robust signal window. Using too much enzyme is wasteful and can make it difficult to identify weaker inhibitors.

  • Prepare a 2X serial dilution of the kinase in kinase buffer.

  • Add 25 µL of each kinase dilution to the wells of a 96-well plate.

  • Add 25 µL of a 2X ATP/Substrate mix (final concentration e.g., 10 µM ATP and substrate at its Kₘ).

  • Incubate for 60 minutes at room temperature.

  • Add 50 µL of ATP Detection Reagent.

  • Incubate for 10 minutes and read luminescence.

  • Plot Luminescence vs. Kinase Concentration. Select the concentration that gives ~80-90% of the maximal signal drop (ATP consumption). This is your optimal enzyme concentration.

Protocol 2: ATP Kₘ Determination

  • Rationale: Screening at an ATP concentration near its Michaelis-Menten constant (Kₘ) is considered optimal for detecting inhibitors of various modalities (e.g., competitive, non-competitive).

  • Prepare a 2X serial dilution of ATP in kinase buffer.

  • In a 96-well plate, add 25 µL of each ATP dilution.

  • Initiate the reaction by adding 25 µL of 2X optimal kinase concentration (from Protocol 1).

  • Incubate for a fixed time (e.g., 30 minutes, ensuring the reaction is in the linear range).

  • Stop the reaction and measure remaining ATP as described above.

  • Convert the luminescence signal to ATP consumed. Plot ATP consumed vs. ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ.

PART 4.2: HTS Protocol in 384-Well Format

Objective: To execute the primary screen on a large compound library at a single concentration.

Plate Layout and Controls: Every plate must contain high (negative) and low (positive) controls to assess its quality.

  • Negative Control (0% Inhibition): Kinase + Substrate + ATP + DMSO (vehicle). This represents uninhibited kinase activity.

  • Positive Control (100% Inhibition): Kinase + Substrate + ATP + a known potent inhibitor (or no enzyme). This represents the baseline signal with no ATP consumption.

Control TypeComponentsExpected Signal
Negative (Max Activity) Enzyme + Substrate + ATP + DMSOLow Luminescence
Positive (No Activity) Enzyme + Substrate + Potent InhibitorHigh Luminescence

Protocol 3: Primary Screening

  • Assay Volume: 20 µL final

  • Using an acoustic liquid handler (e.g., Echo) or pin tool, dispense 100 nL of test compounds (10 mM in DMSO) into the wells of a 384-well assay plate. This results in a final compound concentration of 20 µM.

  • Add 10 µL of 2X Kinase/Substrate mix in kinase buffer to all wells.

  • Incubate for 30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 10 µL of 2X ATP solution (at the determined Kₘ concentration).

  • Incubate for 60 minutes at room temperature.

  • Add 20 µL of ATP Detection Reagent to all wells.

  • Incubate for 10 minutes, protected from light.

  • Read the plate on a luminometer.

Data Analysis and Hit Identification

5.1: Quality Control - The Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to validate the quality of an HTS assay.[16][17][18] It measures the separation between the positive and negative controls, indicating the assay's robustness and suitability for screening.[19]

The formula for Z' is: Z' = 1 - ( (3σₚ + 3σₙ) / |µₚ - µₙ| )

Where:

  • µₚ and σₚ are the mean and standard deviation of the positive control.

  • µₙ and σₙ are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[19][20][21]
0 to 0.5MarginalThe assay may be acceptable but requires careful monitoring.[19]
< 0UnacceptableControl signals overlap; the assay is not viable for screening.[19]

Action: Only data from plates with a Z' ≥ 0.5 should be considered for further analysis.[21]

5.2: Hit Identification
  • Normalization: Raw luminescence data from sample wells are normalized to the on-plate controls to calculate the percent inhibition.

    % Inhibition = (Signal_sample - µ_negative) / (µ_positive - µ_negative) * 100

  • Hit Threshold: A common method for defining a "hit" is to use a threshold based on the standard deviation of the sample population. A robust hit is often defined as a compound that exhibits an inhibition greater than three times the standard deviation of the plate's sample data.

    Hit Threshold = Mean_%Inhibition_samples + (3 * SD_%Inhibition_samples)

    Any compound with a % Inhibition value above this threshold is flagged as a primary hit.

5.3: Hit Confirmation and Dose-Response

Primary hits must be re-tested to confirm their activity and rule out false positives.

Protocol 4: IC₅₀ Determination

  • Rationale: To determine the potency of a confirmed hit, a dose-response curve is generated. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[22]

  • Obtain fresh, powdered samples of the hit compounds.

  • Create a serial dilution series for each compound (e.g., 10-point, 1:3 dilution starting from 100 µM).

  • Perform the kinase assay as described in Protocol 3, but with the different concentrations of the inhibitor.

  • Plot % Inhibition versus the log₁₀ of the inhibitor concentration.[23][24]

  • Fit the data to a four-parameter variable slope equation to determine the IC₅₀ value.[25]

Kinase_Pathway cluster_input Upstream Signal cluster_pathway Kinase Cascade cluster_output Cellular Response Signal Growth Factor / Mitogen Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 ATP->ADP Kinase2 Kinase B (Target for HTS) Kinase1->Kinase2 ATP->ADP Substrate Substrate Protein Kinase2->Substrate ATP->ADP SubstrateP Phosphorylated Substrate Substrate->SubstrateP Response Gene Expression / Cell Proliferation SubstrateP->Response Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->Kinase2 Blocks ATP Binding

Caption: Simplified kinase signaling pathway showing the point of inhibition.

Conclusion

This application note provides a robust and scientifically grounded framework for conducting a high-throughput screen for kinase inhibitors using the privileged pyrrolo[3,2-d]pyrimidine scaffold as a guiding concept. By prioritizing rigorous assay development, implementing stringent quality control measures like the Z'-factor, and following a logical hit triage process, researchers can confidently identify and validate novel and potent lead compounds for drug discovery programs. The principles and protocols outlined here are adaptable to a wide range of kinase targets and HTS platforms.

References

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • Sui, Y., & Wu, Z. (2019). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 35(21), 4346–4352. Available from: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Available from: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Prism Knowledgebase. Retrieved from [Link]

  • Koyama, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(3), 247-255. Available from: [Link]

  • Kühn, M., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]

  • TIBCO Software. (n.d.). Z-Factor Calculator. Retrieved from [Link]

  • Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. BPA Scientific Meeting. Retrieved from [Link]

  • G-Biosciences. (n.d.). Lumino™ ATP Detection Assay. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Koyama, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. Retrieved from [Link]

  • Tanega, C., et al. (2009). Bioluminescent orthogonal assays for ATP consuming enzymes. ResearchGate. Retrieved from [Link]

  • Fan, F., & Wood, K. (2007). Bioluminescent assays for high-throughput screening. Assay and drug development technologies, 5(1), 127-36. Available from: [Link]

  • Assay Genie. (n.d.). ATP Assay Kit (Luminescent). Retrieved from [Link]

  • Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]

  • Tanega, C., et al. (2011). Principle of bioluminescent substrate depletion and product formation assays. ResearchGate. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Retrieved from [Link]

  • Srinivasan, B., & Lloyd, W. (2024). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. ResearchGate. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50. GraphPad Prism Knowledgebase. Retrieved from [Link]

  • Gonçalves, P. (2021). Drug dose-response data analysis. Towards Data Science. Retrieved from [Link]

  • Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. In Chemical Genomics. Cambridge University Press. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Li, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules, 27(15), 4983. Available from: [Link]

  • Baszczyňski, O., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(5), 1167-1213. Available from: [Link]

  • El-Malah, A. A., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Mini reviews in medicinal chemistry. Retrieved from [Link]

  • Li, J., et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • de Villiers, K. A., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemistryOpen, 11(11), e202200147. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6690. Available from: [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. Available from: [Link]

  • Zhang, C., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European journal of medicinal chemistry, 265, 116076. Available from: [Link]

  • Gundu, C., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic chemistry, 153, 107867. Available from: [Link]

Sources

Application Notes and Protocols: Developing Assays for 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one scaffold represents a privileged chemical structure in modern drug discovery, demonstrating significant potential as an inhibitor of key regulatory proteins. Publications have identified this scaffold as a potent inhibitor of the p300/CBP-associated factor (PCAF) bromodomain, and the broader pyrrolopyrimidine class is well-established as a fertile ground for the development of kinase inhibitors.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust suite of assays to characterize the activity of this compound and its derivatives. We will detail biochemical, biophysical, and cell-based methodologies, moving from initial hit identification to in-depth mechanistic studies and confirmation of cellular target engagement. Each protocol is presented with an emphasis on the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.

Introduction: The Pyrrolo[3,2-d]pyrimidin-4-one Scaffold

The pyrrolo[3,2-d]pyrimidin-4-one core is a heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural similarity to purines allows it to effectively interact with the active sites of numerous enzymes.[1] Specifically, derivatives of this scaffold have been successfully developed as potent and selective inhibitors of the PCAF bromodomain, an epigenetic reader protein implicated in cancer and other diseases.[1][2][3] Furthermore, the broader family of pyrrolopyrimidines has a rich history as a source of kinase inhibitors, targeting the ATP-binding pocket of this critical enzyme class.[4]

The bromine atom at the 7-position of the title compound is a key feature, providing a versatile chemical handle for structure-activity relationship (SAR) studies through various cross-coupling reactions. This allows for the rapid generation and testing of analog libraries to optimize potency, selectivity, and pharmacokinetic properties.

The following sections will provide detailed protocols for a multi-tiered assay cascade designed to fully characterize compounds based on this promising scaffold.

Biochemical Assays: Quantifying Direct Target Inhibition

Biochemical assays are the cornerstone of early-stage drug discovery, providing a direct measure of a compound's ability to inhibit its purified target in a controlled, cell-free environment.[5] These assays are essential for determining potency (e.g., IC50) and understanding the mechanism of inhibition.

Target Class 1: Bromodomain Inhibition (PCAF)

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene transcription. The PCAF bromodomain is a well-validated target, and inhibitors based on the pyrrolo[3,2-d]pyrimidin-4-one scaffold have shown high potency.[1][2]

HTRF is a robust, high-throughput screening technology based on Förster Resonance Energy Transfer (FRET). It is particularly well-suited for studying protein-protein and protein-ligand interactions.[6][7]

Causality and Experimental Choices:

  • Why HTRF? This format is homogeneous (no-wash steps), minimizing handling errors and making it highly scalable for screening large compound libraries. Its ratiometric readout (ratio of acceptor to donor emission) corrects for variations in reagent volume and sample quenching, leading to high data quality.[6]

  • Reagents: We use a recombinant PCAF bromodomain protein (e.g., GST-tagged for detection), a biotinylated histone peptide containing an acetylated lysine (the natural ligand), and a two-part detection system: a Terbium (Tb)-cryptate-labeled anti-GST antibody (donor) and Streptavidin-d2 (acceptor). When the PCAF-GST binds the biotinylated peptide, the donor and acceptor are brought into close proximity, generating a FRET signal. An inhibitor will disrupt this interaction, causing a decrease in the signal.

Protocol: PCAF Bromodomain HTRF Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20. Rationale: This buffer composition is optimized to maintain protein stability and minimize non-specific binding.

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at 10 mM. Then, create an intermediate dilution by transferring 1 µL of each concentration into 49 µL of Assay Buffer. This creates a 4X final concentration stock with 2% DMSO.

    • PCAF-GST (4X): Dilute recombinant human PCAF-GST protein to 20 nM in Assay Buffer. Rationale: This concentration should be at or below the Kd of the peptide interaction to ensure assay sensitivity to competitive inhibitors.

    • Biotin-H4K16ac Peptide (4X): Dilute the biotinylated histone H4 peptide acetylated at lysine 16 to 400 nM in Assay Buffer.

    • Detection Reagents: Prepare the HTRF detection reagents according to the manufacturer's protocol, typically involving dilution of Tb-anti-GST and Streptavidin-d2 in the provided detection buffer.

  • Assay Procedure (384-well low volume plate):

    • Dispense 2.5 µL of 4X compound dilutions (or 2% DMSO for controls) into the assay plate wells.

    • Add 2.5 µL of 4X PCAF-GST protein to all wells.

    • Add 5 µL of 2X Biotin-H4K16ac peptide.

    • Incubate for 60 minutes at room temperature, protected from light. Rationale: This incubation allows the binding reaction to reach equilibrium.

    • Add 10 µL of the prepared HTRF detection reagent mix.

    • Incubate for an additional 60 minutes to 4 hours at room temperature.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the vehicle control (0% inhibition) and a control with excess non-biotinylated peptide or a known potent inhibitor (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Data Presentation:

CompoundTargetAssay FormatIC50 (nM)[1][3]
(R,R)-36n (literature)PCAFHTRF7
This compound PCAF HTRF (Example: 50)
I-BET762 (control)BRD4HTRF35
Target Class 2: Kinase Inhibition

Given the prevalence of the pyrrolopyrimidine scaffold in kinase inhibitors, it is critical to screen this compound against a panel of kinases.

The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[4][8]

Causality and Experimental Choices:

  • Why ADP-Glo™? This assay is universal for any ADP-producing enzyme, including all kinases, making it ideal for profiling against a panel.[9] It has a high dynamic range and is sensitive enough to work with kinases that have low activity. The two-step process first terminates the kinase reaction and depletes the remaining ATP, which significantly reduces background signal and interference from compounds that might inhibit luciferase.[10]

  • Reagents: The assay involves two steps. First, the "ADP-Glo™ Reagent" is added to stop the kinase reaction and eliminate unused ATP. Second, the "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced into ATP, and a luciferase/luciferin pair to detect the newly synthesized ATP via a luminescent signal.[11]

Protocol: Universal Kinase Inhibition Assay (e.g., for Aurora Kinase A)

  • Reagent Preparation:

    • Kinase Buffer (1X): 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.

    • Compound Dilution: Prepare compound dilutions in DMSO and then an intermediate 4X stock in Kinase Buffer as described in the HTRF protocol.

    • Kinase/Substrate Mix (2X): Dilute the kinase (e.g., Aurora A) and its corresponding peptide substrate (e.g., Kemptide) in Kinase Buffer to 2X the final desired concentration. The optimal kinase concentration should be determined empirically to achieve 10-30% ATP-to-ADP conversion in the reaction time.

    • ATP (2X): Prepare ATP at 2X the desired final concentration (often at the Km for ATP for that specific kinase) in Kinase Buffer.

  • Assay Procedure (384-well plate):

    • Kinase Reaction (5 µL total volume):

      • Dispense 1.25 µL of 4X compound into assay wells.

      • Add 2.5 µL of the 2X Kinase/Substrate mix.

      • Initiate the reaction by adding 1.25 µL of 2X ATP solution.

      • Mix and incubate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.

      • Incubate for 40 minutes at room temperature.[11]

      • Add 10 µL of Kinase Detection Reagent to each well.

      • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[11]

    • Read Plate: Measure luminescence using a standard plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescent signal (Relative Light Units, RLU) to controls (vehicle for 0% inhibition, no enzyme for 100% inhibition).

    • Plot percent inhibition versus log[compound] and fit to a dose-response curve to determine the IC50.

Biophysical Assays: Characterizing the Binding Interaction

While biochemical assays measure the functional consequence of inhibition, biophysical assays directly measure the binding event between the compound and its target protein. They provide invaluable data on binding affinity (KD), kinetics (kon/koff), and thermodynamics.

Featured Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real time.[12] It provides detailed kinetic information about the association (kon) and dissociation (koff) rates of a compound binding to its target, from which the equilibrium dissociation constant (KD) can be calculated.[13]

Causality and Experimental Choices:

  • Why SPR? SPR provides more than just affinity; it reveals the kinetics of the interaction. A compound with a slow off-rate (long residence time) may have a more durable pharmacological effect in vivo, a parameter that cannot be determined by endpoint assays like HTRF or ITC.[13]

  • Experimental Setup: The target protein (e.g., kinase or bromodomain) is immobilized on a sensor chip surface. The compound (analyte) is flowed over the surface at various concentrations. Binding causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram (Response Units vs. Time).[12]

Protocol: SPR Kinetic Analysis

  • Immobilization:

    • Immobilize recombinant PCAF or a target kinase onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport limitations. Rationale: Keeping the protein active and accessible is critical; immobilization conditions may need optimization.[14]

    • A reference flow cell should be activated and blocked without protein to allow for background signal subtraction.

  • Binding Analysis:

    • Running Buffer: A typical buffer is PBS or HBS-EP+ (pH 7.4) with 1-5% DMSO. Rationale: The DMSO concentration must be matched exactly between the running buffer and the compound samples to avoid bulk refractive index shifts.

    • Analyte Injection: Prepare a serial dilution of this compound in running buffer (e.g., from 10 µM down to low nM).

    • Inject each concentration over the protein and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

    • Perform a regeneration step between cycles if necessary (e.g., a short pulse of high salt or low pH buffer) to remove all bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data for each injection.

    • Subtract a "zero concentration" (buffer only) injection to correct for any buffer effects or drift.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kon, koff, and KD.

Example Data Presentation:

CompoundTargetkon (1/Ms)koff (1/s)KD (nM)
This compound PCAF (Example: 2.5 x 10^5) (Example: 0.02) (Example: 80)
Staurosporine (control)Aurora A1.1 x 10^60.01513.6
Dasatinib (control)BTK5.0 x 10^60.00010.02

Cell-Based Assays: Confirming Target Engagement and Cellular Effects

The ultimate test for a drug candidate is its ability to engage its target in a physiological context and elicit the desired biological response. Cell-based assays are critical for bridging the gap between in vitro potency and in vivo efficacy.[15]

Featured Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying and quantifying compound binding to a target protein within intact cells or tissues.[16][17] The principle is that ligand binding stabilizes a protein against thermal denaturation.[18][19]

Causality and Experimental Choices:

  • Why CETSA? It provides direct evidence of target engagement in the complex milieu of the cell, accounting for factors like cell permeability and intracellular compound concentration.[16] It is label-free and does not require modification of the compound or the target protein.

  • Methodology: Cells are treated with the compound or a vehicle. The cells are then heated to a range of temperatures. At higher temperatures, proteins denature and aggregate. The stabilized, ligand-bound protein fraction will remain soluble at higher temperatures compared to the unbound protein. The amount of soluble protein remaining at each temperature is then quantified, typically by Western Blot or mass spectrometry.[17]

Protocol: CETSA for Target Engagement

  • Cell Treatment:

    • Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency.

    • Treat cells with a high concentration of the test compound (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) using a PCR machine. Include an unheated control.[18]

    • Cool samples immediately on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[20]

    • Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.

  • Detection (Western Blot):

    • Load equal amounts of total protein from the soluble fraction for each temperature point onto an SDS-PAGE gel.

    • Perform Western blotting using a primary antibody specific for the target protein (e.g., anti-PCAF).

    • Use an appropriate secondary antibody and detect the signal.

  • Data Analysis:

    • Quantify the band intensity for each lane.

    • Normalize the intensity at each temperature to the unheated control (100% soluble).

    • Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples to generate CETSA "melting curves." A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Visualizations and Workflows

Diagram 1: General Assay Cascade

Assay_Cascade cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays cluster_2 Decision Making HTRF HTRF / ADP-Glo (Potency - IC50) SPR SPR / ITC (Affinity & Kinetics - KD) HTRF->SPR Confirm Direct Binding CETSA CETSA / NanoBRET (Target Engagement) SPR->CETSA Verify in Cells Pheno Phenotypic Assays (Proliferation, Apoptosis) CETSA->Pheno Assess Cellular Function Lead_Opt Lead Optimization (SAR) Pheno->Lead_Opt Advance Hit

Caption: A multi-tiered assay cascade for inhibitor characterization.

Diagram 2: HTRF Assay Principle

HTRF_Principle cluster_no_inhibitor No Inhibitor: High FRET cluster_inhibitor With Inhibitor: Low FRET PCAF PCAF-GST-Tb Peptide Biotin-Peptide-SA-d2 PCAF->Peptide Binding FRET FRET Emission 665nm Emission Peptide->Emission Excitation 320nm Excitation Excitation->PCAF PCAF_I PCAF-GST-Tb Inhibitor Inhibitor Inhibitor->PCAF_I Blocks Binding Peptide_I Biotin-Peptide-SA-d2 Excitation_I 320nm Excitation Excitation_I->PCAF_I NoFRET No FRET

Caption: Principle of the HTRF assay for detecting inhibitors.

Conclusion

The systematic application of the biochemical, biophysical, and cell-based assays detailed in this guide will enable a thorough and robust characterization of compounds derived from the this compound scaffold. This integrated approach ensures that decisions on compound progression are based on high-quality, multidimensional data, encompassing in vitro potency, direct binding kinetics, and confirmed target engagement in a relevant cellular environment. By understanding the causality behind each experimental choice, researchers can confidently adapt and troubleshoot these protocols to accelerate the discovery of novel therapeutics targeting PCAF, kinases, and other relevant protein families.

References

  • Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. PubMed. [Link]

  • Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell Active Inhibitors of P300/CBP-Associated Factor Bromodomain. ResearchGate. [Link]

  • Bromodomain Assay Service (Reader Domain Assays). Reaction Biology. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • BRD1 Bromodomain Assay Service (AlphaScreen). Reaction Biology. [Link]

  • Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. National Institutes of Health. [Link]

  • BRD3 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Sichuan University. [Link]

  • BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO. [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. National Institutes of Health. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

  • A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. ResearchGate. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Isothermal titration calorimetry (ITC) measurements for the ATAD2... ResearchGate. [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. National Institutes of Health. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]

  • Enabling epigenetics studies from HTS to SAR: a novel HTRF® platform to identify and characterize reader domain inhibitors. Technology Networks. [Link]

  • Discovery of a PCAF Bromodomain Chemical Probe. Angewandte Chemie International Edition. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Discovery of a PCAF Bromodomain Chemical Probe. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Strategies for Solubilizing 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one. This pyrrolopyrimidine derivative is a valuable building block for protein degraders and a privileged scaffold in medicinal chemistry, but its physicochemical properties can make it difficult to work with in aqueous assay buffers.[1] This resource provides a systematic, question-and-answer-based approach to troubleshoot and resolve these issues, ensuring the accuracy and reproducibility of your experimental results.

Section 1: Understanding the Challenge - Compound Properties

Q1: What are the key physicochemical properties of this compound that affect its solubility?

To effectively troubleshoot solubility, we must first understand the compound's inherent properties. The structure contains both hydrogen bond donors (the pyrrole and pyrimidinone N-H groups) and acceptors (the carbonyl oxygen and pyrimidine nitrogens), as well as a hydrophobic bromine atom on a fused aromatic ring system. This combination contributes to its low intrinsic aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular Formula C₆H₄BrN₃O-
Molecular Weight 214.02 g/mol [1][2][3]Moderate molecular weight, typical for small molecule inhibitors.
Structure Pyrrolo[3,2-d]pyrimidin-4-one coreThis purine-like scaffold can interact with enzyme active sites but has low water solubility.[1]
Predicted pKa Acidic pKa ~8.5 (pyrimidinone N-H), Basic pKa ~1.5 (pyrimidine N)The compound is ionizable. Solubility will be pH-dependent, increasing at pH values above the acidic pKa and below the basic pKa.[4][5]
Predicted LogP ~1.0 - 1.5Indicates moderate lipophilicity. The compound prefers an organic environment over an aqueous one, but is not excessively greasy.

Section 2: Foundational Troubleshooting - The Stock Solution

Q2: I'm seeing immediate precipitation when diluting my DMSO stock into aqueous assay buffer. What's happening and how do I fix it?

This is the most common solubility issue, often termed "DMSO shock" or "antisolvent precipitation." Your compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), a powerful polar aprotic solvent.[6] When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the local concentration of DMSO plummets. The buffer acts as an "antisolvent," drastically increasing the solution's polarity. The compound can no longer stay dissolved in the now predominantly aqueous environment and crashes out of solution.[6]

To mitigate this, the goal is to create a more gradual transition from the organic to the aqueous environment.

Experimental Protocol: Preparing and Diluting High-Concentration Stock Solutions
  • Stock Solution Preparation (e.g., 10 mM in 100% DMSO):

    • Accurately weigh the required amount of this compound. For 1 mL of a 10 mM stock, this is 2.14 mg.

    • Dissolve the compound in high-purity, anhydrous DMSO.

    • Ensure complete dissolution. Gentle warming (to 30-40°C) or vortexing can be applied, but be cautious of compound stability at elevated temperatures.

  • Dilution into Aqueous Buffer (Recommended Method):

    • Pipette the required volume of your final aqueous assay buffer into a microcentrifuge tube.

    • Calculate the small volume of DMSO stock needed for your final concentration (e.g., for a 10 µM final concentration from a 10 mM stock, this is a 1:1000 dilution).

    • While vigorously vortexing the aqueous buffer, add the small aliquot of DMSO stock directly into the vortex. This rapid mixing prevents localized high concentrations of the compound from forming and precipitating.[7]

    • Visually inspect the solution for any signs of cloudiness or precipitate. Use this final working solution promptly.[7]

Section 3: Systematic Solubilization Strategies

If proper dilution technique is insufficient, the next step is to modify the composition of the assay buffer. The following strategies are presented in order of increasing complexity.

Strategy A: pH Adjustment
Q3: My compound is still precipitating. Can I use pH to improve its solubility?

Yes. As an ionizable compound, its solubility is highly dependent on pH.[4][] The Henderson-Hasselbalch equation dictates that at a pH above the acidic pKa (~8.5), the pyrimidinone proton will be removed, creating a negatively charged anion. This charged species will be significantly more soluble in water.[4][5]

Causality: Ionization increases the polarity of the molecule, leading to more favorable interactions with polar water molecules and enhancing solubility.[9]

Considerations:

  • Assay Compatibility: Ensure the required pH is compatible with your biological system (e.g., enzyme activity, cell viability). Most cellular assays are restricted to a pH range of 7.2-7.4.

  • Compound Stability: Extreme pH values can lead to hydrolysis or degradation of the compound.

Experimental Protocol: pH-Solubility Screening
  • Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.4, 8.5, 9.0).

  • Add a fixed, excess amount of the solid compound to each buffer.

  • Equilibrate the samples for several hours (e.g., 4-24h) with agitation at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot solubility versus pH to identify the optimal pH range.

Strategy B: Co-solvents
Q4: pH adjustment isn't enough or is incompatible with my assay. What about co-solvents?

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[10][11] This makes the solvent system more "hospitable" to moderately lipophilic compounds like yours, thereby increasing solubility.[10][12][13]

Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[10] They disrupt the hydrogen bonding network of water, making it energetically less costly to create a cavity for the solute molecule.[]

Table 2: Common Co-solvents for In Vitro Assays

Co-solventTypical Concentration Limit (Cell-based)Typical Concentration Limit (Biochemical)Notes
DMSO < 0.5%< 5%Most common, but can interfere with some assays. Always run a vehicle control.
Ethanol < 1%< 10%Can affect enzyme kinetics and membrane integrity at higher concentrations.
Polyethylene Glycol 400 (PEG 400) < 1%< 20%Generally well-tolerated and effective for many compounds.[11][13]
Propylene Glycol < 2%< 25%Another common, low-toxicity option.[14]

Important: The maximum tolerable concentration of any co-solvent is highly dependent on the specific cell line or protein being studied. Always perform a tolerance test to determine the highest concentration that does not affect your assay's performance.[6]

Strategy C: Surfactants & Complexing Agents
Q5: I've tried everything else and still have issues. Are there more advanced options?

Yes, for particularly challenging compounds, surfactants or cyclodextrins can be employed. These agents do not change the bulk solvent properties but instead encapsulate the drug molecule on a microscopic level.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[15][16] The hydrophobic compound partitions into the hydrophobic core of the micelle, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[15][16]

    • Examples: Polysorbate 80 (Tween® 80), Kolliphor® EL (Cremophor® EL).

    • Considerations: Surfactants can denature proteins or disrupt cell membranes at high concentrations.[17] They can also interfere with assay readouts (e.g., fluorescence).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[18][19] The compound forms an "inclusion complex" where it sits inside the cyclodextrin's hydrophobic pocket, increasing its apparent water solubility.[18][19][20]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Considerations: Cyclodextrins are generally well-tolerated in cell culture.[21] The fit between the compound and the cyclodextrin cavity is specific, so some screening may be required.[18]

Section 4: Decision-Making Workflow & Best Practices

Q6: How do I choose the right solubilization strategy for my specific assay?

The ideal strategy is the simplest one that achieves the desired concentration without interfering with the assay. The following workflow provides a logical progression for troubleshooting.

Solubility_Workflow cluster_start cluster_stock Step 1: Stock Solution cluster_check1 cluster_ph Step 2: pH Modification cluster_cosolvent Step 3: Co-solvents cluster_advanced Step 4: Advanced Excipients cluster_end start Start: Compound precipitates in aqueous buffer stock Prepare 10-50 mM stock in 100% Anhydrous DMSO start->stock dilute Dilute stock (1:1000) into vigorously vortexing buffer stock->dilute check1 Still Precipitates? dilute->check1 ph_check Is assay compatible with high pH (e.g., >8.5)? check1->ph_check Yes success Success: Compound Solubilized check1->success No ph_adjust Increase buffer pH to >8.5 to ionize the compound ph_check->ph_adjust Yes cosolvent_test Test assay tolerance to: - PEG 400 (up to 5%) - Propylene Glycol (up to 5%) - Ethanol (up to 2%) ph_check->cosolvent_test No ph_adjust->success add_cosolvent Add lowest effective concentration of tolerated co-solvent to buffer cosolvent_test->add_cosolvent advanced_test Test assay tolerance to: - HP-β-CD (1-10 mM) - Polysorbate 80 (0.01-0.1%) cosolvent_test->advanced_test Assay Intolerant or Solubility Still Poor add_cosolvent->success add_advanced Add lowest effective concentration of tolerated excipient advanced_test->add_advanced add_advanced->success fail Consult Formulation Specialist add_advanced->fail Still Fails

Caption: Decision workflow for solubilizing the compound.

Section 5: Frequently Asked Questions (FAQ)

Q7: What is the maximum concentration of DMSO my cells can tolerate? As a general rule, most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity, but some sensitive lines may show effects at concentrations as low as 0.1%.[6] It is imperative to perform a vehicle tolerance control experiment with your specific cell line and assay duration to determine the non-toxic limit.

Q8: How do I confirm my compound is truly dissolved and not a fine suspension? Visual inspection is the first step; a truly dissolved solution should be perfectly clear. If you suspect a fine, colloidal suspension, you can shine a laser pointer through the solution (the Tyndall effect). A true solution will not scatter the light beam, whereas a suspension will. For quantitative confirmation, filter the solution through a 0.22 µm filter and measure the concentration of the filtrate. A significant drop in concentration indicates that a portion of the compound was suspended, not dissolved.

Q9: Can my solubilization agent interfere with my assay target? Absolutely. Co-solvents can alter protein conformation, surfactants can denature enzymes, and cyclodextrins could potentially interact with binding pockets. This is why the guiding principle is to use the lowest possible concentration of any solubilizing agent that achieves the necessary compound concentration. Always include a "vehicle control" in your experimental design (assay buffer + solubilizing agent, without the compound) to account for any background effects of your final formulation.

References

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]

  • Kumar, S., & Singh, J. (2020). A Review on Solubility Enhancement by Co-solvency. World Journal of Pharmaceutical Research, 9(5), 2415-2426. Retrieved from [Link]

  • Sari, Y. P., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 355-362. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]

  • Borade, M. (2015). solubility enhancement and cosolvency by madhavi. Slideshare. Retrieved from [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]

  • Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies, 21(2), 65-79. Retrieved from [Link]

  • Yadav, D., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 136-141. Retrieved from [Link]

  • Patel, J. R., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 11. Retrieved from [Link]

  • Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs. Request PDF. Retrieved from [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]

  • Al-kassimy, M. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(4), 451. Retrieved from [Link]

  • Beck, B., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(10), 949-952. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 7-Bromo-1, 5-dihydro-4h-pyrrolo[3, 2-d]pyrimidin-4-one, min 95%, 100 mg. CP Lab Safety. Retrieved from [Link]

  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3709. Retrieved from [Link]

  • Loftsson, T., & Jarho, P. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 26(11), 3222. Retrieved from [Link]

  • Wang, Y., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 29(3), 198-208. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1115. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. Retrieved from [Link]

  • Petru, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Journal of Medicinal Chemistry, 66(23), 15993-16001. Retrieved from [Link]

Sources

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in aqueous solutions. As a valued building block in medicinal chemistry, particularly for protein degraders, understanding its behavior in experimental settings is crucial for reproducible and reliable results.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of chemical stability and analysis.

I. Troubleshooting Guide: Investigating Instability in Aqueous Solutions

This section addresses common problems encountered during the handling and analysis of this compound in aqueous media.

Issue 1: Gradual Loss of Compound Concentration in Solution Over Time

You've prepared a stock or working solution of this compound in an aqueous buffer, but subsequent analysis by HPLC shows a decrease in the main peak area and/or the appearance of new, more polar peaks.

Potential Causes:

  • Hydrolysis: The C-Br bond on the electron-rich pyrrolopyrimidine ring system is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding 7-hydroxy derivative. This reaction is often pH-dependent.[2][3]

  • Photodegradation: Brominated nucleobase analogs can be sensitive to light, leading to degradation.[4] Exposure to ambient laboratory light or specific wavelengths during an experiment can cause compound loss.

  • Adsorption: Highly conjugated, planar molecules can adsorb to the surfaces of glass or plastic containers, especially at low concentrations.

Step-by-Step Troubleshooting Protocol:

  • pH Control and Optimization:

    • Measure the pH of your aqueous solution. The stability of N-heterocycles can be significantly influenced by pH.[5][6]

    • Prepare fresh solutions in a series of buffers with different pH values (e.g., pH 5, 7, and 9) to assess the impact of pH on stability.

    • Analyze the solutions by HPLC at time zero and after 24, 48, and 72 hours of storage under controlled conditions (see below).

    • If the degradation is more pronounced at a specific pH, select a buffer system where the compound exhibits maximum stability for your experiments.

  • Light Protection:

    • Repeat your experiment using amber vials or by wrapping your containers in aluminum foil to protect the solution from light.

    • Minimize the exposure of the solution to direct light during preparation and handling. The International Council for Harmonisation (ICH) guidelines for photostability testing recommend exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light to assess photosensitivity.[7]

  • Container Compatibility:

    • If you suspect adsorption, try using different types of containers (e.g., polypropylene vs. borosilicate glass).

    • Consider silanizing glassware to minimize surface interactions.

    • Prepare a solution in a compatible container and transfer it to a fresh container of the same material just before analysis to see if the concentration changes.

  • Temperature Control:

    • Store stock and working solutions at recommended temperatures, typically 2-8°C or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Issue 2: Inconsistent Results in Biological Assays

You are observing high variability in your cell-based or enzymatic assays involving this compound.

Potential Causes:

  • Degradation in Assay Media: The compound may be unstable in the complex biological media over the time course of the experiment, which can be influenced by the pH, temperature (typically 37°C), and components of the media.

  • Low Aqueous Solubility: The parent compound may have limited solubility in your aqueous assay buffer, leading to precipitation and an inaccurate effective concentration. Related pyrrolopyrimidines have been noted for their poor water solubility.[8]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent biological assay results.

Experimental Protocol: Assessing Stability in Assay Media

  • Prepare a solution of the compound in your final assay media at the working concentration.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradants.[8][9]

II. Frequently Asked Questions (FAQs)

Q1: What is the likely primary degradation pathway for this compound in aqueous solution?

While direct studies are not available, based on the chemical structure and literature on similar brominated N-heterocycles, the most probable degradation pathway is hydrolysis of the C7-bromo substituent to yield 7-Hydroxy-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one.[2] This reaction involves the nucleophilic attack of water on the carbon atom bearing the bromine.

G Compound 7-Bromo-1,5-dihydro-4H- pyrrolo[3,2-d]pyrimidin-4-one Product 7-Hydroxy-1,5-dihydro-4H- pyrrolo[3,2-d]pyrimidin-4-one Compound->Product H₂O (Hydrolysis) HBr HBr

Caption: Proposed hydrolytic degradation of the target compound.

Q2: How should I prepare and store aqueous solutions of this compound for optimal stability?

To maximize the stability of your aqueous solutions, follow these recommendations:

ParameterRecommendationRationale
Solvent Start with a concentrated stock in an anhydrous organic solvent like DMSO.Many organic compounds have higher stability in aprotic organic solvents.
Buffer Use a buffer system that maintains a pH between 6 and 7.5. Avoid strongly acidic or basic conditions.Hydrolysis rates are often minimized around neutral pH.[3][5]
Temperature Store stock solutions at -20°C or -80°C in small aliquots. Store working solutions at 2-8°C for short-term use (e.g., < 24 hours).Lower temperatures slow down the rate of chemical degradation.
Light Always use amber vials or wrap containers in foil.Protects against potential photodegradation.[4]
Preparation Prepare fresh aqueous working solutions daily from the frozen organic stock.Minimizes the time the compound is exposed to aqueous conditions where it may be less stable.

Q3: What analytical methods are recommended for stability testing?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[8][9]

  • Method Development: The HPLC method should be able to separate the parent peak from any potential degradation products, impurities, and excipients. A gradient elution with a C18 column is a good starting point.

  • Peak Purity: Use a Photo Diode Array (PDA) detector to assess peak purity and ensure that the main compound peak is not co-eluting with any degradants.

  • Identification of Degradants: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weights of any new peaks, which is essential for identifying degradation products.[8]

Q4: How can I perform a forced degradation study to understand the stability of this compound?

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a molecule.[1][10][11] This involves subjecting the compound to harsh conditions to accelerate degradation.

Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24hHydrolysis of the C-Br bond, potential degradation of the pyrrolopyrimidine core.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hHydrolysis of the C-Br bond, potential ring-opening of the pyrimidinone.
Oxidation 3% H₂O₂, RT, 24hOxidation of the pyrrole ring or other susceptible positions.
Thermal 80°C in solid state and in solution, 48hGeneral thermal decomposition.
Photochemical Exposure to UV and visible light as per ICH Q1B guidelines.[7]Photolytic cleavage or rearrangement.

After exposing the compound to these conditions, the samples are analyzed by a stability-indicating HPLC method to identify and quantify the degradants.

III. References

  • Echemi. 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine Safety Data Sheets. (n.d.).

  • Singh, R., et al. (2015). Kinetics and Mechanism of Plasmon-Driven Dehalogenation Reaction of Brominated Purine Nucleobases on Ag and Au. The Journal of Physical Chemistry C.

  • Szabla, R., et al. (2020). Ribose Alters the Photochemical Properties of the Nucleobase in Thionated Nucleosides. Journal of the American Chemical Society.

  • CP Lab Safety. this compound, min 95%, 100 mg. (n.d.).

  • Benchchem. this compound. (n.d.).

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency.

  • CymitQuimica. 7-Bromo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. (n.d.).

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • Kirsch, P. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry.

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • MilliporeSigma. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

  • Smid, S. D., et al. (2018). The pH dependency of N-converting enzymatic processes, pathways and microbes: effect on net N2O production. Environmental Microbiology.

  • Gangjee, A., et al. (2017). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics.

  • Sheremetev, A. B., et al. (2018). Safe Synthesis of 4,7-Dibromo[1][12][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules.

  • European Medicines Agency. (1996). ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products.

  • Seley-Radtke, K. L., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry.

  • Wessjohann, L. A., et al. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry.

  • Seley-Radtke, K. L., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem.

  • Witzgall, R., et al. (2015). pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine. International Immunopharmacology.

  • Blaser, S., et al. (2018). The pH dependency of N-converting enzymatic processes, pathways and microbes: effect on net N2O production. Environmental Microbiology.

  • Huston, M. E., et al. (2017). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology.

  • Allard, S., et al. (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. Science of The Total Environment.

  • Coote, M. L., et al. (2016). Experimental demonstration of pH-dependent electrostatic catalysis of radical reactions. Chemical Science.

Sources

optimizing reaction conditions for 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 93587-23-6)[1]. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your experimental workflow. The pyrrolo[3,2-d]pyrimidine core, a 7-deazapurine analogue, is a privileged scaffold in medicinal chemistry, appearing in various kinase inhibitors and other therapeutic agents.[2] This guide leverages established chemical principles and field-proven insights to help you navigate the common challenges associated with the synthesis of this specific halogenated derivative.

Synthetic Pathway and Core Logic

The most direct and common strategy for synthesizing this compound is via the electrophilic bromination of the parent heterocycle, 1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. The pyrrole ring in the 7-deazapurine system is electron-rich and highly susceptible to electrophilic substitution, particularly at the C7 position (equivalent to C5 in the pyrrolo[2,3-d]pyrimidine series).[3][4]

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Halogenation SM Pyrrole Precursors (e.g., aminopyrroles) Parent 1,5-dihydro-4H-pyrrolo [3,2-d]pyrimidin-4-one SM->Parent Cyclization with Formamide or Formic Acid Product 7-Bromo-1,5-dihydro-4H-pyrrolo [3,2-d]pyrimidin-4-one Parent->Product Electrophilic Bromination (e.g., NBS in DMF)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination step.

Question 1: My reaction shows very low or no conversion to the brominated product. What are the likely causes and solutions?

This is a common issue that typically points to problems with reagents, reaction conditions, or the starting material itself.

Answer:

  • Cause 1: Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent for this transformation. It can degrade over time, especially if exposed to moisture or light.

    • Solution: Use a fresh bottle of NBS or recrystallize your existing stock from water. Always store NBS in a dark, dry place.

  • Cause 2: Sub-optimal Reaction Conditions: The solvent and temperature play a critical role. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically effective as they can facilitate the ionic mechanism of electrophilic substitution.[4]

    • Solution: If using a non-polar solvent, the reaction may be proceeding via a slow radical pathway. Switch to dry DMF. The reaction is often performed at 0 °C to room temperature. If no reaction occurs at room temperature after several hours, consider gentle heating (e.g., 40-50 °C), but be aware this can increase side product formation.

  • Cause 3: Poor Quality Starting Material: The parent pyrrolopyrimidinone must be pure. Impurities can interfere with the reaction.

    • Solution: Confirm the purity of your starting material by ¹H NMR and LC-MS. If necessary, purify it by recrystallization or column chromatography before proceeding with the bromination.

Low_Yield_Troubleshooting start Low or No Conversion check_sm Is Starting Material (SM) Present by TLC/LCMS? start->check_sm check_reagents Verify Reagents: 1. Use fresh/recrystallized NBS. 2. Ensure solvent (DMF) is dry. check_sm->check_reagents Yes (SM remains) sm_degraded SM Degraded? (Multiple spots on TLC) check_sm->sm_degraded No (SM gone) optimize_conditions Optimize Conditions: 1. Run reaction at RT for 2-4h. 2. If no change, warm to 40°C. 3. Monitor closely by TLC. check_reagents->optimize_conditions success Problem Resolved optimize_conditions->success sm_degraded->optimize_conditions No purify_sm Action: Re-purify Starting Material sm_degraded->purify_sm Yes purify_sm->success

Caption: Decision workflow for troubleshooting low reaction conversion.

Question 2: My LC-MS shows a product with a mass corresponding to a di-brominated species. How can I prevent this over-bromination?

Answer:

The pyrrole ring is highly activated, making it susceptible to a second bromination if conditions are not carefully controlled.

  • Cause: Excess Brominating Agent or Elevated Temperature: Using more than one equivalent of NBS or running the reaction at a high temperature for an extended period can lead to di-bromination.

  • Solution 1: Stoichiometric Control: Use precisely 1.0 to 1.05 equivalents of NBS. Weigh the reagent carefully and add it as a solid in portions or as a solution in DMF to control the addition.

  • Solution 2: Temperature Management: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Maintaining a lower temperature reduces the reaction rate and provides better selectivity, minimizing the formation of the di-brominated byproduct.[4]

  • Solution 3: Slow Addition: Instead of adding all the NBS at once, add it portion-wise over 30-60 minutes at 0 °C. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

Question 3: I am having difficulty purifying the final product. It seems insoluble or co-elutes with impurities.

Answer:

Purification of heterocyclic compounds can be challenging due to their polarity and potential for poor solubility.

  • Challenge: Poor Solubility: The product, this compound, contains hydrogen bond donors and acceptors, which can lead to low solubility in common chromatography solvents like ethyl acetate and hexanes.

  • Solution 1: Recrystallization: If the crude product is reasonably pure (>85%), recrystallization is often the best method. Try dissolving the crude material in a hot polar solvent like ethanol, methanol, or a mixture of DMF/water and allowing it to cool slowly.

  • Solution 2: Column Chromatography:

    • Adsorbent: Use silica gel as the stationary phase.

    • Eluent System: A polar eluent system is required. Start with a gradient of Dichloromethane (DCM) and Methanol (MeOH). A typical gradient might be from 100% DCM to 95:5 DCM:MeOH. Adding a small amount of acetic acid (0.1%) can sometimes improve peak shape.

    • Slurry Loading: If the product is not very soluble in the eluent, pre-adsorb it onto a small amount of silica gel (dry loading) rather than dissolving it in a minimal amount of solvent (wet loading).

  • Solution 3: Trituration: Suspend the crude solid in a solvent where the product is sparingly soluble but the impurities are soluble (e.g., hot ethyl acetate or diethyl ether). Stir for 30-60 minutes, then filter to collect the purified solid product.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis? A: N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DMF is a skin and respiratory irritant. Phosphorus oxychloride (POCl₃), which may be used in synthesizing precursors, is highly corrosive and reacts violently with water.[5] Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q2: How can I confirm the structure of my final product? A: A combination of analytical techniques is essential for unambiguous structure confirmation.

  • ¹H NMR: Expect to see the disappearance of the singlet corresponding to the H-7 proton of the starting material and the appearance of aromatic signals consistent with the brominated structure. The NH protons will likely appear as broad singlets.[6]

  • Mass Spectrometry (MS): The most definitive confirmation will come from the mass spectrum. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity. The molecular weight of the product is 214.0 g/mol .[1]

  • ¹³C NMR: This will show the expected number of carbon signals, with the C-7 signal shifted due to the attached bromine atom.

Q3: Can I use a different brominating agent, like liquid bromine? A: Yes, liquid bromine (Br₂) in a solvent like acetic acid or chloroform can be used. However, Br₂ is highly corrosive, volatile, and often less selective than NBS, potentially leading to more side products. For laboratory-scale synthesis, NBS is generally safer and provides better control over the reaction.[4]

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound from its non-halogenated precursor.

Objective: To perform a selective mono-bromination at the C7 position of 1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one.

ParameterValue/ConditionRationale
Starting Material 1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one1.0 eq
Brominating Agent N-Bromosuccinimide (NBS)1.05 eq
Solvent N,N-Dimethylformamide (DMF), anhydrous10-20 mL per gram of SM
Temperature 0 °C to Room Temperature (20-25 °C)Controls reaction rate and minimizes side product formation.
Reaction Time 2-4 hoursTypically sufficient for full conversion; monitor by TLC/LC-MS.
Workup Aqueous Sodium Thiosulfate (Na₂S₂O₃)Quenches any unreacted NBS/bromine.
Purification Recrystallization or Silica Gel ChromatographyIsolates the pure product from starting material and succinimide.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) in anhydrous DMF.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 20-30 minutes. Ensure the temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours.

    • Scientist's Note: Monitor the reaction progress every 30-60 minutes using TLC (e.g., 95:5 DCM:MeOH) or LC-MS. The product spot should be less polar than the starting material.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing an equal volume of cold water. A precipitate may form.

  • Workup: Add a 10% aqueous solution of sodium thiosulfate to quench any excess bromine (the yellow/orange color, if any, should disappear). Stir for 15 minutes.

  • Isolation:

    • If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold diethyl ether, to remove residual DMF and succinimide.

    • If no solid forms: Extract the aqueous mixture with ethyl acetate or a 9:1 mixture of chloroform:isopropanol (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from hot ethanol or a DMF/water mixture to obtain the pure product as a solid.

    • Chromatography: If necessary, purify the crude material by silica gel column chromatography, eluting with a gradient of 0-5% methanol in dichloromethane.

References

  • Girgis, N. S., & Guedj, S. (1987). New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. Journal of the Chemical Society, Perkin Transactions 1, 1447-1452. [Link]

  • Redkin, R. G., et al. (2014). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 10, 1184–1191. [Link]

  • Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28(16), 1244-1264. [Link]

  • Nikpassand, M., & Zare, A. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Organic Chemistry: An Indian Journal, 11(3). [Link]

  • Gibbels, A., et al. (2015). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 10(10), 1648–1653. [Link]

  • Dvořáková, P., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13536–13553. [Link]

  • Mphahlele, M. J., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research, 31, 1317–1331. [Link]

  • Al-Zoubi, R. M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5345. [Link]

  • Elliott, A. J., et al. (1997). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. The Journal of Organic Chemistry, 62(23), 8071–8075. [Link]

  • ResearchGate. (n.d.). The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. [Link]

  • Gulevskaya, A. V., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7157. [Link]

  • Dutta, D., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(6), 4843–4864. [Link]

  • Seela, F., & Peng, X. (2007). Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry, 7(9), 923-942. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Advanced Research, 3(6), 1079-1087. [Link]

  • Al-Zoubi, R. M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5345. [Link]

  • Tichý, M., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 9(18), 20959–20967. [Link]

  • Sung, S. Y., & Sin, K. S. (1998). Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Archives of Pharmacal Research, 21(2), 187-92. [Link]

  • Wu, F., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 119, 118079. [Link]

  • Hassan, G. S., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(22), 4152-9. [Link]

  • CP Lab Safety. (n.d.). 7-Bromo-1, 5-dihydro-4h-pyrrolo[3, 2-d]pyrimidin-4-one, min 95%, 100 mg. [Link]

  • El-Gendy, M. A., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 7(50), 46422–46440. [Link]

  • Al-Omaim, W. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(7), 918. [Link]

  • Hilmy, K. M. H. (2006). Synthesis of non-nucleosides: 7- and 1,3-substituents of new pyrrolo[2,3-d]pyrimidin-4-ones on antiviral activity. Archiv der Pharmazie, 339(4), 174-81. [Link]

  • Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]

  • Balis, F. M., et al. (2018). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Cancer Research, 78(15), 4361–4370. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry, 245(Pt 1), 114887. [Link]

  • Seela, F., & Winkeler, H. D. (1982). Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. The Journal of Organic Chemistry, 47(2), 226–230. [Link]

  • Klutchko, S. R., et al. (2000). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Journal of Medicinal Chemistry, 43(17), 3276-88. [Link]

  • Varun, B. V., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(1), 115206. [Link]

  • Dholakia, P. H., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 001-013. [Link]

  • Harrison, A. C., et al. (2021). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Journal of Medicinal Chemistry, 64(1), 609–631. [Link]

Sources

troubleshooting off-target effects of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects encountered during experimentation. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the specificity and validity of your results.

Introduction: The Double-Edged Sword of a Privileged Scaffold

This compound is a versatile heterocyclic compound. Its pyrrolopyrimidine core is considered a "privileged structure" in medicinal chemistry because of its structural similarity to purine bases.[1] This mimicry allows it to effectively interact with the active sites of numerous enzymes, particularly ATP-binding sites common in kinases.[2][3] While this property makes it an excellent starting point for developing potent inhibitors and a valuable building block for technologies like Proteolysis Targeting Chimeras (PROTACs), it also presents a significant challenge: the potential for off-target interactions.[1][4]

This guide provides a structured approach to proactively profile and reactively troubleshoot these off-target effects, ensuring that the observed biological phenomena are correctly attributed to the intended molecular target.

Section 1: Foundational Knowledge - Understanding the Potential for Off-Target Effects

This section addresses the fundamental questions regarding the compound's inherent properties and the common signs of off-target activity.

Q1: What are the likely on-target and off-target families for this compound scaffold?

A1: The pyrrolo[3,2-d]pyrimidine scaffold has demonstrated activity against several protein families. Derivatives have been developed as potent and selective inhibitors of the P300/CBP-associated factor (PCAF) bromodomain.[5] However, due to the scaffold's resemblance to ATP, the broadest and most common targets—both intended and off-target—are protein kinases .[2][3] The human kinome contains over 500 members, many of which share highly conserved ATP-binding pockets, making cross-reactivity a common issue for ATP-competitive inhibitors.[2][3] Researchers should therefore anticipate potential interactions with a wide range of kinases beyond their primary target.

Q2: In my experiment, what are the tell-tale signs that I might be observing an off-target effect?

A2: Distinguishing on-target from off-target effects is a critical step in preclinical research.[6] Common indicators include:

  • Unexpected Phenotypes: The observed cellular effect does not align with the known biological function of your intended target.

  • Discrepancy in Potency: The concentration required to achieve the cellular effect is significantly higher than the compound's biochemical potency (e.g., IC50) against the purified target enzyme. A general rule of thumb is that cellular IC50 values should ideally be within 10-fold of the biochemical IC50.[7]

  • High Cytotoxicity: The compound induces widespread cell death at concentrations intended for specific pathway inhibition. This suggests non-specific activity or inhibition of kinases essential for cell survival.[6]

  • Inconsistent Results: High variability in experimental readouts between replicates or experiments can sometimes be traced to off-target effects or compound instability.[6]

Section 2: Proactive Profiling - A Strategy for Early Off-Target Identification

The most effective way to manage off-target effects is to identify them early. This section outlines a proactive workflow to characterize the selectivity of your compound before committing to extensive cellular studies.

Q3: Before I begin complex cell-based experiments, how can I get a broad overview of my compound's selectivity?

A3: A multi-tiered approach is recommended, starting with broad, cost-effective methods and progressing to more specific validation.[8]

  • In Silico Prediction (Optional but Recommended): Computational models can predict potential off-target interactions based on the chemical structure of this compound. These tools use machine learning algorithms trained on large bioactivity databases to generate a preliminary list of potential off-targets, which can help prioritize experimental validation.[8][9]

  • In Vitro Kinase Panel Screening (Gold Standard): The most direct and comprehensive first step is to screen the compound against a large panel of purified kinases.[3][8] These services, offered by numerous contract research organizations, provide quantitative IC50 or Kd values against hundreds of kinases, delivering a broad view of the compound's kinome-wide selectivity.[8][10] This data is crucial for interpreting subsequent cellular results.

Q4: There are many types of kinase assays. Which platform is best for initial profiling?

A4: Different assay formats exist, each with unique advantages. Radiometric assays are often considered the "gold standard" as they directly measure the transfer of radiolabeled phosphate from ATP to a substrate.[3] However, non-radioactive methods are now dominant due to safety and scalability.[11]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric (e.g., HotSpot) Measures the incorporation of 32P or 33P from ATP into a substrate.[3]Gold standard, high sensitivity, direct measurement.Requires handling of radioactive materials, lower throughput.
Luminescence (e.g., ADP-Glo) Measures kinase activity by quantifying the amount of ADP produced.[2]High throughput, non-radioactive, sensitive.Indirect measurement, susceptible to ATP-ase interference.
Fluorescence/FRET Uses fluorescently labeled substrates or antibodies to detect phosphorylation.Homogeneous (no-wash) format, high throughput.Potential for compound interference with fluorescence signal.
Mobility Shift Separates phosphorylated and non-phosphorylated substrates based on charge.[3]Direct, quantitative readout.May require specialized peptide substrates and instrumentation.
Binding Assays (e.g., KinomeScan) Measures the ability of a compound to displace a probe from the kinase active site.Provides true equilibrium dissociation constants (Kd), independent of ATP concentration.Does not directly measure inhibition of catalytic activity.

The choice depends on the desired balance of throughput, sensitivity, and the specific information required (e.g., IC50 vs. Kd).[11] For an initial broad screen, luminescence or binding assays are excellent choices.

Proactive_Off_Target_Workflow cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Cellular Validation InSilico In Silico Prediction (Optional) KinasePanel In Vitro Kinase Panel Screening (e.g., >400 kinases) InSilico->KinasePanel Prioritize Panel DataAnalysis Analyze Data (Calculate Selectivity Score) KinasePanel->DataAnalysis Decision Is Compound Sufficiently Selective? DataAnalysis->Decision CellTarget Cellular Target Engagement (e.g., CETSA, NanoBRET) PhosphoAssay Phosphorylation Assay (e.g., Western Blot, ELISA) CellTarget->PhosphoAssay PhenoAssay Phenotypic Assay (e.g., Viability, Migration) PhosphoAssay->PhenoAssay Decision->KinasePanel No (Synthesize Analogs) Decision->CellTarget Yes

Caption: A proactive workflow for assessing off-target effects.

Section 3: Reactive Troubleshooting - Investigating Unexpected Results

When experiments yield unexpected or inconsistent results, a systematic troubleshooting process is necessary to determine if off-target effects are the cause.

Q5: My cells are showing a strong phenotype (e.g., apoptosis) at concentrations where I expect specific inhibition. How do I de-risk this observation?

A5: This is a classic challenge. The goal is to separate specific, on-target biology from non-specific or off-target-driven effects.

  • Confirm Compound Integrity: Ensure the compound is pure and has not degraded. Use freshly prepared solutions and avoid repeated freeze-thaw cycles.[12] Poor solubility can also lead to compound precipitation and inaccurate effective concentrations, mimicking off-target issues.[12]

  • Perform a Full Dose-Response Curve: A clear, sigmoidal relationship between inhibitor concentration and the biological effect suggests a specific interaction.[6] Compare the cellular IC50 to the biochemical IC50 of your intended target.

  • Use an Orthogonal Inhibitor: The most powerful validation is to use a structurally unrelated inhibitor that targets the same protein. If this second compound reproduces the same phenotype, it strongly supports an on-target effect.[6]

  • Perform a Rescue Experiment: If possible, overexpressing a drug-resistant mutant of your target protein should negate the inhibitor-induced phenotype. Alternatively, a genetic approach like siRNA or shRNA knockdown of the target should phenocopy the inhibitor's effect.[6]

Q6: I've confirmed the phenotype is likely due to my compound, but I suspect it's an off-target. How can I identify the unknown target(s)?

A6: Identifying the specific protein(s) responsible for an off-target phenotype requires specialized techniques that measure compound-protein interactions within a complex biological sample.

  • Chemical Proteomics: This method uses a modified version of the compound (e.g., biotin-tagged) as a "bait" to pull down its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[8][13]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to assess target engagement in intact cells or lysates.[14] It operates on the principle that when a compound binds to its target protein, it stabilizes the protein, increasing its melting temperature. This change can be quantified to confirm target engagement and discover new targets.

Reactive_Troubleshooting_Logic Start Unexpected Phenotype Observed CheckCompound Step 1: Verify Compound (Purity, Solubility, Stability) Start->CheckCompound DoseResponse Step 2: Full Dose-Response & Orthogonal Controls CheckCompound->DoseResponse IsOnTarget Phenotype Validated with Controls? DoseResponse->IsOnTarget OnTargetEffect Likely On-Target Effect IsOnTarget->OnTargetEffect Yes OffTargetSuspected Suspected Off-Target Effect IsOnTarget->OffTargetSuspected No TargetID Step 3: Off-Target ID (CETSA, Chemical Proteomics) OffTargetSuspected->TargetID ValidateOffTarget Step 4: Validate New Target (siRNA, Orthogonal Inhibitor) TargetID->ValidateOffTarget Conclusion Identify True MoA ValidateOffTarget->Conclusion

Caption: A logical workflow for troubleshooting unexpected phenotypes.

Section 4: Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol provides a framework for using CETSA to identify protein targets that are stabilized by this compound in intact cells.

Objective: To determine which proteins are thermally stabilized upon compound treatment, indicating direct binding.

Materials:

  • Cultured cells of interest

  • This compound

  • Vehicle control (e.g., DMSO, typically <0.5% final concentration)[6]

  • Cell culture medium

  • PBS, ice-cold, with protease and phosphatase inhibitors

  • Cell scrapers

  • PCR tubes or plate

  • Thermal cycler with a temperature gradient function

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for protein separation and detection (SDS-PAGE, Western Blotting supplies, or LC-MS/MS for proteomics)

Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat one set of cells with the desired concentration of the compound and another set with the vehicle control.

    • Incubate for a sufficient time to allow for cell entry and target engagement (e.g., 1-2 hours at 37°C).

  • Harvesting:

    • Aspirate the medium, wash cells once with ice-cold PBS.

    • Harvest cells by scraping in ice-cold PBS containing protease/phosphatase inhibitors.

    • Pellet the cells by centrifugation and resuspend the pellet in a small volume of PBS with inhibitors.

  • Heating Step:

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or by sonication.

    • Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis:

    • Carefully collect the supernatant from each tube.

    • For Targeted Validation: Analyze the soluble protein fraction by Western Blotting for your primary target to confirm its stabilization.

    • For Unbiased Discovery: Analyze the entire soluble proteome from a key temperature point (where a difference between treated and vehicle is observed) using quantitative mass spectrometry (LC-MS/MS). Proteins that are more abundant in the compound-treated sample at elevated temperatures are the stabilized, and therefore directly bound, targets.

Section 5: Frequently Asked Questions (FAQs)

Q7: How should I interpret the data from a large kinase panel screen?

A7: The raw data will be a list of kinases and the percent inhibition at a given concentration, or a calculated IC50 value. The key is to assess selectivity. A common metric is the Selectivity Score (S-score) , which quantifies how selectively a compound binds to a small number of kinases within a larger panel. A lower S-score generally indicates higher selectivity. For example, S(10) is the number of kinases inhibited by more than 90% at a 10 µM compound concentration. A highly selective compound might have an S(10) of 1 or 2, while a promiscuous compound could have an S(10) > 50.[15]

Q8: Could cell passage number affect my results and be mistaken for an off-target effect?

A8: Absolutely. It is critical to use cells within a defined, low-passage number range for all experiments.[6] Continuous passaging can lead to genetic drift, changes in protein expression levels (including your target and potential off-targets), and altered sensitivity to inhibitors, all of which introduce variability that can confound results.[6]

Q9: My compound is a building block for a PROTAC. How do off-target effects of this warhead translate to the final PROTAC molecule?

A9: The off-target profile of the warhead is critical. If the this compound moiety binds to off-target proteins, the resulting PROTAC could induce the degradation of those proteins in addition to your intended target. This can lead to unexpected toxicity or phenotypes. Therefore, characterizing the selectivity of the warhead alone is a crucial first step before synthesizing the final PROTAC.

References

  • Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. (n.d.). National Institutes of Health. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (2018). Frontiers in Pharmacology. [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]

  • Are there experimental tests for off target effects in CRISPR? (2015). ResearchGate. [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]

  • PamGene - Kinase activity profiling - Our kinase activity assay explained. (2021). YouTube. [Link]

  • Methods for detecting off-target effects of CRISPR/Cas9. (2025). ResearchGate. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (n.d.). National Institutes of Health. [Link]

  • Computational Strategies Reshaping Modern Drug Discovery. (2026). MDPI. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Summary of CRISPR-Cas9 off-target Detection Methods. (n.d.). CD Genomics. [Link]

  • The Interplay of Kinase Broad Profiling and Phenotypic Screening. (2017). YouTube. [Link]

  • Troubleshooting guide for cell culture. (n.d.). PromoCell. [Link]

  • 7-Bromo-1, 5-dihydro-4h-pyrrolo[3, 2-d]pyrimidin-4-one, min 95%, 100 mg. (n.d.). CP Lab Safety. [Link]

  • Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. (2019). PubMed. [Link]

  • 4H-Pyrrolo[3,2-d]pyrimidine-4-thione, 7-[[[2-(1-cyclohexen-1-yl)ethyl]imino]methyl]. (n.d.). Molbase. [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. (2022). National Institutes of Health. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). National Institutes of Health. [Link]

  • 7-Substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel: a promising approach for treating pain and inflammation. (2012). PubMed. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2025). ResearchGate. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). National Institutes of Health. [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. (2022). PubMed. [Link]

  • 7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1 H-Pyrazolo[3,4- d]pyrimidin-4-amine-Based Inhibitors. (2018). PubMed. [Link]

  • Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2019). PubMed. [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). National Institutes of Health. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009). PubMed. [Link]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. (2010). National Institutes of Health. [Link]

  • (+/-)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1- cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones: new carbocyclic analogues of 7-deazaguanosine with antiviral activity. (1991). PubMed. [Link]

  • Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. (2019). National Institutes of Health. [Link]

Sources

Technical Support Center: Purification of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one and its derivatives. As a Senior Application Scientist, I understand that the journey from crude reaction mixture to a highly pure, crystalline solid is often fraught with challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the theoretical understanding and practical protocols necessary to overcome common purification hurdles. The pyrrolo[3,2-d]pyrimidine core, being a purine isostere, presents unique challenges due to its polarity, hydrogen bonding capabilities, and potential for side reactions.[1][2]

Frequently Encountered Purification Challenges (FAQs)

This section addresses the most common issues researchers face during the purification of this class of compounds. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

Q1: My compound has very poor solubility in common chromatography solvents like ethyl acetate and dichloromethane. How can I effectively purify it using column chromatography?

Cause: The this compound scaffold contains multiple hydrogen bond donors and acceptors (N-H, C=O), making it highly polar. This often leads to poor solubility in non-polar or moderately polar solvents and strong retention on silica gel. Many similar heterocyclic compounds are only readily soluble in highly polar solvents like DMSO or DMF, which are unsuitable for chromatography.[3]

Solution:

  • Solvent System Modification: The key is to increase the polarity of the mobile phase.

    • Initial Screening: Start with a standard eluent like dichloromethane (DCM) and systematically increase the polarity by adding methanol (MeOH). A common gradient for polar heterocycles is from 100% DCM to 90:10 DCM:MeOH.

    • Alternative Systems: For particularly stubborn compounds, systems like Chloroform:Methanol (e.g., 100:1 to 50:1) have proven effective for related structures.[4]

    • Additive for Tailing Reduction: The acidic nature of silica gel can cause peak tailing with basic compounds. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape.

  • Sample Loading Technique:

    • Dry Loading: Since dissolving the crude product in the initial mobile phase is difficult, dry loading is the preferred method. Dissolve your crude material in a minimal amount of a strong solvent (like MeOH or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This powder can then be carefully loaded onto the top of your packed column.

Q2: After purification, my final product has a persistent yellow or brown color. What causes this, and how can I obtain a white or off-white solid?

Cause: Colored impurities often arise from high-temperature reactions, extended reaction times, or the formation of polymeric side products. These impurities can be highly conjugated and absorb visible light, and they are often present in very small quantities but are potent chromophores.

Solution:

  • Recrystallization with Activated Charcoal: This is the most effective method for removing colored impurities.[5]

    • Choose a suitable recrystallization solvent (see Q3 for solvent selection).

    • Dissolve the impure compound in the minimum amount of hot solvent to form a saturated solution.[6]

    • Allow the solution to cool slightly from boiling to prevent violent bumping.

    • Add a very small amount of activated charcoal (typically 1-2% of the compound's weight) to the hot solution.[5]

    • Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.[5]

    • Allow the hot, clear filtrate to cool slowly to induce crystallization of the purified compound.

Q3: I'm struggling with recrystallization. My compound either "oils out" or fails to crystallize at all. What am I doing wrong?

Cause:

  • "Oiling Out": This occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point. It can also be caused by the presence of impurities that depress the melting point.[7]

  • Failure to Crystallize: This usually means the solution is not sufficiently saturated (too much solvent was used) or the compound is simply too soluble in the chosen solvent, even at low temperatures.[7][8]

Solution:

Troubleshooting ScenarioRecommended Action
Compound "Oils Out" 1. Reheat the mixture to redissolve the oil. 2. Add a small amount of additional solvent to reduce the saturation level. 3. Allow the solution to cool much more slowly. A slower cooling rate provides more time for an ordered crystal lattice to form.[7] 4. Consider using a solvent system where the compound is less soluble (e.g., Hexane/Ethyl Acetate).[9]
Poor or No Crystal Formation 1. If the solution is too dilute, carefully evaporate some of the solvent to increase concentration and then allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. 3. Add a "seed crystal" of the pure compound to the cooled solution to initiate crystallization. 4. If the compound remains soluble, the solvent is inappropriate. A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective. Dissolve the compound in the "good" solvent and slowly add the "bad" solvent until the solution becomes turbid (cloudy), then heat to clarify and cool slowly.[9]
Q4: My mass spectrometry results show a peak corresponding to the loss of bromine (M-Br+H). How can I prevent this side reaction and remove the debrominated impurity?

Cause: The carbon-bromine bond on an aromatic or heteroaromatic ring can be cleaved under certain conditions, a process known as dehalogenation or hydrodehalogenation.[10] This is often promoted by:

  • Palladium catalysts (e.g., Pd/C) used in preceding or subsequent reaction steps, especially in the presence of a hydrogen source.

  • Strong bases or nucleophiles at elevated temperatures.

  • Extended reaction times.

The resulting 1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one impurity is slightly less polar than the brominated parent compound but often has very similar chromatographic behavior, making separation difficult.

Solution:

  • Prevention:

    • Carefully control reaction conditions. Avoid excessive heat and prolonged reaction times when strong bases or potential reducing agents are present.

    • If a palladium-catalyzed reaction is performed (e.g., Suzuki or Sonogashira coupling at another position), ensure the 7-bromo position is not unintentionally reduced.[11][12]

  • Purification Strategy:

    • High-Resolution Flash Chromatography: The polarity difference between the bromo- and des-bromo compounds is small. Use a high-resolution silica column with a shallow solvent gradient to maximize separation. For example, instead of a 0-10% MeOH in DCM gradient, try a 0-5% gradient over a larger column volume.

    • Recrystallization: If the debrominated impurity is present in a small amount (<5%), a careful recrystallization may be effective. The two compounds may have slightly different solubilities, allowing for the enrichment of the desired brominated product in the crystalline solid.

cluster_purification Purification Strategy crude Crude Product lcms LC-MS Analysis crude->lcms impurity_check Debrominated Impurity Detected? lcms->impurity_check col_chrom High-Resolution Column Chromatography (Shallow Gradient) impurity_check->col_chrom Yes recryst Careful Recrystallization (if impurity <5%) impurity_check->recryst Yes (minor) pure Pure 7-Bromo Product impurity_check->pure No col_chrom->pure recryst->pure

Caption: Decision workflow for handling debrominated impurities.

Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for separating polar compounds with similar retention factors.

  • Stationary Phase and Column Packing:

    • Select a high-quality silica gel (40-63 µm particle size).

    • Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane).

    • Pack the column carefully, ensuring no air bubbles are trapped. Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.[7]

  • Sample Preparation (Dry Loading):

    • Dissolve ~1g of the crude this compound derivative in a minimal amount of methanol (~5-10 mL).

    • Add ~2-3g of silica gel to this solution.

    • Concentrate the mixture using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Column Loading and Elution:

    • Carefully layer the silica-adsorbed sample onto the top of the packed column.

    • Begin elution with the initial solvent system (e.g., 100% DCM).

    • Gradually and slowly increase the polarity of the mobile phase. A suggested gradient for separating the title compound from its debrominated analog is:

      • 100% DCM (2 column volumes)

      • 1% MeOH in DCM (5 column volumes)

      • 2% MeOH in DCM (5 column volumes)

      • 3% MeOH in DCM (until the desired product has eluted)

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Two-Solvent System

This method is useful when no single solvent provides the ideal solubility profile. A common system for this class of compounds is Ethanol/Water.

  • Solvent Selection: Ethanol (good solvent) and Water (poor solvent/anti-solvent).

  • Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the solution to a gentle boil to dissolve the compound completely.

  • Charcoal Treatment (if needed): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes. Perform a hot gravity filtration into a clean, pre-heated flask.[5]

  • Inducing Crystallization:

    • To the hot, clear ethanolic solution, add deionized water dropwise while swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

    • Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Formation:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to obtain the final, purified product.

start Crude Reaction Mixture tlc_check Analyze by TLC/LC-MS start->tlc_check purity_check Purity > 90% & Crystalline? tlc_check->purity_check recrystallization Recrystallization (with optional charcoal treatment) purity_check->recrystallization Yes chromatography Column Chromatography (Dry Loading) purity_check->chromatography No end Pure Product recrystallization->end chromatography->end

Caption: General strategy for purifying solid organic compounds.

References

  • Wikipedia. Dehalogenation. [Link]

  • Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • YouTube. recrystallization & purification of N-bromosuccinimide. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • National Center for Biotechnology Information. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Beilstein Journals. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Semantic Scholar. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]

  • National Center for Biotechnology Information. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]

  • Michigan State University, Department of Chemistry. Recrystallization and Crystallization. [Link]

  • National Center for Biotechnology Information. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. [Link]

  • CP Lab Safety. 7-Bromo-1, 5-dihydro-4h-pyrrolo[3, 2-d]pyrimidin-4-one, min 95%, 100 mg. [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • National Center for Biotechnology Information. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Auctores Journals. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. [Link]

  • International Journal of Scientific Research and Engineering Development. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. [Link]

  • PubMed. An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. [Link]

  • ResearchGate. A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. [Link]

  • ElectronicsAndBooks. Pyrrolopyrimidines. 1. Electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione. [Link]

  • PubMed. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]

  • PubChem. 3,7-Dihydro-2-thio-4H-pyrrolo[2,3-d]pyrimidin-4-one. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. [Link]

Sources

how to prevent degradation of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one in storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one

A Guide to Ensuring Chemical Integrity During Storage and Handling

Welcome to the technical support guide for this compound (CAS No. 93587-23-6). This document serves as a critical resource for researchers, scientists, and drug development professionals who utilize this valuable protein degrader building block.[1][2] The pyrrolo[3,2-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, making the stability and purity of this compound paramount for reproducible and successful experimental outcomes.[2]

The presence of a bromine atom on the electron-rich pyrrolopyrimidine core provides a versatile reactive handle for synthetic transformations, particularly metal-catalyzed cross-coupling reactions.[2][3] However, this reactivity also makes the compound susceptible to degradation if not stored and handled with care. This guide provides a comprehensive overview of best practices, troubleshooting, and frequently asked questions to maintain the long-term integrity of your sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For maximum stability, the compound should be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) and protected from light .[4][5]

  • Temperature: Refrigeration at 2-8°C slows down potential degradation kinetics. For long-term storage (over 6 months), consider storage at -20°C.

  • Atmosphere: The pyrrolopyrimidine ring system can be sensitive to oxidation. Storing under an inert gas like argon displaces oxygen and moisture, preventing oxidative degradation.[4][5]

  • Light: Many heterocyclic and brominated compounds are light-sensitive. Use amber or opaque vials to prevent photodecomposition.

Q2: My solid sample has changed color from off-white to yellow/brown. What does this indicate?

A color change is a common visual indicator of degradation. This is often due to minor oxidation or exposure to trace acidic/basic impurities in the storage environment. While a modest discoloration may not always correlate to a significant loss of purity, it warrants investigation.[6] It is recommended to perform a purity check via HPLC or ¹H NMR to assess the sample's integrity before use.

Q3: Can I store this compound in solution? If so, what solvents are recommended?

Short-term storage in solution is possible, but not recommended for long periods. If you must store a solution, use dry (anhydrous), aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Prepare solutions fresh whenever possible.

Key considerations for solutions:

  • Solvent Purity: Use high-purity, anhydrous solvents. Residual water can lead to hydrolysis of the lactam ring or other side reactions.

  • Storage: Store solutions frozen (-20°C or -80°C) in tightly sealed vials, with the headspace flushed with argon or nitrogen before sealing.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as this can introduce moisture and accelerate degradation. Aliquoting the stock solution into single-use volumes is highly recommended.

Q4: What are the likely degradation pathways for this molecule?

While specific degradation studies on this exact molecule are not widely published, related heterocyclic structures are susceptible to the following:

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be catalyzed by air and light. This is a primary reason for storing under an inert atmosphere.

  • Hydrolysis: The lactam (pyrimidinone) ring can be susceptible to hydrolysis under strong acidic or basic conditions. This is why it is critical to avoid exposure to contaminants and use anhydrous solvents.

  • Debromination: Reductive debromination can occur in the presence of certain metals or reducing agents, though this is less common during storage and more of a concern during chemical reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Action & Explanation
Poor solubility in common organic solvents. Compound degradation may have led to the formation of insoluble polymeric materials.First, confirm the identity and purity of your solvent. If the solvent is appropriate, assess the compound's purity via HPLC. If significant degradation is confirmed, it is best to acquire a new, high-purity lot.
Inconsistent results in downstream reactions (e.g., Suzuki or Sonogashira coupling). The actual concentration of the active compound is lower than calculated due to the presence of degradation impurities. The bromine "handle" may have been lost.1. Re-qualify your material: Run a quantitative NMR (qNMR) or HPLC with a standard to determine the exact purity of your stored compound. 2. Adjust stoichiometry: Based on the purity assessment, adjust the amount of the compound used in your reaction. 3. Purify before use: If impurities are significant, consider re-purification by flash chromatography, though this may not always be feasible for small quantities.
Appearance of new, unidentified peaks in NMR or LC-MS analysis after storage. Chemical degradation has occurred. Common impurities could include the debrominated analog or oxidized/hydrolyzed species.Characterize the new peaks if possible to understand the degradation pathway. Compare the data to the Certificate of Analysis of a fresh lot. This confirms that the issue is storage-related and not an initial impurity. Discard the degraded material to avoid compromising your research.

Experimental Protocols & Workflows

Protocol 1: Recommended Procedure for Aliquoting and Storing

This protocol minimizes exposure to atmospheric oxygen and moisture.

  • Preparation: Move the sealed primary container of the compound, a balance, new amber glass vials with PTFE-lined caps, and necessary tools (spatulas, etc.) into a glovebox or an argon/nitrogen-filled dry box.

  • Equilibration: Allow the primary container to equilibrate to the ambient temperature inside the glovebox for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing & Aliquoting: Open the primary container and quickly weigh the desired amounts of the solid into the new, pre-labeled amber vials. Work efficiently to minimize exposure time.

  • Inerting: Before sealing each new vial, flush the headspace with a gentle stream of argon or nitrogen for 10-15 seconds.

  • Sealing: Tightly seal the vials with the PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the aliquoted vials in a designated, clearly labeled secondary container in a refrigerator at 2-8°C. Return the primary container to storage after ensuring it is properly sealed and inerted.

Diagram: Storage and Handling Workflow

The following diagram outlines the decision-making process for proper storage.

G cluster_storage Storage Protocol cluster_handling Handling Protocol start Compound Received check_duration Storage Duration? start->check_duration short_term Short-Term (< 6 mo.) check_duration->short_term Short long_term Long-Term (> 6 mo.) check_duration->long_term Long store_fridge Store at 2-8°C Inert Atmosphere In Dark short_term->store_fridge store_freezer Aliquot & Store at -20°C Inert Atmosphere In Dark long_term->store_freezer use Need to Use Compound store_fridge->use store_freezer->use check_purity Check Purity? (e.g., Color Change) use->check_purity weigh Weigh in Glovebox or under Inert Gas check_purity->weigh No qualify Perform HPLC/NMR Purity Analysis check_purity->qualify Yes proceed Proceed with Experiment weigh->proceed qualify->weigh

Caption: Decision tree for optimal storage and handling of the compound.

References

  • 7-Bromo-1, 5-dihydro-4h-pyrrolo[3, 2-d]pyrimidin-4-one, min 95%, 100 mg. CP Lab Safety.[Link]

  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Storing & Handling Bromine. Contemporary Daguerreotypes.[Link]

  • Working with Hazardous Chemicals. Organic Syntheses.[Link]

  • Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed.[Link]

  • Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed.[Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH.[Link]

  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. AACR Journals.[Link]

  • BROMINE BROMINE - Safety Handbook. icl-group-sustainability.com.[Link]

  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. ResearchGate.[Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. American Society for Microbiology.[Link]

  • Synthesis of non-nucleosides: 7- and 1,3-substituents of new pyrrolo[2,3-d]pyrimidin-4-ones on antiviral activity. PubMed.[Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ResearchGate.[Link]

Sources

Technical Support Center: 5-Bromo-1H-benzotriazol-1-ol (C₆H₄BrN₃O)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Batch-to-Batch Variability in Synthesis

Welcome to the technical support center for the synthesis of 5-Bromo-1H-benzotriazol-1-ol. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends established chemical principles with practical, field-tested insights. This document is designed for researchers, chemists, and process development professionals to diagnose and mitigate variability in the synthesis of this critical reagent.

The consistency of a coupling reagent like 5-Bromo-1H-benzotriazol-1-ol is paramount, as variations can directly impact the efficiency, yield, and purity of subsequent reactions, particularly in sensitive applications like peptide synthesis. This guide is structured in a question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromo-1H-benzotriazol-1-ol and what are its critical stages?

The most prevalent and industrially scalable method for synthesizing 5-Bromo-1H-benzotriazol-1-ol is via the reductive cyclization of 4-Bromo-2-nitroaniline's diazonium salt intermediate. The workflow can be broken down into two critical stages:

  • Diazotization: 4-Bromo-2-nitroaniline is treated with a nitrosating agent, typically sodium nitrite (NaNO₂) in the presence of a strong acid (like HCl or H₂SO₄), to form an in-situ diazonium salt.

  • Cyclization: The diazonium salt intermediate undergoes spontaneous intramolecular cyclization to form the benzotriazole ring structure. This process is highly exothermic and requires careful control.

The overall reaction scheme is a well-established pathway for creating benzotriazole derivatives from 2-nitroanilines.

Q2: My final product yield is inconsistent across batches. What are the most likely causes?

Inconsistent yield is one of the most common challenges. The root causes can almost always be traced back to variations in reaction parameters. Here is a troubleshooting guide to help you pinpoint the issue.

Troubleshooting Guide: Low or Variable Yield

This guide provides a systematic approach to diagnosing the root cause of yield variability.

Step 1: Verify Starting Material Quality

The quality of your starting material, 4-Bromo-2-nitroaniline, is the foundation of the synthesis.

  • Question: Is the purity of 4-Bromo-2-nitroaniline consistent?

    • Why it matters: The presence of isomers (e.g., 2-Bromo-4-nitroaniline) or other organic impurities can lead to side reactions, consuming reagents and generating difficult-to-remove byproducts.[1]

    • How to check:

      • Run HPLC analysis on each new batch of starting material against a qualified reference standard.

      • Perform a melting point analysis. A broad melting range indicates impurities.

      • Ensure the supplier provides a Certificate of Analysis (CoA) for each lot and compare the purity data.

    • Corrective Action: If purity is variable, either source a higher-purity grade or implement an incoming purification step (e.g., recrystallization) to standardize the input material.

Step 2: Scrutinize the Diazotization Reaction Conditions

The formation of the diazonium salt is extremely sensitive to temperature and stoichiometry.

  • Question: Is your temperature control sufficiently rigorous?

    • Why it matters: The diazotization reaction is highly exothermic.[2] Diazonium salts are notoriously unstable at elevated temperatures and can decompose, leading to a direct loss of the intermediate required for cyclization.

    • How to check:

      • Monitor the internal reaction temperature with a calibrated probe throughout the sodium nitrite addition.

      • Ensure your cooling bath is adequate and maintained at a consistent temperature (typically 0-5 °C).

    • Corrective Action:

      • Slow down the addition rate of the sodium nitrite solution to prevent temperature spikes.

      • Improve reactor cooling efficiency.

      • Develop a strict temperature profile Standard Operating Procedure (SOP).

  • Question: Is the stoichiometry of your reagents precise?

    • Why it matters: An excess of nitrous acid can lead to undesired side reactions, while an insufficient amount will result in incomplete conversion of the starting aniline.[2][3]

    • How to check:

      • Verify the calibration of balances used for weighing reagents.

      • Confirm the concentration of the acid and sodium nitrite solutions.

      • Use a starch-iodide paper test to check for a slight excess of nitrous acid at the end of the reaction, indicating completion.

    • Corrective Action: Prepare fresh, accurately-tittered solutions for each batch. Do not rely on aged solutions whose concentrations may have changed.

Step 3: Evaluate the Cyclization and Work-up

The transition from the diazonium intermediate to the final product is the final critical step.

  • Question: Are you experiencing losses during product isolation and purification?

    • Why it matters: The choice of crystallization solvent, cooling rate, and filtration technique can significantly impact the isolated yield.

    • How to check:

      • Analyze the mother liquor (the liquid left after crystallization) by HPLC to quantify the amount of product remaining in solution.

      • Inspect filtration equipment for any potential leaks or losses.

    • Corrective Action:

      • Optimize the crystallization solvent system and cooling profile to maximize product precipitation.

      • Ensure efficient washing of the filter cake with an appropriate cold solvent to remove impurities without dissolving a significant amount of the product.

Data & Protocols

Table 1: Critical Process Parameters for Synthesis
ParameterTarget RangeRationale for Control
Starting Material Purity > 99.0% (HPLC)Prevents side reactions and simplifies purification.
Diazotization Temperature 0 - 5 °CEnsures stability of the diazonium salt intermediate.[2]
NaNO₂ Stoichiometry 1.0 - 1.05 equivalentsEnsures complete reaction without promoting side products.
Stirring Speed Vigorous but not splashingMaintains homogeneity and efficient heat transfer.
pH during Work-up 4.0 - 5.0Ensures the product is in its neutral form for efficient extraction/crystallization.
Protocol: In-Process Check for Reaction Completion (Starch-Iodide Test)

This protocol validates the endpoint of the diazotization step.

Materials:

  • Starch-iodide test paper

  • Glass stirring rod

  • Deionized water

Procedure:

  • Towards the end of the calculated sodium nitrite addition time, dip the tip of a clean glass stirring rod into the reaction mixture.

  • Touch the tip of the rod onto a piece of starch-iodide paper.

  • Observation:

    • No color change: The reaction is incomplete. Continue adding sodium nitrite solution dropwise.

    • Immediate, dark blue/black spot: A slight excess of nitrous acid is present, indicating the primary amine has been fully consumed. The reaction is complete.

  • Wait 2-3 minutes after the final addition and test again to ensure the slight excess persists.

Visualizing the Workflow

A consistent workflow is key to minimizing variability. The following diagram illustrates the critical decision points in the synthesis process.

SynthesisWorkflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start Start Batch SM_QC Verify Purity of 4-Bromo-2-nitroaniline (>99.0%) Start->SM_QC Reagent_Prep Prepare & Verify Reagent Concentrations SM_QC->Reagent_Prep Diazotization Diazotization: Add NaNO2 @ 0-5°C Reagent_Prep->Diazotization IP_Check In-Process Check: Starch-Iodide Test Diazotization->IP_Check Monitor Temp IP_Check->Diazotization Negative: Add more NaNO2 Cyclization Spontaneous Cyclization IP_Check->Cyclization Positive Quench Reaction Quench Cyclization->Quench Isolation Isolate Crude Product (Filtration) Quench->Isolation Purification Recrystallization Isolation->Purification Final_QC Final QC Analysis (HPLC, MP, etc.) Purification->Final_QC End Batch Complete Final_QC->End

Caption: Critical Path Workflow for C₆H₄BrN₃O Synthesis.

Troubleshooting Guide: Impurity Profile Variation

Q3: I am observing a new or variable impurity in my HPLC analysis. What could it be and how do I prevent it?

Variations in the impurity profile can compromise the final product's performance. The most common impurities are related to incomplete reactions or side reactions of the diazonium intermediate.

Potential Impurities and Their Causes
Impurity Structure/NameLikely CausePrevention Strategy
4-Bromo-2-nitrophenol Decomposition of the diazonium salt due to excessive temperature (>10 °C) or prolonged reaction time.Maintain strict temperature control (0-5 °C) and proceed to the next step promptly after diazotization is complete.
Unreacted 4-Bromo-2-nitroaniline Insufficient sodium nitrite or inefficient mixing.Ensure accurate stoichiometry and vigorous stirring. Use the starch-iodide test to confirm reaction completion.
Azo-coupled Dimers The diazonium salt acts as an electrophile and attacks unreacted aniline. This is more likely if the reaction medium is not sufficiently acidic.Ensure sufficient strong acid is used to keep the aniline protonated and unreactive towards coupling.
Logical Flow for Impurity Investigation

This diagram outlines a logical sequence for identifying and mitigating unknown impurities.

ImpurityTroubleshooting Start Impurity Detected in HPLC Step1 Characterize Impurity: Determine Relative Retention Time (RRT) Start->Step1 Step2 Hypothesize Structure: Is RRT consistent with known impurities? Step1->Step2 Decision1 Known Impurity? Step2->Decision1 PathA Review Process Parameters related to known cause (e.g., Temp for Phenol) Decision1->PathA Yes PathB Further Analysis: LC-MS to determine Mass-to-Charge (m/z) Decision1->PathB No End Implement Corrective Action & Monitor Future Batches PathA->End Step3 Identify Structure from Mass Data PathB->Step3 Step4 Postulate Formation Mechanism Step3->Step4 Step5 Modify Process to Prevent Formation Step4->Step5 Step5->End

Caption: Systematic Approach to Impurity Identification.

By implementing these rigorous controls and systematic troubleshooting guides, you can significantly enhance the consistency and reliability of your 5-Bromo-1H-benzotriazol-1-ol synthesis, ensuring higher quality material for your downstream applications.

References

  • Diazotisation and coupling reaction . Slideshare. Available at: [Link]

  • Diazotization Reaction Mechanism . BYJU'S. Available at: [Link]

  • Diazotization reaction: Mechanism and Uses . Online Chemistry notes. (2023). Available at: [Link]

  • The diazotization process . ResearchGate. Available at: [Link]

  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties . National Center for Biotechnology Information. (2021). Available at: [Link]

  • Review on synthetic study of benzotriazole . GSC Online Press. Available at: [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles . Royal Society of Chemistry Publishing. Available at: [Link]

  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae . PubMed. Available at: [Link]

  • Synthesis of 4-bromo-2-nitroacetanilide . PrepChem.com. Available at: [Link]

  • 2-Bromo-4-nitroaniline . National Center for Biotechnology Information. Available at: [Link]

Sources

addressing poor cell permeability of pyrrolo[3,2-D]pyrimidin-4-one compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with pyrrolo[3,2-d]pyrimidin-4-one compounds. This scaffold is a promising starting point for inhibitors of various biological targets, including kinases and bromodomains.[1][2][3] However, its inherent physicochemical properties often lead to challenges in achieving sufficient cell permeability, a critical step for translating biochemical potency into cellular activity.

This guide is designed to provide you, our fellow scientists and drug developers, with a structured approach to diagnosing and overcoming poor cell permeability. We will move from foundational questions to specific troubleshooting workflows, blending established principles with practical, actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the early stages of development.

Q1: Why do my pyrrolo[3,2-d]pyrimidin-4-one compounds show high biochemical potency but weak or no activity in cell-based assays?

This is a classic and often frustrating observation in drug discovery. The most common culprit is poor cell permeability. Your compound is effective at hitting its purified target protein in a test tube, but it cannot cross the cell membrane to reach its target in a cellular environment. The pyrrolo[3,2-d]pyrimidin-4-one core has several hydrogen bond donors and acceptors which, while often crucial for target binding, can increase polarity and hinder passive diffusion across the lipid bilayer of the cell membrane.

Q2: What are the critical physicochemical properties I should assess first to predict permeability issues?

Before embarking on extensive cell testing, it is crucial to characterize your compounds. Predictive models and initial physical measurements can save significant time and resources. Pay close attention to the parameters in the table below. While not absolute, they provide excellent guidance.

Property Parameter General Target for Good Permeability Why It Matters
Lipophilicity LogP / LogD (at pH 7.4)1 - 3Measures the compound's partitioning between an oily (membrane-like) and an aqueous phase. Too low, and it won't enter the membrane; too high, and it may get stuck.
Polarity Polar Surface Area (TPSA)< 140 ŲRepresents the surface sum over all polar atoms. High TPSA is associated with poor membrane permeability due to the energy cost of dehydrating the molecule to enter the lipid core.
Solubility Aqueous Solubility> 50 µMA compound must be in solution to permeate. Poor solubility can lead to artificially low permeability readings and is a major hurdle for formulation.[4]
Size Molecular Weight (MW)< 500 DaSmaller molecules generally diffuse more easily across membranes. This is a central tenet of Lipinski's Rule of Five.
Flexibility Number of Rotatable Bonds< 10High conformational flexibility can be entropically unfavorable for membrane crossing.

Q3: What are the main strategic pillars for improving the cell permeability of my compounds?

There are three primary strategies you can employ, often in a tiered approach:

  • Structural Modification: Rationally altering the chemical structure of your compound to improve its physicochemical properties without sacrificing target potency. This is often the first strategy employed during lead optimization.

  • Prodrug Approach: Masking the problematic functional groups with a chemical moiety (a "promoiety") that is cleaved by intracellular enzymes to release the active parent drug.[5][6] This is a powerful technique when structural modifications to the active compound are not feasible.[7]

  • Formulation Strategies: Using specialized delivery vehicles or excipients to enhance solubility and absorption, particularly for in vivo studies.[8][9][10] This includes lipid-based systems and the use of permeation enhancers.[8]

Troubleshooting Guides & Protocols

This section provides detailed workflows for specific experimental challenges.

Guide 1: My Compound is "Cell-Inactive." How Do I Systematically Diagnose the Problem?

If your compound is potent in a biochemical assay but inactive in a cellular context, a structured diagnostic process is essential. This workflow helps distinguish a permeability problem from other potential issues like cytotoxicity or rapid efflux.

G cluster_0 Initial Observation cluster_1 Step 1: Rule out Artifacts cluster_2 Step 2: Confirm Permeability Issue cluster_3 Step 3: Remediation Strategy start High Biochemical Potency, Low Cellular Activity cyto Assess Cytotoxicity (e.g., MTT, CellTiter-Glo) start->cyto Is it just killing the cells? efflux Test for Efflux Pump (e.g., P-gp) Substrate? cyto->efflux No significant toxicity pampa Run PAMPA Assay (High-throughput, passive diffusion) efflux->pampa Not a major efflux substrate caco2 Run Caco-2 / MDCK Assay (Active transport & passive) pampa->caco2 Low passive permeability confirmed strategy Select Remediation Strategy: - Structural Modification - Prodrug Approach - Formulation caco2->strategy Low permeability confirmed

Caption: Diagnostic workflow for low cellular activity.

The PAMPA assay is a cost-effective, high-throughput method to assess passive membrane permeability. It uses a lipid-infused artificial membrane, providing a clean measure of a compound's ability to diffuse across a lipid barrier without interference from active transporters or efflux pumps.[11]

Materials:

  • PAMPA plate system (e.g., from Millipore or Corning), consisting of a 96-well donor plate and a 96-well acceptor plate.

  • Phosphatidylcholine in dodecane (or a commercial lipid mixture).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Your test compound and a high-permeability control (e.g., propranolol) and low-permeability control (e.g., Lucifer Yellow[12]).

  • Plate reader (UV-Vis or LC-MS/MS for analysis).

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid mixture onto the membrane of each well in the donor plate. Allow it to soak for 5 minutes.

  • Prepare Donor Solutions: Dissolve your test compounds and controls in PBS to a final concentration of 100-200 µM. Ensure the final DMSO concentration is <1%.

  • Load Donor Plate: Add 200 µL of your donor solutions to each well of the coated donor plate.

  • Assemble Sandwich: Place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor buffer.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS). Also, measure the initial concentration in the donor well (CD(0)).

  • Calculate Permeability Coefficient (Pe): Use the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] * ( VD * VA / (Area * Time * (VD + VA)) ) Where Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)

Data Interpretation:

Permeability (Pe) x 10-6 cm/s Interpretation
> 15High Permeability
5 - 15Medium Permeability
< 5Low Permeability
Guide 2: My Compound has Low PAMPA Permeability. How Should I Approach Structural Modification?

When low passive diffusion is confirmed, a structure-activity relationship (SAR) and structure-permeability relationship (SPR) campaign is the next logical step. The goal is to make targeted chemical changes that improve permeability.

G start Low Permeability Confirmed check_psa Is TPSA > 140Ų? start->check_psa check_logp Is LogP < 1? check_psa->check_logp No reduce_psa Action: Cap or remove polar functional groups. check_psa->reduce_psa Yes check_hbd Are there free N-H groups (e.g., pyrrole N-H)? check_logp->check_hbd No increase_logp Action: Add non-polar groups (e.g., -CH3, -CF3, halogens). check_logp->increase_logp Yes mask_hbd Action: N-alkylation or use prodrug approach. check_hbd->mask_hbd Yes retest Synthesize & Retest Permeability check_hbd->retest No / Already optimized reduce_psa->retest increase_logp->retest mask_hbd->retest

Caption: Decision tree for structural modification.

Key Strategies for Pyrrolo[3,2-d]pyrimidin-4-one Scaffolds:

  • Masking the Pyrrole N-H: The N-H group on the pyrrole ring is a potent hydrogen bond donor. Alkylation (e.g., with a methyl or ethyl group) can significantly reduce polarity and improve permeability. However, this must be balanced against potential loss of a key binding interaction with the target protein.

  • Modulating the C2-substituent: The C2 position is often a vector for exploring changes in lipophilicity. Replacing a polar group with a small, lipophilic one (like a methyl or chloro group) can enhance permeability.

  • "Grease-ball" Molecules: For compounds with high lipophilicity ("grease-ball" molecules) that still have poor permeability, the issue might be poor aqueous solubility.[13] In this case, adding a weakly basic amine that will be protonated at physiological pH can sometimes improve solubility without drastically increasing TPSA.

Guide 3: Structural Modifications Hurt Potency. How Do I Use a Prodrug Approach?

The prodrug strategy is ideal when the functional groups responsible for poor permeability are also essential for target binding.[4][6] A promoiety is attached to one of these groups, which is then cleaved inside the cell.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytosol) prodrug Prodrug (Lipophilic, Permeable) active_drug Active Drug (Polar, Active) prodrug->active_drug Enzymatic Cleavage (e.g., by Esterases) membrane_node Passive Diffusion promoiety Promoiety (Metabolized) active_drug->promoiety

Caption: Conceptual diagram of the prodrug mechanism.

Common Prodrug Strategy for the Pyrrolo[3,2-d]pyrimidin-4-one Core:

The lactam N-H of the pyrimidinone ring is a common site for prodrug modification. An N-acyloxymethyl group is a classic choice, as it is readily cleaved by ubiquitous intracellular esterases.

General Synthetic Protocol (Example):

  • Deprotonation: Treat the parent pyrrolo[3,2-d]pyrimidin-4-one compound with a suitable base (e.g., NaH or K2CO3) in an aprotic solvent like DMF or THF.

  • Alkylation: Add an acetoxymethyl bromide or chloride (AcOCH2Br). This reagent attaches the -CH2OAc promoiety to the pyrimidinone nitrogen.

  • Purification: Work up the reaction and purify the resulting prodrug by column chromatography or recrystallization.

  • Validation: Confirm the structure by 1H NMR, 13C NMR, and HRMS. The prodrug should then be tested in both permeability and cellular activity assays. You must also perform a stability study in buffer and plasma to ensure it is stable enough to reach the cell but labile enough to be cleaved inside.

References
  • Klucznik, T., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central. [Link]

  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]

  • Sarmento, B., et al. (2012). Cell-based in vitro models for predicting drug permeability. PubMed. [Link]

  • Creative Bioarray. In Vitro Permeability Assay. [Link]

  • Sarmento, B., et al. (2012). Cell-based in vitro models for predicting drug permeability. Semantic Scholar. [Link]

  • Sarmento, B., et al. (2012). Cell-based in vitro models for predicting drug permeability. Taylor & Francis Online. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • Sanches, B. M. A., & Ferreira, E. I. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]

  • Vo, C. L. N. (2016). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Raut, S. Y., et al. (2021). Prodrugs with Improved Lipophilicity and Permeability. ScienceDirect. [Link]

  • Ferreira, E. I., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Zięba, A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Ferreira, E. I., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]

  • Stahl, S. S., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]

  • Ferreira, E. I., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]

  • Alotaibi, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Wang, L., et al. (2019). Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. PubMed. [Link]

  • Anderson, D. D., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed. [Link]

  • Tummatorn, J., et al. (2011). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PubMed Central. [Link]

  • Wang, Y., et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2013). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. PubMed. [Link]

  • Alotaibi, A. A., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. [Link]

  • Gilbertsen, R. B., et al. (1991). Pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase (PNP) inhibitors as potential T-cell selective immunosuppressive agents. PubMed. [Link]

  • Zięba, A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]

Sources

Technical Support Center: Assay Parameter Refinement for 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one Screening

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers utilizing 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one and its analogs. This resource is designed to provide expert guidance, troubleshooting protocols, and answers to frequently asked questions encountered during the development of screening assays for this important chemical scaffold.

The pyrrolo[3,2-d]pyrimidin-4-one core is a privileged structure in medicinal chemistry, recognized for its similarity to purine bases, which allows it to interact effectively with various enzyme active sites.[1] Derivatives have shown promise as potent inhibitors of bromodomains, such as P300/CBP-associated factor (PCAF), and as multi-targeted kinase inhibitors.[2][3][4] Given its significance, refining assay parameters to ensure data integrity is paramount. This guide provides the in-depth technical insights necessary to navigate the complexities of screening this compound class.

Compound Profile: this compound
PropertyValueSource
CAS Number 93587-23-6[5][6]
Molecular Formula C₆H₄BrN₃O[5][6]
Molecular Weight 214.02 g/mol [1][5]
Appearance Solid[5]
Purity Typically ≥95%[5][6]
Primary Application Research Use Only (RUO). Protein Degrader Building Block.[1][6]

Troubleshooting & Optimization Guide

High-throughput screening (HTS) campaigns are frequently challenged by false positives—compounds that appear active but do not genuinely interact with the target of interest.[7][8] Heterocyclic compounds, in particular, can be prone to assay interference.[9] This section addresses the most common issues in a direct question-and-answer format.

Category 1: Suboptimal Assay Performance & Data Variability

Question: My initial assay results show a low Z'-factor and high well-to-well variability. Where should I begin troubleshooting?

Answer: A low Z'-factor indicates poor separation between your positive and negative controls, suggesting issues with assay robustness or execution. High variability points to inconsistencies in the experimental setup. Before suspecting compound-specific issues, you must stabilize the assay itself.

Causality: The reliability of any screening assay is built upon optimal concentrations of biological reagents and stable reaction conditions.[10] Substrate depletion, product inhibition, or suboptimal enzyme kinetics will compress the dynamic range of your assay. Variability often stems from technical execution errors or environmental factors.

Workflow for Assay Stabilization:

Fig 2. Workflow for hit validation and false positive identification.

Question: How do I specifically test for autofluorescence interference in my fluorescence-based assay?

Answer: Autofluorescence is a common issue where a compound emits light at the same wavelength as the assay's detection channel, creating a false signal. [9][11]A simple counter-screen can diagnose this.

Step-by-Step Protocol: Autofluorescence Counter-Screen

  • Plate Setup: Use the same plate type (e.g., 384-well black, solid bottom) as your primary assay.

  • Reagent Preparation: Prepare your complete assay buffer without the fluorescent substrate or detection antibody (e.g., for a TR-FRET assay, omit the europium-labeled antibody and the acceptor-labeled substrate). [12]3. Compound Addition: Add your hit compounds to the wells at the same concentration used in the primary screen. Include positive (a known fluorescent molecule, if available) and negative (DMSO vehicle) controls.

  • Incubation: Incubate under the same conditions (time, temperature) as the primary assay.

  • Plate Reading: Read the plate using the exact same instrument settings (excitation/emission wavelengths, gain) as the primary assay.

  • Data Analysis: Any well containing a test compound that produces a signal significantly above the DMSO vehicle background is considered autofluorescent and is likely a false positive.

Question: A confirmed hit shows a very steep or non-ideal dose-response curve. What could be the cause?

Answer: This is often a hallmark of compound aggregation, a prevalent mechanism of non-specific inhibition. [13]At a critical concentration, compounds can form colloidal aggregates that sequester and denature the target enzyme, leading to what appears to be potent inhibition.

Step-by-Step Protocol: Detergent-Based Assay for Aggregation

  • Reagent Preparation: Prepare your standard assay buffer and a second batch containing a non-ionic detergent, typically 0.01% to 0.1% Triton X-100.

  • Assay Execution: Run the dose-response experiment for your hit compound in parallel in both the standard buffer and the detergent-containing buffer.

  • Data Analysis:

    • True Inhibitor: The IC₅₀ value will remain largely unchanged in the presence of the detergent.

    • Aggregator: The potency will be significantly reduced (a rightward shift in the IC₅₀ curve) or completely abolished in the detergent-containing buffer, as the detergent prevents the formation of the colloidal aggregates.

Question: Could inorganic impurities be responsible for the observed activity?

Answer: Yes, this is an often-overlooked source of false positives. Metal impurities, particularly zinc, leftover from synthesis can be potent inhibitors of many enzymes. [14][15] Step-by-Step Protocol: Metal Chelator Counter-Screen

  • Reagent Preparation: Prepare your standard assay buffer. Prepare a stock solution of a strong metal chelator, such as N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN).

  • Assay Execution: Perform the dose-response experiment for your hit compound. In a parallel experiment, pre-incubate the hit compound with the enzyme in the presence of the chelator (e.g., 10-50 µM TPEN) before initiating the reaction.

  • Data Analysis: If the inhibitory activity of your compound is significantly diminished in the presence of the chelator, it strongly suggests that metal contamination is the source of the observed effect. [14]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound and what is the maximum final concentration I should use in my assay?

A1: The recommended solvent is 100% dimethyl sulfoxide (DMSO). For most biochemical assays, the final concentration of DMSO in the well should be kept as low as possible, ideally ≤1%. [10]Concentrations above this can perturb enzyme structure and activity, leading to artifacts. Always run a DMSO tolerance curve for your specific assay to determine the highest concentration that does not impact performance.

Q2: Which kinase assay formats are most suitable for screening pyrrolopyrimidine derivatives, and what are the potential pitfalls?

A2: Several formats are suitable, but each has trade-offs.

Assay FormatPrincipleAdvantagesPotential Pitfalls for This Scaffold
TR-FRET (e.g., LanthaScreen™, HTRF®)Time-Resolved Fluorescence Resonance Energy Transfer between a donor (e.g., Europium) and an acceptor fluorophore upon phosphorylation. [12][16]Homogeneous, robust, ratiometric measurement reduces interference.Can be susceptible to compounds that absorb light at excitation or emission wavelengths (inner filter effect). Autofluorescent compounds can also interfere, though time-resolved detection mitigates this. [11][12]
Fluorescence Polarization (FP) Measures the change in rotational speed of a small fluorescently labeled peptide upon enzymatic phosphorylation. [17]Homogeneous, simple, and cost-effective.Highly susceptible to light scattering from precipitated compounds and interference from autofluorescent compounds. [11]Using far-red tracers can help reduce this interference. [11]
Luminescence-Based (e.g., Kinase-Glo®)Measures the amount of ATP remaining after a kinase reaction using a luciferase-luciferin reaction.High sensitivity, broad applicability to any ATP-dependent enzyme.Susceptible to compounds that directly inhibit or activate the luciferase reporter enzyme. [7][9]A luciferase counter-screen is mandatory.
Mobility Shift Assay (e.g., Caliper)Separates phosphorylated and non-phosphorylated substrates based on charge differences via microfluidic electrophoresis.Direct measurement, less prone to fluorescent artifacts. High-quality data. [18]Lower throughput than plate-based methods, requires specialized instrumentation.

Q3: How do I confirm the stability of my compound in the aqueous assay buffer over the course of the experiment?

A3: Compound instability can lead to a time-dependent loss of signal or irreproducible results. To test for this, perform a compound-enzyme pre-incubation experiment.

  • Incubate your compound with the enzyme and buffer for varying lengths of time (e.g., 0, 30, 60, 120 minutes) before adding the substrate/ATP to start the reaction.

  • If the calculated IC₅₀ value decreases (potency increases) with longer pre-incubation times, it may indicate a slow-binding inhibitor.

  • If the IC₅₀ value increases (potency decreases), it suggests the compound may be unstable or degrading in the assay buffer. This necessitates either shortening the assay time or identifying buffer components that could be promoting degradation.

References
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening, 9(7), 598-607. [Link]

  • Dahlin, J. L., et al. (2016). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 7(12), 1116–1120. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Sui, Y., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 61(1), 171–183. [Link]

  • Good, J. A. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(3), 669–670. [Link]

  • ACS Publications. (2016). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. [Link]

  • Journal of the American Chemical Society. (2011). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. [Link]

  • ResearchGate. (2007). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. [Link]

  • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • ResearchGate. (2012). Fluorescence detection techniques for protein kinase assay. [Link]

  • CP Lab Safety. (n.d.). 7-Bromo-1, 5-dihydro-4h-pyrrolo[3, 2-d]pyrimidin-4-one, min 95%, 100 mg. [Link]

  • MBinfo. (n.d.). Assay Troubleshooting. [Link]

  • National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • Yang, L., et al. (2019). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry, 62(9), 4526–4542. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges in Secondary Analysis of High Throughput Screening Data. [Link]

  • PubChem. (n.d.). 7-bromo-3-[2-(3,4-dihydro-1H-b[19]enzofuro[3,2-c]pyridin-2-yl)ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one. [Link]

  • ResearchGate. (2019). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell Active Inhibitors of P300/CBP-Associated Factor Bromodomain. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). A brief review of high throughput screening in drug discovery process. [Link]

  • Seanego, T. D., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. Chemistry – A European Journal, 28(65), e202202359. [Link]

  • Molecules. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • ResearchGate. (2012). Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. [Link]

  • Bentham Science Publishers. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]

  • Medicinal Chemistry Research. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. [Link]

  • PubMed. (1998). 3-Bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: a nucleoside which strongly enhances DNA duplex stability. [Link]

  • PubMed. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]

  • American Elements. (n.d.). 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • PubMed. (2009). Synthesis of non-nucleosides: 7- and 1,3-substituents of new pyrrolo[2,3-d]pyrimidin-4-ones on antiviral activity. [Link]

  • PubChem. (n.d.). Mirodenafil. [Link]

Sources

Validation & Comparative

A Comparative Guide: Evaluating 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one in the Context of Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and a Compound of Interest

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. Their deregulation is a hallmark of numerous diseases, making the quest for potent and selective kinase inhibitors a central theme in medicinal chemistry.[1] Within this quest, certain chemical structures, known as "privileged scaffolds," emerge as recurring motifs in successful therapeutics. The pyrrolopyrimidine nucleus is one such scaffold. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[2][3] Many successful inhibitors targeting kinases like EGFR, VEGFR, and FAK are built upon the pyrrolo[2,3-d]pyrimidine isomer.[2][4][5]

This guide focuses on a related, yet distinct, isomer: 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one . While this specific compound is commercially available as a chemical building block, particularly for constructing Proteolysis-Targeting Chimeras (PROTACs), its core scaffold has been identified as a potent inhibitor of the P300/CBP-associated factor (PCAF) bromodomain.[6][7] Although bromodomains are distinct from kinases, they are also critical "reader" domains in epigenetic regulation, and their active sites are targeted by small molecules.

The structural features of this bromo-compound, combined with the established success of the broader pyrrolopyrimidine family as kinase inhibitors, provide a compelling rationale for its evaluation in this context. This guide will objectively compare the structural and physicochemical properties of this compound to established kinase inhibitors and provide a detailed experimental framework for researchers to assess its potential as a kinase-directed therapeutic lead.

Part 1: Structural and Physicochemical Comparison

The foundational logic for exploring a compound as a kinase inhibitor begins with its structure. The pyrrolo[3,2-d]pyrimidin-4-one core mimics the purine ring of ATP, allowing it to potentially bind within the highly conserved ATP-binding pocket of kinases. The bromine atom at the 7-position is of particular strategic importance; it serves as a reactive "handle" for synthetic chemists to use in metal-catalyzed cross-coupling reactions, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[6]

To provide context, we compare its properties to Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and a representative FAK inhibitor from the literature which also features a pyrrolopyrimidine core.[5][8]

PropertyThis compoundSunitinib (Multi-Kinase Inhibitor)FAK Inhibitor (Compound 36)[5]
Structure



Molecular Formula C₆H₄BrN₃O[6]C₂₂H₂₇FN₄O₂C₂₂H₂₀F₃N₅O₂
Molecular Weight 214.02 g/mol [6]398.47 g/mol 459.42 g/mol
Core Scaffold Pyrrolo[3,2-d]pyrimidinePyrrolePyrrolo[2,3-d]pyrimidine
Key Feature Bromine at C7 for functionalizationMulti-kinase targeting side chainsIndenone moiety targeting FAK

This comparison highlights that while the core scaffold is related, approved inhibitors like Sunitinib possess more complex side chains engineered for specific kinase interactions and improved pharmacokinetic properties. The subject compound is a simpler, yet versatile, starting fragment.

Part 2: A Practical Framework for Evaluating Kinase Inhibitory Activity

To empirically determine if this compound possesses kinase inhibitory activity, a tiered experimental approach is necessary. We present here validated, industry-standard protocols.

In Vitro Biochemical Kinase Assays: The First Step

Causality Behind Experimental Choice: The primary and most direct method to assess kinase inhibition is a biochemical assay.[9] This in vitro method isolates the kinase, its substrate, and the energy source (ATP) to measure the raw catalytic activity. By introducing the test compound, we can directly quantify its ability to inhibit the phosphorylation reaction and determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). Luminescence-based assays, such as ADP-Glo™, are preferred for initial screening due to their high sensitivity, scalability, and non-radioactive format.[1][10] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[1]

Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation Inhibitor Test Compound (e.g., 7-Bromo-...) Inhibitor->EGFR Inhibits ATP Binding

Sources

Validating the Inhibitory Effect of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of kinase inhibitor discovery, the validation of novel compounds is a critical step toward identifying promising therapeutic candidates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the inhibitory potential of the novel compound 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. For the purpose of this illustrative guide, we will hypothesize that this compound, hereafter referred to as "Test Compound 1," is a putative inhibitor of the non-receptor tyrosine kinase c-Src.

The proto-oncogene tyrosine-protein kinase c-Src is a key regulator of various cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a frequent event in the progression of numerous cancers, making it a well-established target for therapeutic intervention.[1] To rigorously evaluate the efficacy of Test Compound 1, we will compare its performance against two well-characterized and clinically relevant c-Src inhibitors: Dasatinib and Saracatinib (AZD0530).[2][3][4][5][6][7][8][9][10][11]

This guide will delve into the causality behind experimental choices, providing detailed, self-validating protocols for biochemical and cell-based assays. Furthermore, we will present a clear structure for data analysis and interpretation, enabling a robust comparison of Test Compound 1 with established alternatives.

The c-Src Signaling Pathway and Points of Inhibition

The activation of c-Src is a critical event in many signaling cascades initiated by receptor tyrosine kinases (RTKs) and integrins. Upon activation, c-Src autophosphorylates at tyrosine 416 (Tyr416) within its catalytic domain, a hallmark of its active state.[12] Activated c-Src then phosphorylates a multitude of downstream substrates, propagating signals through pathways such as the PI3K/AKT, Ras/MAPK, and STAT3 cascades, which are fundamental drivers of oncogenic processes.[12] Kinase inhibitors like Dasatinib and Saracatinib exert their effects by competitively binding to the ATP-binding site of c-Src, thereby preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets.[12]

c_Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_src c-Src Kinase cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Processes RTKs RTKs c-Src (Inactive) c-Src (Inactive) RTKs->c-Src (Inactive) Integrins Integrins Integrins->c-Src (Inactive) p-Src (Tyr416) (Active) p-Src (Tyr416) (Active) c-Src (Inactive)->p-Src (Tyr416) (Active) Autophosphorylation PI3K_AKT PI3K/AKT Pathway p-Src (Tyr416) (Active)->PI3K_AKT Ras_MAPK Ras/MAPK Pathway p-Src (Tyr416) (Active)->Ras_MAPK STAT3 STAT3 Pathway p-Src (Tyr416) (Active)->STAT3 Test_Compound_1 Test_Compound_1 Test_Compound_1->p-Src (Tyr416) (Active) Inhibition Dasatinib Dasatinib Dasatinib->p-Src (Tyr416) (Active) Inhibition Saracatinib Saracatinib Saracatinib->p-Src (Tyr416) (Active) Inhibition Proliferation Proliferation PI3K_AKT->Proliferation Migration Migration Ras_MAPK->Migration Survival Survival STAT3->Survival

Caption: The c-Src signaling pathway and points of therapeutic intervention.

Comparative Performance of c-Src Inhibitors

The following table summarizes the in vitro potency of the selected c-Src inhibitors. This data, compiled from preclinical studies, serves as a benchmark for evaluating the efficacy of Test Compound 1.

InhibitorTargetIC₅₀ (nM)Reference
Test Compound 1 c-SrcTo be determinedN/A
Dasatinib c-Src<1.0[11]
Saracatinib (AZD0530) c-Src2.7[2][5][7]

Note: The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates a higher potency.

Experimental Validation of Inhibitory Effect

A multi-faceted approach is essential to validate the inhibitory effect of Test Compound 1 on c-Src. This involves both biochemical assays to assess direct enzyme inhibition and cell-based assays to determine the compound's efficacy in a more physiologically relevant context.[13]

Experimental_Workflow Start Start Biochemical_Assay In Vitro c-Src Kinase Assay Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Start->Cell_Based_Assay Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Western_Blot Western Blot for p-Src (Tyr416) Cell_Based_Assay->Western_Blot MTT_Assay MTT Cell Viability Assay Cell_Based_Assay->MTT_Assay Western_Blot->Data_Analysis MTT_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A streamlined workflow for validating the inhibitory effect of a novel compound.

I. Biochemical Assay: In Vitro c-Src Kinase Activity

The initial step is to determine if Test Compound 1 directly inhibits the enzymatic activity of purified c-Src kinase. This can be achieved using a variety of commercially available kinase assay kits or by establishing a custom assay.[14][15][16][17][18]

Principle: These assays typically measure the transfer of the γ-phosphate from ATP to a specific peptide substrate by c-Src kinase.[15][17] The amount of phosphorylated substrate is then quantified, often through methods like fluorescence, luminescence, or radioactivity.[14][15][16][17]

Experimental Protocol: Fluorometric Kinase Assay

This protocol is adapted from commercially available kits and provides a non-radioactive method for assessing c-Src inhibition.[14]

  • Reagent Preparation:

    • Prepare a stock solution of Test Compound 1 in DMSO. Create a serial dilution to test a range of concentrations.

    • Reconstitute recombinant human c-Src kinase, the c-Src specific peptide substrate, and ATP according to the manufacturer's instructions.

    • Prepare the kinase reaction buffer.

  • Assay Procedure (96-well plate format):

    • Add the kinase reaction buffer to each well.

    • Add the desired concentration of Test Compound 1, Dasatinib (positive control), or DMSO (vehicle control) to the respective wells.

    • Add the c-Src kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for the recommended time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution provided in the kit.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value for each compound using a non-linear regression analysis.

II. Cell-Based Assays: Validating Inhibition in a Cellular Context

While biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complexities of a cellular environment.[13] Therefore, cell-based assays are essential to confirm that the test compound can penetrate the cell membrane, engage its target, and exert a biological effect.

A. Western Blot Analysis of c-Src Phosphorylation

Principle: This technique is used to detect the levels of phosphorylated c-Src (p-Src) at Tyr416, a direct indicator of its activation state within the cell.[12] A potent inhibitor should decrease the levels of p-Src without affecting the total amount of c-Src protein.[12]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line known to have active c-Src signaling (e.g., a breast or colon cancer cell line).

    • Seed the cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of Test Compound 1, Dasatinib, Saracatinib, or DMSO for a specified duration (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phosphoprotein detection, BSA is generally preferred over milk.[12]

    • Incubate the membrane with a primary antibody specific for p-Src (Tyr416).[19]

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped of the p-Src antibody and re-probed with an antibody against total c-Src.

    • Subsequently, the membrane can be probed for a loading control protein, such as GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Src signal to the total c-Src signal for each treatment condition.

    • Compare the normalized p-Src levels in treated cells to the vehicle control to determine the dose-dependent inhibitory effect of the compounds.

B. Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[20][21][22][23][24] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[20][21][24] The intensity of the purple color is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding:

    • Seed the chosen cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of Test Compound 1, Dasatinib, Saracatinib, or DMSO.

    • Incubate the cells for a prolonged period (e.g., 48-72 hours) to observe the effects on cell proliferation.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan crystals.[22]

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[23]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21][22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) for each compound.

Conclusion and Future Directions

By systematically following the experimental workflows outlined in this guide, researchers can obtain a robust and comparative dataset to validate the inhibitory effect of this compound on c-Src kinase. The combination of biochemical and cell-based assays provides a comprehensive understanding of the compound's potency, cellular efficacy, and potential as a therapeutic agent.

A thorough analysis of the IC₅₀ from the in vitro kinase assay, the reduction in p-Src levels from the Western blot, and the GI₅₀ from the cell viability assay will allow for a direct comparison with the established inhibitors, Dasatinib and Saracatinib. Should Test Compound 1 demonstrate promising activity, further investigations into its selectivity profile against a panel of other kinases, as well as in vivo efficacy studies in preclinical models, would be warranted. This structured approach ensures scientific integrity and provides a solid foundation for the continued development of novel and effective kinase inhibitors.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. (2010).
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • MTT (Assay protocol). (2023). protocols.io.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • A Comparative Guide to Novel c-Src Kinase Inhibitors. (n.d.). BenchChem.
  • Dasatinib: A potent SRC inhibitor in clinical development for the treatment of solid tumors. (2010).
  • Antitumor Activity of Saracatinib (AZD0530), a c-Src/Abl Kinase Inhibitor, Alone or in Combination with Chemotherapeutic Agents in Gastric Cancer. (2011). Molecular Cancer Therapeutics, 10(10), 1946-1955.
  • A Comparative Analysis of Kinase Inhibitors: NCGC00262650 and Select c-Src Inhibitors. (n.d.). BenchChem.
  • Saracatinib (AZD0530) | Src/Abl inhibitor. (n.d.). AdooQ® Bioscience.
  • Application Notes and Protocols: Western Blot Analysis of Src Phosphorylation after Saracatinib Tre
  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. (2011). Clinical Cancer Research, 17(17), 5566-5578.
  • Saracatinib (AZD0530) - Potent Src/Abl Kinase Inhibitor. (n.d.). APExBIO.
  • Graphviz view of a cell cycle canonical signaling pathway with gene... (n.d.). ResearchGate. Retrieved from [Link]

  • Intracellular Reactive Oxygen Species Activate Src Tyrosine Kinase during Cell Adhesion and Anchorage-Dependent Cell Growth. (2003). Molecular and Cellular Biology, 23(19), 6947-6960.
  • Targeted Inhibition of Src Kinase with Dasatinib Blocks Thyroid Cancer Growth and Metastasis. (2009). Clinical Cancer Research, 15(1), 138-147.
  • Dasatinib targets c-Src kinase in cardiotoxicity. (2023). Toxicology Reports, 10, 521-528.
  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. Retrieved from [Link]

  • c-Src Kinase Inhibitor Screening Kit. (n.d.). Sigma-Aldrich.
  • Development of a highly selective c-Src kinase inhibitor. (2011). ACS Chemical Biology, 6(2), 115-121.
  • Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. (2023). STAR Protocols, 4(4), 102715.
  • c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. (n.d.).
  • c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery, 7(12), 1013-1027.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Western blot for phosphoryl
  • Src Family Kinase Inhibitors Products. (n.d.). R&D Systems.
  • SRC Kinase Assay. (n.d.).
  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies.
  • Src Kinase Assay Kit. (n.d.). Merck Millipore.
  • Src Kinase. (n.d.). Cell Signaling Technology.
  • Structural and biochemical basis for intracellular kinase inhibition by Src-specific peptidic macrocycles. (2017).
  • Phospho-Src Family (Tyr416) Antibody #2101. (n.d.). Cell Signaling Technology.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • Graphviz. (n.d.). Retrieved from [Link]

  • Screening for Kinase Inhibitors: From Biochemical to Cellular Assays. (2011). Current Medicinal Chemistry, 18(19), 2887-2900.
  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2025). Biochemistry (Moscow), 90(4), 481-490.
  • Drawing a signal-flow diagram as in SICP - graphviz. (2012). Stack Overflow.
  • Cell signaling pathways step-by-step and templ

Sources

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

The pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine analog, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, most notably protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases such as cancer.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one analogs. We will explore how strategic modifications to this core structure influence biological activity, offering a comparative framework supported by experimental data to guide future drug discovery efforts.

The rationale for focusing on the 7-bromo-deazaguanine core stems from the well-established principle that halogenation can significantly modulate the pharmacological properties of a molecule.[5] The introduction of a bromine atom at the 7-position not only serves as a handle for further chemical elaboration via cross-coupling reactions but also has been shown to enhance the antiproliferative potency of related heterocyclic systems.[5] Understanding the interplay between this bromo substituent and modifications at other positions is crucial for the rational design of potent and selective inhibitors.

The Core Scaffold: A Platform for Diverse Functionality

The this compound core provides a versatile template for chemical modification at several key positions: the N1 and N5 positions of the pyrimidine and pyrrole rings, respectively, and the C2 and C4 positions of the pyrimidine ring. Each of these sites offers an opportunity to fine-tune the molecule's steric, electronic, and pharmacokinetic properties.

Caption: Core structure of this compound highlighting key positions for substitution.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR at each key position, drawing on published data to provide a comparative analysis of how different substituents impact biological activity, primarily focusing on kinase inhibition and antiproliferative effects.

The Significance of the 7-Bromo Substituent

The presence of a halogen at the C7 position of the pyrrolo[3,2-d]pyrimidine core has been shown to be a critical determinant of antiproliferative activity. In a study on halogenated pyrrolo[3,2-d]pyrimidines, the introduction of iodine at C7 led to a significant enhancement in potency, reducing IC50 values to sub-micromolar levels.[5] This suggests that a large, electron-withdrawing group at this position is favorable for activity. The 7-bromo analog, while not as extensively studied as the 7-iodo counterpart in that specific report, follows this trend and serves as a valuable synthon for further diversification.

Modifications at the C2 and C4 Positions: Modulating Potency and Selectivity

The C2 and C4 positions of the pyrimidine ring are crucial for interaction with the hinge region of many kinase active sites. Strategic modifications at these positions can dramatically influence both the potency and selectivity of the inhibitor.

For instance, in a series of 7-aryl-2-anilino-pyrrolopyrimidines developed as Axl/Mer tyrosine kinase inhibitors, the 2-anilino moiety was found to be essential for activity.[6] Docking studies suggested that the nitrogen of the aniline group forms a key salt bridge with an aspartate residue (ASP678) in the Mer kinase domain.[6] This highlights the importance of a hydrogen bond donor at this position.

Analog C2-Substituent C4-Substituent Target Kinase IC50 (nM) Reference
Compound A 2-Anilino-Axl16[6]
Compound B 2-Anilino-Mer2[6]
Compound C 2,4-Dichloro--Low µM (antiproliferative)[5]

Table 1: Comparison of C2 and C4 substituted pyrrolopyrimidine analogs.

The Role of N5-Substitution: Impact on Cellular Activity

Substitution at the N5 position of the pyrrole ring can influence the molecule's physicochemical properties, such as solubility and cell permeability, which in turn affects its cellular activity. While direct SAR data on N5-substituted 7-bromo-deazaguanine is limited, studies on related pyrrolo[3,2-d]pyrimidines indicate that this position is amenable to substitution with various alkyl and aryl groups.

Experimental Protocols

To facilitate the exploration and validation of the SAR discussed, this section provides representative experimental protocols for the synthesis of the core scaffold and the evaluation of its analogs.

Synthesis of this compound

The synthesis of the 7-bromo-pyrrolo[3,2-d]pyrimidin-4-one core can be achieved through a multi-step sequence starting from commercially available pyrimidine derivatives. A general synthetic approach is outlined below.

Synthesis_Workflow A Starting Pyrimidine B Bromination A->B NBS or Br2 C Introduction of Pyrrole Precursor B->C Palladium-catalyzed cross-coupling D Cyclization C->D Base-mediated E 7-Bromo-pyrrolo[3,2-d]pyrimidin-4-one D->E

Caption: General synthetic workflow for 7-Bromo-pyrrolo[3,2-d]pyrimidin-4-one.

Step-by-Step Protocol:

  • Bromination of the Pyrimidine Core: A suitable 6-aminouracil derivative is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).

  • Introduction of the Pyrrole Precursor: The 5-bromo-6-aminouracil is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling, to introduce a two-carbon unit that will form the pyrrole ring.

  • Cyclization to form the Pyrrolo[3,2-d]pyrimidine Core: The resulting intermediate undergoes a base-mediated intramolecular cyclization to form the fused pyrrolo[3,2-d]pyrimidine ring system.

  • Halogenation at C7: The final bromination at the 7-position can be achieved using a selective brominating agent.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against specific kinases is typically evaluated using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Step-by-Step Protocol:

  • Prepare Kinase Reaction: Set up a reaction mixture containing the kinase, the substrate (a peptide or protein), ATP, and the test compound at various concentrations in a suitable buffer.

  • Incubate: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30-37°C) for a specific period to allow the kinase reaction to proceed.

  • Stop the Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP to ATP and then measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the IC50 value for each compound, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

The Kinase Signaling Pathway: A Common Target

Many of the biologically active pyrrolo[3,2-d]pyrimidine analogs function as inhibitors of protein kinases. These enzymes are key components of intracellular signaling pathways that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Inhibitor 7-Bromo-pyrrolo[3,2-d]pyrimidin-4-one Analog Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulation Ligand Growth Factor Ligand->Receptor Binding & Activation

Caption: A simplified representation of a generic receptor tyrosine kinase signaling pathway targeted by pyrrolopyrimidine inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR data presented in this guide underscores the importance of systematic structural modifications to optimize potency and selectivity. The 7-bromo substituent provides a key anchor for enhancing activity and a versatile handle for synthetic diversification. Future research in this area should focus on:

  • Exploring a wider range of substitutions at the C2, C4, and N5 positions to build a more comprehensive SAR profile.

  • Conducting co-crystallization studies of potent analogs with their target kinases to elucidate the precise binding modes and guide further rational design.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and drug-like characteristics.

By leveraging the insights from this comparative guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile pyrrolo[3,2-d]pyrimidine scaffold.

References

  • Four additional natural 7-deazaguanine derivatives in phages and how to make them. [Link][1][7]

  • Pyrrolo[3,2-d]pyrimidines, structurally similar to purines and pyrimidines, demonstrate intriguing biological activities and belong to the class of 7-deazapurine analogues. [Link][2]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. [Link][5]

  • 7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove. [Link]

  • The synthesis of 7-deazaguanines as potential inhibitors of guanosine triphosphate cyclohydrolase I. [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. [Link]

  • An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. [Link]

  • Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. [Link]

  • Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. [Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyrimidine Scaffold and the Quest for Selectivity

The 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one molecule belongs to the pyrrolopyrimidine class, a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to purine bases.[1][2][3] This core structure is the foundation for numerous inhibitors targeting a wide array of enzymes, particularly protein kinases, by competing with ATP for the active site.[4][5][6] Derivatives of the broader pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine families have been shown to inhibit kinases such as VEGFR, PDGFR, EGFR, Her2, CDK2, and PAK4, as well as non-kinase targets like STAT6 and enzymes involved in one-carbon metabolism.[4][5][6][7][8][9][10][11]

This compound itself is identified as a valuable building block for protein degraders, particularly for constructing Proteolysis-Targeting Chimeras (PROTACs).[2] The pyrrolo[3,2-d]pyrimidin-4-one scaffold has shown potent activity against bromodomains, specifically the P300/CBP-associated factor (PCAF).[2] The bromine atom at the 7-position serves as a functional handle for chemical modifications, allowing for the exploration of structure-activity relationships (SAR).[2]

Given the promiscuous nature of the parent scaffold, a thorough understanding of the cross-reactivity profile of this compound is paramount for its development as a selective chemical probe or therapeutic agent. This guide provides a framework for researchers to comprehensively characterize its selectivity, comparing it with established kinase inhibitors. We will delve into the experimental design, methodologies, and data interpretation necessary to build a robust cross-reactivity profile.

Comparative Inhibitors: Establishing a Selectivity Benchmark

To contextualize the selectivity of this compound, it is essential to compare it against well-characterized inhibitors. We have selected two alternatives for this guide:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known for its broad activity against VEGFR, PDGFR, and other kinases. Its wide-ranging effects make it a valuable benchmark for a compound with potential multi-kinase activity.[4][5]

  • Dasatinib: A potent inhibitor of a broader range of kinases, including ABL and Src family kinases.[12] It serves as another example of a multi-kinase inhibitor with a different target profile than Sunitinib.

Quantitative Assessment of Kinase Selectivity: A Hypothetical Profile

A primary method for assessing kinase inhibitor selectivity is through large-panel screening. The data below is a hypothetical representation of what a kinome-wide screen might reveal for our compound of interest compared to Sunitinib and Dasatinib. The values are presented as dissociation constants (Kd in nM), which provide a measure of binding affinity.

Kinase TargetThis compound (Kd, nM)Sunitinib (Kd, nM)Dasatinib (Kd, nM)Kinase Family
Primary Target(s)
PCAF (Bromodomain)50>10,000>10,000-
VEGFR21509250Tyrosine Kinase
PDGFRβ2002300Tyrosine Kinase
Potential Off-Targets
ABL1>10,000150<1Tyrosine Kinase
SRC5,000200<1Tyrosine Kinase
EGFR8005,0001,000Tyrosine Kinase
CDK21,2008002,500CMGC
PAK4950>10,000>10,000STE

This table presents hypothetical data for illustrative purposes.

Experimental Workflows for Determining Cross-Reactivity

A multi-pronged approach combining in vitro binding assays with cell-based target engagement is crucial for a comprehensive understanding of a compound's selectivity.

Initial Broad Kinome Profiling: KINOMEscan®

The initial step in characterizing a new compound is to perform a broad screen against a large panel of kinases. The KINOMEscan® platform is an industry-standard method for this purpose.[13][14][15] It utilizes a competition binding assay to quantify the interaction between the test compound and a panel of over 480 human kinases.[13]

Causality Behind Experimental Choice: Unlike activity-based assays, KINOMEscan® measures direct binding affinity (Kd) and is not dependent on ATP concentration, providing a true thermodynamic measure of interaction.[13][15] This allows for a direct and unbiased comparison of a compound's affinity across the kinome, making it an ideal primary screening tool to identify both intended targets and potential off-targets.[13][14]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Setup: The assay is typically performed by a specialized service provider. The compound is tested at a fixed concentration (e.g., 1 µM) against the kinase panel.

  • Competition Binding: The core of the assay involves three components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound.[15] The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[15]

  • Data Analysis: Results are typically reported as a percentage of control, which is then used to calculate Kd values for high-affinity interactions through dose-response curves.[13]

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound Test Compound (e.g., this compound) Competition Competition Binding in Microtiter Plate Compound->Competition KinasePanel DNA-Tagged Kinase Panel (>480) KinasePanel->Competition ImmobilizedLigand Immobilized Active-Site Ligand ImmobilizedLigand->Competition qPCR qPCR Quantification of Bound Kinase Competition->qPCR Data Data Analysis (Kd Calculation) qPCR->Data Profile Cross-Reactivity Profile Data->Profile

Caption: CETSA® workflow for in-cell target engagement.

Hypothetical Signaling Pathway Interaction

Based on the known targets of the pyrrolopyrimidine scaffold, this compound could potentially interfere with signaling pathways crucial for cell growth and proliferation, such as the VEGFR and PDGFR pathways.

Potential Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 7-Bromo-1,5-dihydro-4H- pyrrolo[3,2-d]pyrimidin-4-one Compound->VEGFR Inhibition Compound->PDGFR Inhibition

Caption: Hypothetical inhibition of VEGFR/PDGFR signaling.

Conclusion and Future Directions

This guide outlines a robust, multi-step process for characterizing the cross-reactivity profile of this compound. By combining broad in vitro screening with in-cell target validation, researchers can build a comprehensive understanding of this compound's selectivity. The pyrrolopyrimidine scaffold is a versatile starting point for inhibitor design, and a detailed cross-reactivity profile is the cornerstone of developing potent and selective molecules for research and therapeutic applications. The methodologies described herein are not only applicable to the topic compound but also serve as a general framework for the preclinical characterization of any novel small molecule inhibitor.

References

  • KINOMEscan®. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Salahi, R., Al-Sayari, A., Al-Obaide, M. A., ... & Al-Tamimi, A. S. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in enzymology (Vol. 574, pp. 115–134). Academic Press. Retrieved from [Link]

  • Nakamura, I., Mizuchi, Y., Takagi, M., Yamazawa, K., Umehara, H., Yamauchi, T., ... & Abe, Y. (2012). A novel pyrrolo[3,2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis. Cancer science, 103(5), 939–944. Retrieved from [Link]

  • Shaw, J., Varkey, J., & Robers, M. B. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(10), 1909–1918. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Eurofins Discovery. (2023, November 13). Recent Trends in Kinase Drug Discovery. YouTube. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Bantscheff, M., & Drewes, G. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Salahi, R., Al-Sayari, A., Al-Obaide, M. A., ... & Al-Tamimi, A. S. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Retrieved from [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. Retrieved from [Link]

  • Médard, G., Pachl, F., Ruprecht, B., Klaeger, S., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 14(3), 1574–1586. Retrieved from [Link]

  • Lardeau, C. H., Krawitz, D. C., & Patricelli, M. P. (2020). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & cellular proteomics, 19(1), 168–180. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Salahi, R., Al-Sayari, A., Al-Obaide, M. A., ... & Al-Tamimi, A. S. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Retrieved from [Link]

  • Al-Zoubi, R. M., Al-Subeh, Z. Y., & Al-Adarbeh, I. N. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 27(9), 2917. Retrieved from [Link]

  • Seanego, T. D., Chavalala, H. E., Henning, H. H., de Koning, C. B., Hoppe, H. C., Ojo, K. K., & Rousseau, A. L. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemistryOpen, 11(11), e202200155. Retrieved from [Link]

  • Elliott, A. J., Morris, P. E., Jr, Petty, S. L., & Williams, C. H. (1997). An improved synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines. The Journal of organic chemistry, 62(23), 8071–8075. Retrieved from [Link]

  • Pathak, V. N., Gupta, R., & Jain, M. (2018). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research in Science and Technology, 4(8), 1-8. Retrieved from [Link]

  • Castellanos-Gonzalez, A., White, C. A., Jr, Rivas, K. L., Riscoe, M. K., & Kennan, A. J. (2018). 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. ACS infectious diseases, 4(4), 516–522. Retrieved from [Link]

  • Al-Zoubi, R. M., Al-Subeh, Z. Y., & Al-Adarbeh, I. N. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 27(9), 2917. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, Z., & Liu, H. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 841. Retrieved from [Link]

  • Nagashima, S., Nagata, H., Iwata, M., Yamashita, M., Kawamoto, T., Ohta, Y., ... & Arisawa, M. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & medicinal chemistry, 17(19), 6926–6936. Retrieved from [Link]

  • Alzahrani, A. Y. A., Shehab, W. S., Amer, A. H., Abdel-Aziz, M. M., & El-Sayed, W. M. (2021). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3, 4-d] pyrimidine derivatives. RSC advances, 11(38), 23377–23390. Retrieved from [Link]

  • Castellanos-Gonzalez, A., White, C. A., Jr, Rivas, K. L., Riscoe, M. K., & Kennan, A. J. (2018). 7H-Pyrrolo[2,3-d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1H-Pyrazolo[3,4-d]pyrimidin-4-amine-Based Inhibitors. ACS infectious diseases, 4(4), 516–522. Retrieved from [Link]

  • Dekhne, A. S., Shah, K., Ducker, G. S., Katinas, J. M., Wong-Roushar, J., Nayeen, M. J., ... & Matherly, L. H. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular cancer therapeutics, 18(10), 1787–1799. Retrieved from [Link]

  • Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Luke, R. W. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073. Retrieved from [Link]

  • Materazzi, S., Fusi, C., Benemei, S., Pedretti, P., Patacchini, R., Nilius, B., ... & Geppetti, P. (2012). 7-Substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel: a promising approach for treating pain and inflammation. Bioorganic & medicinal chemistry, 20(5), 1690–1698. Retrieved from [Link]

  • Nagashima, S., Nagata, H., Iwata, M., Yamashita, M., Kawamoto, T., Ohta, Y., ... & Arisawa, M. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & medicinal chemistry, 17(19), 6926–6936. Retrieved from [Link]

  • Dekhne, A. S., Shah, K., Ducker, G. S., Katinas, J. M., Wong-Roushar, J., Nayeen, M. J., ... & Matherly, L. H. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular cancer therapeutics, 18(10), 1787–1799. Retrieved from [Link]

  • Dekhne, A. S., Katinas, J. M., Doshi, A., Wallace-Povirk, A., O'Connor, C., Dzinic, S. H., ... & Matherly, L. H. (2021). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular pharmacology, 99(5), 359–372. Retrieved from [Link]

Sources

A Comparative Analysis of Bromodomain Ligands: Unveiling the Potential of the 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of epigenetic regulation, bromodomains have emerged as critical "readers" of histone acetylation marks, playing a pivotal role in gene transcription and cellular signaling. Their dysregulation is implicated in a spectrum of diseases, most notably cancer, making them attractive therapeutic targets. This guide provides a comprehensive comparative analysis of bromodomain ligands, with a special focus on the promising scaffold of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one and its derivatives, in contrast to well-established BET (Bromodomain and Extra-Terminal) family inhibitors.

The Allure of Bromodomains as Therapeutic Targets

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction serves as a docking platform for chromatin-modifying complexes, thereby influencing gene expression. The human genome encodes for over 60 bromodomains, which are categorized into several families. The BET family, comprising BRD2, BRD3, BRD4, and BRDT, has been the most extensively studied and targeted family of bromodomain-containing proteins.

The development of small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of bromodomains has opened new avenues for therapeutic intervention. These inhibitors can displace bromodomain-containing proteins from chromatin, leading to the modulation of gene expression programs that drive disease progression.

Introducing the Pyrrolo[3,2-D]pyrimidin-4-one Scaffold: A New Frontier in Bromodomain Inhibition

While much of the focus has been on pan-BET inhibitors, the quest for selectivity among different bromodomain families is crucial to enhance therapeutic efficacy and minimize off-target effects. The pyrrolo[3,2-d]pyrimidin-4-one scaffold has been identified as a privileged structure in medicinal chemistry due to its resemblance to purine bases, allowing for effective interactions with enzyme active sites.[1] This scaffold has shown particular promise in the development of potent and selective inhibitors for the p300/CBP-associated factor (PCAF) bromodomain.[1]

This compound , the subject of our focus, is a key intermediate and a foundational structure within this class of inhibitors. The bromine atom at the 7-position provides a versatile chemical handle for further structural modifications through metal-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity.[1]

Comparative Analysis: Pyrrolo[3,2-D]pyrimidin-4-ones vs. Established BET Inhibitors

To understand the unique potential of the pyrrolo[3,2-d]pyrimidin-4-one scaffold, it is essential to compare its performance with well-characterized BET bromodomain inhibitors such as JQ1, I-BET762, and OTX015.

Ligand/ScaffoldTarget Bromodomain(s)IC50KdKey Features & Applications
(+)-JQ1 BRD2, BRD3, BRD4, BRDT~10-100 nM (for BRD4)~50 nM (for BRD4(1))Potent pan-BET inhibitor; widely used as a chemical probe in cancer research; short half-life limits its clinical use.[2][3]
I-BET762 (GSK525762) BRD2, BRD3, BRD432.5-42.5 nM50.5–61.3 nMCell-permeable pan-BET inhibitor; has been investigated in clinical trials for various cancers.[4][5]
OTX015 (Birabresib) BRD2, BRD3, BRD492-112 nMNot widely reportedOrally bioavailable pan-BET inhibitor; has undergone clinical evaluation for hematologic malignancies and solid tumors.[6][7]
(R,R)-36n (a pyrrolo[3,2-d]pyrimidin-4-one derivative) PCAF7 nM78 nMHighly potent and selective PCAF bromodomain inhibitor; demonstrates the potential of the scaffold for non-BET bromodomain targeting.[8]
This compound PCAF (as a scaffold)Not explicitly reportedNot explicitly reportedA key building block for developing potent PCAF inhibitors and PROTACs; the bromine atom allows for extensive chemical modification.[1]

Key Insights from the Comparison:

  • Selectivity: The most striking difference lies in the selectivity profile. While JQ1, I-BET762, and OTX015 are pan-BET inhibitors, the pyrrolo[3,2-d]pyrimidin-4-one scaffold, exemplified by (R,R)-36n, demonstrates high selectivity for the PCAF bromodomain.[8] This selectivity is crucial for dissecting the specific biological roles of different bromodomain families and for developing targeted therapies with potentially fewer side effects.

  • Potency: The optimized pyrrolo[3,2-d]pyrimidin-4-one derivative, (R,R)-36n, exhibits nanomolar potency for PCAF, comparable to the potency of established BET inhibitors for their respective targets.[8] This underscores the potential of this scaffold to yield highly active compounds.

  • Therapeutic Potential: The development of selective PCAF inhibitors opens up new therapeutic avenues beyond the scope of BET inhibition. PCAF is involved in various cellular processes, and its dysregulation has been linked to different diseases.

Experimental Workflows for Comparative Analysis

The objective comparison of bromodomain ligands necessitates robust and quantitative experimental assays. Here, we outline the workflows for three commonly employed techniques: AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC).

G cluster_0 Experimental Workflow for Bromodomain Inhibitor Comparison ligand Test Ligands (e.g., this compound derivatives, JQ1) assays Biochemical/Biophysical Assays ligand->assays Screening alphascreen AlphaScreen assays->alphascreen trfret TR-FRET assays->trfret itc ITC assays->itc data_analysis Data Analysis alphascreen->data_analysis trfret->data_analysis itc->data_analysis ic50 IC50 Determination data_analysis->ic50 kd Kd Determination data_analysis->kd thermo Thermodynamic Profile data_analysis->thermo comparison Comparative Analysis ic50->comparison kd->comparison thermo->comparison

Figure 1. A generalized workflow for the comparative analysis of bromodomain inhibitors.

Experimental Protocols

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the interaction between a bromodomain protein and a biotinylated, acetylated histone peptide.

  • Principle: Donor and acceptor beads are brought into proximity when the bromodomain binds to the peptide. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. An inhibitor disrupts this interaction, resulting in a decreased signal.

  • Step-by-Step Protocol:

    • Prepare a master mixture containing 3x BRD assay buffer, the BET bromodomain ligand (biotinylated acetylated histone peptide), and water.

    • Thaw the bromodomain protein (e.g., recombinant PCAF or BRD4) on ice.

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the bromodomain protein to each well, followed by the master mixture.

    • Incubate at room temperature for 30 minutes with gentle shaking.

    • Add Glutathione (GSH) Acceptor beads diluted in 1x Detection Buffer and incubate for 30 minutes.

    • Add Streptavidin-conjugated Donor beads diluted in 1x Detection Buffer and incubate for 15-30 minutes in the dark.

    • Read the AlphaScreen signal on a compatible plate reader.

    • Calculate IC50 values by plotting the signal against the inhibitor concentration.[3][6]

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the proximity of a donor and an acceptor fluorophore attached to the interacting partners.

  • Principle: A terbium-labeled antibody (donor) binds to a GST-tagged bromodomain, and a fluorescently labeled streptavidin (acceptor) binds to a biotinylated acetylated histone peptide. When the bromodomain and peptide interact, FRET occurs. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.

  • Step-by-Step Protocol:

    • Dilute the test compounds to the desired concentrations.

    • In a 384-well plate, add the test compound.

    • Add a mixture of the GST-tagged bromodomain protein and the terbium-labeled anti-GST antibody.

    • Add a mixture of the biotinylated acetylated histone peptide and the fluorescently labeled streptavidin.

    • Incubate the plate for a specified time (e.g., 120 minutes) at room temperature.

    • Measure the fluorescence intensity at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

    • Calculate the TR-FRET ratio and determine the IC50 values.[9]

3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Principle: A solution of the ligand is titrated into a solution of the protein in the calorimeter cell. The heat released or absorbed upon binding is measured.

  • Step-by-Step Protocol:

    • Prepare solutions of the bromodomain protein and the ligand in the same buffer to minimize heats of dilution.

    • Thoroughly degas both solutions.

    • Fill the sample cell of the ITC instrument with the protein solution and the injection syringe with the ligand solution.

    • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

    • Perform the titration experiment, injecting small aliquots of the ligand into the protein solution.

    • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10][11]

The Role of Bromodomains in Signaling Pathways

Bromodomains are integral components of signaling pathways that regulate gene expression. For instance, BRD4 plays a crucial role in the transcription of oncogenes like MYC.

G cluster_0 BRD4-Mediated Gene Transcription Histone Histone Tails Ac Acetylation (Ac) Histone->Ac BRD4 BRD4 Ac->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits PolII RNA Polymerase II PTEFb->PolII Phosphorylates Gene Target Gene (e.g., MYC) PolII->Gene Transcribes Transcription Transcription Gene->Transcription Inhibitor BET Inhibitor (e.g., JQ1) Inhibitor->BRD4 Blocks Binding

Figure 2. Simplified diagram of BRD4's role in transcriptional activation and its inhibition.

Future Directions and the Promise of PROTACs

The this compound scaffold is not only a foundation for developing selective inhibitors but also serves as a crucial building block for Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its degradation. By attaching a derivative of the pyrrolo[3,2-d]pyrimidin-4-one scaffold to an E3 ligase ligand, it is possible to create PROTACs that selectively degrade PCAF, offering a powerful new strategy for therapeutic intervention.

Conclusion

The field of bromodomain research is rapidly evolving, with a growing emphasis on developing selective inhibitors to probe the functions of individual bromodomain families and to create more targeted therapies. The this compound scaffold represents a significant advancement in this area, providing a versatile platform for the design of potent and selective PCAF inhibitors. Through rigorous comparative analysis using techniques like AlphaScreen, TR-FRET, and ITC, researchers can effectively characterize the performance of these novel ligands against established inhibitors, paving the way for the next generation of epigenetic drugs.

References

  • JQ1. In: Wikipedia. ; 2023. [Link]

  • Data Sheet BRD4 (BD1) TR-FRET Assay Kit. AMSBIO. Accessed January 7, 2026. [Link]

  • He H, Yang Y, Li Y, et al. Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. J Med Chem. 2019;62(9):4526-4542. [Link]

  • BRD4 (BD1) Inhibitor Screening Assay Kit. West Bioscience. Accessed January 7, 2026. [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacol Transl Sci. 2021;4(1):213-223. [Link]

  • Bromodomain Assay Service (Reader Domain Assays). Reaction Biology. Accessed January 7, 2026. [Link]

  • Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. RSC Med Chem. 2020;11(1):94-102. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. J Vis Exp. 2017;(127):55945. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In: Protein-Ligand Interactions. ; 2012:25-44. [Link]

Sources

A Comparative Guide to Validating Target Engagement of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one in Living Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "So What?" of Target Engagement

In the landscape of modern drug discovery, synthesizing a novel compound is just the beginning of a long and intricate journey. The pyrrolo[3,2-d]pyrimidine scaffold, to which 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one belongs, is a well-established "privileged structure." Its resemblance to the purine base of ATP makes it a fertile ground for developing inhibitors against a host of cellular targets, most notably protein kinases.[1] Derivatives of this core have shown activity against critical oncology targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and p21-activated kinase 4 (PAK4).[2][3][4] Other studies have pointed to its potential in targeting enzymes involved in one-carbon metabolism, such as serine hydroxymethyltransferase 2 (SHMT2).[5][6]

However, a compound's efficacy in a phenotypic screen (e.g., inhibiting cancer cell growth) does not automatically confirm it works by inhibiting its intended target. This is the critical challenge of target engagement : proving that a drug candidate physically interacts with its designated protein target within the complex and dynamic environment of a living cell.[7] Failure to rigorously validate target engagement early is a primary contributor to late-stage clinical trial failures.[7]

This guide provides an in-depth, objective comparison of two leading methodologies for confirming intracellular target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay . Using the hypothetical scenario that this compound is designed to inhibit the receptor tyrosine kinase VEGFR2 , we will explore the principles, protocols, and data outputs of each technique, offering field-proven insights to guide your experimental design.

Methodology 1: Cellular Thermal Shift Assay (CETSA®) - The Litmus Test of Stability

CETSA operates on a fundamental biophysical principle: when a protein binds to a ligand (like our compound), it generally becomes more stable.[8] This increased stability translates to a higher resistance to thermal denaturation.[9] By heating cells treated with a compound and measuring how much of the target protein remains soluble, we can directly infer binding.[10]

The CETSA Principle: A Workflow

The experimental logic of CETSA is a sequential process to isolate the stabilized protein fraction for analysis.

cluster_workflow CETSA Experimental Workflow A Intact Cells Plated B Treat with 7-Bromo-1,5-dihydro- 4H-pyrrolo[3,2-D]pyrimidin-4-one or Vehicle (DMSO) A->B C Heat Challenge (Temperature Gradient) B->C D Cell Lysis (e.g., Freeze-Thaw) C->D E Separation of Soluble vs. Aggregated Proteins (Centrifugation) D->E F Quantify Soluble VEGFR2 (e.g., Western Blot, ELISA) E->F cluster_principle NanoBRET™ Target Engagement Principle cluster_no_compound No Compound cluster_with_compound With Compound A NanoLuc-VEGFR2 (Donor) B Fluorescent Tracer (Acceptor) A->B Tracer Binds C High BRET Signal B->C Energy Transfer D NanoLuc-VEGFR2 (Donor) G Low BRET Signal D->G No Energy Transfer E 7-Bromo-1,5-dihydro... E->D Compound Binds F Fluorescent Tracer (Displaced)

Caption: Principle of the competitive NanoBRET™ TE assay.

Expert Insights: The Causality Behind the Protocol

Unlike CETSA, NanoBRET™ requires genetic engineering to create a fusion protein. While this is a drawback, it enables a highly sensitive, ratiometric, and real-time measurement of binding in living cells. [11]The choice of tracer and its concentration are paramount. The tracer must be cell-permeable and bind reversibly to the target. Scientist Tip: The optimal tracer concentration is typically at or below its Kₑ for the target, ensuring that the assay is sensitive to competition from the test compound.

Detailed Experimental Protocol: NanoBRET™ for VEGFR2
  • Vector Construction & Transfection: Clone the coding sequence for human VEGFR2 into a vector that fuses it with NanoLuc® luciferase at either the N- or C-terminus. Transfect this plasmid into a suitable cell line (e.g., HEK293T) using a reagent like FuGene HD. [12]Incubate for 24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and adjust the cell density to 2 x 10⁵ cells/mL in Opti-MEM™ I medium. [13]Dispense cells into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound.

    • Add the test compound to the wells, followed immediately by the addition of the VEGFR2-specific fluorescent tracer at its pre-determined optimal concentration.

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow binding to reach equilibrium. [12]4. Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells. [13] * Add the substrate solution to all wells.

    • Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence. Measure the donor emission (~460 nm) and the acceptor emission (~618 nm). [12]5. Data Analysis:

    • Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle (100% signal) and a positive control competitor (0% signal).

    • Plot the normalized BRET ratio against the log of the compound concentration and fit with a four-parameter logistic curve to determine the IC₅₀, which reflects the compound's apparent intracellular affinity for VEGFR2.

Hypothetical Data & Interpretation
Assay TypeReadoutValue
NanoBRET™ TE Intracellular IC₅₀0.85 µM

An IC₅₀ of 0.85 µM demonstrates that this compound effectively engages VEGFR2 in living cells and displaces the tracer in a dose-dependent manner. This quantitative value is invaluable for structure-activity relationship (SAR) studies and for ranking compound potency.

Head-to-Head Comparison: CETSA vs. NanoBRET™

Choosing the right assay depends on the specific research question, the available resources, and the stage of the drug discovery project.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein. [9]Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target. [14]
Target Protein Native, unmodified protein in its natural context.Genetically engineered fusion protein (e.g., NanoLuc®-VEGFR2). [12]
Key Reagents Test compound, cells, antibody/reagents for protein detection.Test compound, NanoLuc® fusion vector, specific fluorescent tracer, substrate. [13]
Throughput Lower to medium (Western Blot) or higher (ELISA/AlphaScreen® formats). [10]High; easily adaptable to 384- and 1536-well plate formats.
Data Output Thermal shift (ΔTₘ) or semi-quantitative EC₅₀ from isothermal analysis.Quantitative intracellular IC₅₀, enabling direct affinity determination. [11]
Key Advantage Label-free: Assesses the native protein, avoiding potential artifacts from tags. [15]Live-cell quantitation: Provides robust, ratiometric data on binding affinity in real-time. [16]
Key Limitation Not all proteins exhibit a measurable thermal shift upon ligand binding.Requires genetic modification of the target and development/availability of a suitable tracer.

Conclusion and Strategic Recommendations

Both CETSA and NanoBRET™ are powerful, validated methods for confirming the intracellular engagement of this compound with its putative target, VEGFR2. They are not mutually exclusive; in fact, they provide complementary evidence.

  • CETSA is an outstanding choice for initial validation. Confirming engagement with the native, untagged protein provides the highest level of physiological relevance and is a crucial first step to de-risk a project. [8]Its label-free nature makes it universally applicable to any target for which a detection antibody exists.

  • NanoBRET™ excels in quantitative pharmacology and screening applications. Once initial engagement is confirmed (perhaps by CETSA), NanoBRET™ provides the high-throughput capability and precise affinity data (IC₅₀) needed to drive medicinal chemistry efforts, compare large sets of analogues, and perform detailed structure-activity relationship studies. [11] For a comprehensive validation strategy, a researcher could first use CETSA to confirm that this compound stabilizes endogenous VEGFR2. Following this confirmation, a NanoBRET™ assay could be developed to enable higher-throughput screening of derivatives to optimize potency and cellular permeability. This dual-pronged approach leverages the strengths of both platforms, providing irrefutable, multi-faceted evidence of target engagement and building a robust foundation for further preclinical development.

References

  • National Center for Biotechnology Information (2024). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. PubMed. Available at: [Link]

  • EUbOPEN (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • National Center for Biotechnology Information (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Annual Reviews (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]

  • National Center for Biotechnology Information (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Bentham Science (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: [Link]

  • Pelago Bioscience (n.d.). CETSA. Pelago Bioscience. Available at: [Link]

  • National Center for Biotechnology Information (2015). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC. Available at: [Link]

  • National Center for Biotechnology Information (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • Molecular Biology of the Cell (2017). A Guide to Simple and Informative Binding Assays. MBoC. Available at: [Link]

  • Semantic Scholar (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information (2015). Proteins and Their Interacting Partners: An Introduction to Protein–Ligand Binding Site Prediction Methods. NIH. Available at: [Link]

  • Springer Nature Experiments (n.d.). Methods for Predicting Protein–Ligand Binding Sites. Springer Nature. Available at: [Link]

  • National Center for Biotechnology Information (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. NIH. Available at: [Link]

  • JoVE (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. Available at: [Link]

  • National Center for Biotechnology Information (2022). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC. Available at: [Link]

  • National Center for Biotechnology Information (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2021). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. Available at: [Link]

  • MDPI (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. Available at: [Link]

  • National Center for Biotechnology Information (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. Available at: [Link]

Sources

A Head-to-Head Comparison of Pyrrolo[3,2-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, particularly in the pursuit of kinase inhibitors, the selection of a core heterocyclic scaffold is a decision that dictates the trajectory of a drug discovery program. Among the most successful and widely explored frameworks are the pyrrolo[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine systems. Both are bioisosteres of adenine, the core of adenosine triphosphate (ATP), allowing them to effectively compete for the ATP-binding site of protein kinases.[1][2] However, the subtle yet critical difference in the placement of a single nitrogen atom profoundly influences their physicochemical properties, synthetic accessibility, and ultimately, their pharmacological profiles. This guide provides an in-depth, head-to-head comparison of these two "privileged" scaffolds to inform rational drug design.

Structural and Physicochemical Distinctions

At first glance, the two scaffolds are remarkably similar. Both are fused bicyclic systems composed of a pyrimidine ring and a five-membered heterocyclic ring. The key distinction lies in the arrangement of nitrogen atoms within that five-membered ring.

  • Pyrrolo[3,2-d]pyrimidine (7-deazapurine): This scaffold features a pyrrole ring fused to the pyrimidine. The nitrogen atom is at position 7, and a carbon atom is at position 8. This arrangement is also known as a 7-deazapurine.[3]

  • Pyrazolo[3,4-d]pyrimidine (8-azapurine): This scaffold incorporates a pyrazole ring. It contains two adjacent nitrogen atoms, at positions 7 and 8 (or 1 and 2 depending on the tautomeric form). This scaffold is an isostere of the adenine ring of ATP, which allows molecules based on it to mimic hinge region binding interactions in kinase active sites.[1][2]

This seemingly minor structural isomerism has significant consequences for the molecule's electronic distribution, hydrogen bonding potential, and overall shape.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine or Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP Binding

Figure 2. Simplified EGFR signaling pathway targeted by inhibitors.

Derivatives from both classes have been developed as potent EGFR inhibitors. [4]The choice between them often comes down to the specific interactions desired within the ATP pocket and the vectors available for synthetic modification to enhance potency and selectivity.

  • Pyrrolo[3,2-d]pyrimidine-based inhibitors have been successfully designed as dual HER2/EGFR inhibitors. [4]Medicinal chemists have exploited the N7-H as a critical hinge-binding element and used the C4-amino linkage to attach substituted phenyl rings that occupy the core of the ATP pocket. Further modifications at the N5 position have been used to engage the "back pocket" of the kinase, improving potency and residence time. [4]

  • Pyrazolo[3,4-d]pyrimidine-based inhibitors are perhaps most famously represented by Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, but the scaffold is widely used for other kinases as well. [2]The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine and has been a focus for designing novel anticancer agents targeting EGFR and ErbB2. [5]The first pyrazolo[3,4-d]pyrimidine kinase inhibitors identified were PP1 and PP2, which were discovered to be inhibitors of the SRC family of kinases. [2] Table 2: Representative Public Data on Kinase Inhibition

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
Pyrrolo[3,2-d]pyrimidineHER2 / EGFR0.98 / 2.5[4]
Pyrrolo[2,3-d]pyrimidineEGFR / HER2 / VEGFR279 / 40 / 136[6]
Pyrazolo[3,4-d]pyrimidineBTK (Ibrutinib)7.95[2]
Pyrazolo[3,4-d]pyrimidineVEGFR-263[7]

Note: IC₅₀ values are highly dependent on assay conditions and specific compound structures. This table is for illustrative purposes to show the high potency achievable with both scaffolds.

Experimental Workflow: A Practical Guide to Comparison

To objectively compare novel derivatives from each scaffold, a standardized experimental workflow is essential. This ensures that differences in observed activity are due to the intrinsic properties of the compounds and not variations in experimental procedure.

Workflow start Design & Synthesize Test Compounds purify Purification & QC (HPLC, NMR, MS) start->purify kinase_assay In Vitro Kinase Assay (Determine IC₅₀) purify->kinase_assay cell_assay Cell-Based Assay (e.g., MTT for Proliferation) kinase_assay->cell_assay data_analysis Data Analysis & SAR Interpretation cell_assay->data_analysis

Figure 3. Standardized workflow for comparing novel inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase. It measures the amount of ADP produced, which is proportional to kinase activity. [8] Materials:

  • Kinase of interest (e.g., EGFR, HER2) and its specific substrate peptide.

  • ATP, Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). [8]* Test compounds (solubilized in 100% DMSO).

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

  • White, opaque 384-well plates.

Procedure:

  • Compound Plating: Prepare a 10-point serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" control.

  • Kinase Pre-incubation: Add the kinase enzyme, diluted in kinase assay buffer, to all wells. [9]Allow the plate to incubate for 15-30 minutes at room temperature to permit the inhibitor to bind to the kinase. [9]3. Initiate Kinase Reaction: Add a solution containing the kinase substrate and ATP (at a concentration near its Km for the enzyme) to all wells to start the reaction. [9]4. Incubation: Cover the plate and incubate for 60 minutes at 30°C. [8]5. ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [8] * Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature. [8]6. Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value. [8]

Protocol 2: Cell Proliferation Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of a compound's cytotoxic or cytostatic effects. [10][11] Materials:

  • Cancer cell line of interest (e.g., BT-474 for HER2, A549 for EGFR).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS). * Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear, flat-bottom tissue culture plates.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂). [12]2. Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds (typically for 48-72 hours). Include a vehicle-only (e.g., DMSO) control.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT labeling reagent to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours in the cell culture incubator. [10]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [11]4. Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [12]Mix gently on an orbital shaker for 15 minutes. [12]5. Absorbance Reading: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. [10]A reference wavelength of >650 nm can be used to subtract background noise. [10]6. Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Strategic Outlook

Both the pyrrolo[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are powerful, validated starting points for the development of potent and selective kinase inhibitors. The choice between them is not a matter of inherent superiority but of strategic alignment with the specific goals of a drug discovery program.

  • The pyrrolo[3,2-d]pyrimidine scaffold offers a slightly more electron-rich five-membered ring and a well-defined hydrogen bond donor at N7. Its synthetic chemistry is well-established, providing clear vectors for modification at the C4, N5, and C6 positions.

  • The pyrazolo[3,4-d]pyrimidine scaffold introduces an additional nitrogen atom, creating a different electronic and steric profile. This can be advantageous for creating unique interactions within the ATP pocket but may also present challenges related to selectivity and physicochemical properties. The success of drugs like Ibrutinib highlights the immense potential of this scaffold. [2] Ultimately, the optimal scaffold is the one that best fits the target's active site, allows for synthetic diversification to optimize potency and ADME properties, and provides a clear path to intellectual property. A robust head-to-head comparison, using standardized and validated experimental protocols as described here, is the most reliable method for making an evidence-based decision and accelerating the journey from a promising scaffold to a potential clinical candidate. [13]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Gunn, R. J., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288–4312. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Al-Bayati, F. A. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Abdellatif, K. R. A., et al. (2015). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 348(8), 545–554. [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 90(1), 83–96. [Link]

  • Trentini, A., et al. (2023). Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Trentini, A., et al. (2023). Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. Semantic Scholar. [Link]

  • Trentini, A., et al. (2023). Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. IRIS Institutional Research Information System. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5031. [Link]

  • Al-Omaim, W. S., et al. (2022). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. [Link]

  • Gunn, R. J., et al. (2000). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(6), 7795–7807. [Link]

  • Tolba, M. F., et al. (2018). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Scientific Reports, 8(1), 10478. [Link]

  • Solano, F., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical Research, 29(12), 3329–3344. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Contri, C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 466–472. [Link]

  • Abdimijit, A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]

  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(13), 5122. [Link]

  • Schenone, S., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 503–507. [Link]

  • Bär, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Al-Omaim, W. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

  • Dymshits, G., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. [Link]

  • Zhang, M., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]

  • Traxler, P., & Furet, P. (2025). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]

  • Kim, M., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(8), 3792–3811. [Link]

  • Baszczyňski, O., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1169–1224. [Link]

  • Al-Omaim, W. S., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918–5936. [Link]

  • Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Al-Omaim, W. S., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115609. [Link]

  • Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 962–976. [Link]

  • Davood, A., & Daryaei, S. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. [Link]

  • Davood, A., & Daryaei, S. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link]

Sources

A Guide to Assessing the Selectivity of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, a heterocyclic compound with significant potential in medicinal chemistry. The pyrrolo[3,2-d]pyrimidine scaffold is a known "privileged structure," recognized for its ability to interact with the active sites of various enzymes, particularly kinases.[1] This guide will delve into the experimental methodologies required to construct a robust selectivity profile, comparing its hypothetical performance against established benchmarks in the field.

The core challenge in developing potent chemical probes and drug candidates lies not just in identifying on-target activity but in thoroughly characterizing off-target interactions. A well-defined selectivity profile is paramount for interpreting biological outcomes and mitigating potential toxicities. Given that derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have demonstrated activity against a wide array of protein kinases—including EGFR, VEGFR, and RET[2][3]—a thorough investigation into the kinase inhibitory potential of this compound is a logical and necessary starting point.

Furthermore, this specific compound is classified as a "Protein Degrader Building Block," suggesting its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] The scaffold has also been implicated in the inhibition of bromodomains, specifically PCAF.[1] Therefore, a comprehensive assessment must extend beyond the kinome to other potential target families.

This guide will present a two-pronged approach to characterizing the selectivity of this compound: a broad-based kinase panel screen and a focused cellular target engagement assay. We will compare its hypothetical selectivity against that of Sunitinib, a well-known multi-targeted tyrosine kinase inhibitor, and a more selective inhibitor relevant to a putative primary target.

Part 1: Kinase Selectivity Profiling

The initial and most critical step in assessing a potential kinase inhibitor is to understand its interaction profile across the human kinome. The high degree of structural conservation in the ATP-binding site of kinases makes cross-reactivity a common challenge. A broad kinase panel screen provides a global view of a compound's selectivity at a standardized ATP concentration.

Experimental Design: Large-Scale Kinase Panel Screening

For this assessment, we propose utilizing a comprehensive kinase panel, such as the KINOMEscan™ platform (DiscoverX), which employs a competitive binding assay to quantify the interaction of a test compound with over 450 human kinases. This method is independent of enzyme activity and relies on the displacement of a tagged ligand from the kinase active site.

Rationale for Experimental Choices:

  • Competitive Binding Assay: This format allows for the screening of a wide range of kinases, including those that are difficult to express or have low enzymatic activity. It directly measures the binding affinity of the compound to the kinase, providing a dissociation constant (Kd) that is a direct measure of potency.

  • Comprehensive Panel: A large panel is essential for identifying not only the primary targets but also potential off-targets that could lead to unexpected biological effects or toxicity. The pyrrolopyrimidine scaffold is known to be versatile, making a broad screen a necessity.[4][5]

Methodology: Kinase Panel Screen Protocol
  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. From this, prepare a 1 mM working solution in DMSO.

  • Assay Execution (as per KINOMEscan™ protocol):

    • The test compound is incubated with a panel of human kinases, each fused to a DNA tag.

    • An immobilized, active-site directed ligand is added to the reaction. Kinases not bound by the test compound will bind to the immobilized ligand.

    • The kinase-ligand complexes are captured on a solid support, and the amount of kinase remaining in solution is quantified using qPCR of the DNA tag.

    • The results are typically reported as the percentage of the kinase that remains unbound by the test compound at a specific concentration (e.g., 10 µM). A lower percentage indicates a stronger interaction.

  • Data Analysis: The primary screening data is used to calculate a Kd for each interaction. The selectivity of the compound is then visualized using a "tree-spot" diagram, which maps the binding affinities onto a phylogenetic tree of the human kinome.

Comparative Analysis

To contextualize the selectivity of this compound, we will compare its hypothetical results with the known selectivity profiles of Sunitinib (a multi-kinase inhibitor) and a hypothetical selective inhibitor of a putative primary target (e.g., a selective RET inhibitor if RET is identified as a primary target).

Kinase Target This compound (Hypothetical Kd) Sunitinib (Known Kd) Selective RET Inhibitor (Hypothetical Kd)
RET5 nM261 nM2 nM
VEGFR220 nM9 nM>10,000 nM
KIT50 nM1 nM>10,000 nM
FLT3150 nM1 nM>10,000 nM
SRC>1,000 nM250 nM>10,000 nM
EGFR>5,000 nM>10,000 nM>10,000 nM

This data is illustrative and serves as a template for presenting actual experimental results.

Visualization: Kinase Screening Workflow

G cluster_prep Compound Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Compound 7-Bromo-1,5-dihydro-4H- pyrrolo[3,2-d]pyrimidin-4-one Stock 100 mM Stock in DMSO Compound->Stock Working 1 mM Working Solution Stock->Working Incubation Incubate with DNA-tagged Kinases Working->Incubation Ligand Add Immobilized Ligand Incubation->Ligand Capture Capture on Solid Support Ligand->Capture Quantify Quantify Unbound Kinase via qPCR Capture->Quantify Kd Calculate Kd Values Quantify->Kd TreeSpot Generate Tree-Spot Diagram Kd->TreeSpot Selectivity Assess Selectivity Profile TreeSpot->Selectivity

Caption: Workflow for kinase selectivity profiling.

Part 2: Cellular Target Engagement

While in vitro binding assays are essential for determining direct physical interactions, it is equally important to verify that the compound engages its intended target(s) in a more physiologically relevant cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.

Experimental Design: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be measured by quantifying the amount of soluble protein remaining after heat treatment.

Rationale for Experimental Choices:

  • Physiological Relevance: CETSA is performed in intact cells or cell lysates, providing a more accurate representation of target engagement in a biological context.

  • Label-Free: This technique does not require any modification of the compound or the target protein, avoiding potential artifacts.

  • Versatility: CETSA can be adapted to a variety of formats, from single-target validation using Western blotting to proteome-wide analysis using mass spectrometry (Thermal Proteome Profiling or TPP).

Methodology: CETSA Protocol
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the putative target kinase) to ~80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody and Western blotting.

  • Data Analysis:

    • Generate a melt curve by plotting the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melt curve for the compound-treated sample indicates target stabilization and engagement.

Visualization: CETSA Workflow

G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Culture Culture Cells Treat Treat with Compound or Vehicle Culture->Treat Harvest Harvest Cells Treat->Harvest Heat Heat to a Range of Temperatures Harvest->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Western Western Blot for Target Protein Lyse->Western Plot Plot Melt Curve Western->Plot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion and Future Directions

A comprehensive assessment of the selectivity of this compound is a critical step in its development as a chemical probe or therapeutic lead. The methodologies outlined in this guide, combining broad-based in vitro profiling with cellular target engagement assays, provide a robust framework for this evaluation.

The hypothetical data presented here illustrates how a compound of this class might exhibit a distinct selectivity profile compared to established kinase inhibitors. A favorable profile would show high affinity for a limited number of kinases, with minimal off-target binding. The confirmation of target engagement in a cellular context via CETSA would further validate its potential.

Given its potential as a bromodomain inhibitor, a similar tiered approach should be employed for this target class, starting with a broad panel screen (e.g., BROMOscan®) followed by cellular validation. Ultimately, a thorough understanding of the complete selectivity profile of this compound will be instrumental in guiding its future applications in drug discovery and chemical biology.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Zhang, Y., et al. (2013). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. PubMed.
  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel), 16(9), 1324.
  • Gampa, V., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Semantic Scholar.
  • This compound. (n.d.). Benchchem.

Sources

A Comparative Guide to the Independent Verification of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. Tailored for researchers in drug discovery and chemical biology, this document moves beyond a simple protocol, offering a strategic rationale for experimental design, data interpretation, and contextual comparison against established benchmarks. Our objective is to present a self-validating methodology that ensures the trustworthiness and scientific integrity of the findings.

Introduction: The Pyrrolopyrimidine Scaffold and the Role of Bromination

The pyrrolo[3,2-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Its structural similarity to the purine bases of ATP allows molecules built on this framework to effectively interact with the active sites of numerous enzymes, particularly protein kinases.[1][2] Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed into FDA-approved kinase inhibitors and are actively investigated for treating a range of diseases, from cancer to inflammatory conditions.[3][4][5]

The subject of this guide, This compound , is a functionalized derivative of this core. The bromine atom at the 7-position is not merely a substituent; it serves as a critical synthetic handle for further chemical elaboration via metal-catalyzed cross-coupling reactions.[1] This allows for rapid structure-activity relationship (SAR) studies to optimize potency and selectivity.[1] Furthermore, this compound is classified as a building block for Proteolysis-Targeting Chimeras (PROTACs), highlighting its value in advanced drug discovery modalities.[1] Given the extensive history of this scaffold class as kinase inhibitors, a primary verification step is to quantify its activity against a well-characterized protein kinase.[6][7][8][9]

Mechanistic Hypothesis: Kinase Inhibition

We hypothesize that this compound functions as an ATP-competitive kinase inhibitor. To provide a concrete biological context for verification, we will focus on a critical oncogenic pathway: the RAF-MEK-ERK signaling cascade. This pathway is frequently dysregulated in human cancers, making its component kinases, such as BRAF, high-value targets for therapeutic intervention.

The following diagram illustrates this signaling pathway and the putative point of inhibition for our test compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Inhibitor 7-Bromo-1,5-dihydro-4H- pyrrolo[3,2-d]pyrimidin-4-one Inhibitor->BRAF Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes G cluster_prep 1. Assay Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound_Prep Prepare 10-point serial dilutions of Test Compound & Vemurafenib in DMSO Plate_Map Design 384-well plate map (incl. controls, triplicates) Compound_Prep->Plate_Map Dispense_Cmpd Dispense compounds and DMSO controls to plate Plate_Map->Dispense_Cmpd Add_Kinase_Sub Add BRAF V600E enzyme and peptide substrate mix Dispense_Cmpd->Add_Kinase_Sub Start_Rxn Initiate reaction with ATP Add_Kinase_Sub->Start_Rxn Incubate_Rxn Incubate at 25°C for 1 hour Start_Rxn->Incubate_Rxn Stop_Rxn Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_Rxn->Stop_Rxn Develop_Signal Add Kinase Detection Reagent (converts ADP to ATP, generates light) Stop_Rxn->Develop_Signal Read_Plate Measure luminescence Develop_Signal->Read_Plate Normalize Normalize data to controls (% Inhibition) Read_Plate->Normalize Plot_Curve Plot % Inhibition vs. log[Inhibitor] Normalize->Plot_Curve Calculate_IC50 Fit curve with non-linear regression to determine IC50 Plot_Curve->Calculate_IC50

Caption: Workflow for a comparative in vitro kinase inhibition assay.

Detailed Experimental Protocol

This protocol is designed as a self-validating system by incorporating essential controls for data normalization and integrity. [10] Materials:

  • Test Compound: this compound (≥95% purity), dissolved in 100% DMSO.

  • Comparator: Vemurafenib, dissolved in 100% DMSO.

  • Enzyme: Recombinant Human BRAF V600E.

  • Substrate: Purified peptide substrate for BRAF.

  • Cofactor: ATP at a concentration approximating its Km for BRAF.

  • Assay Kit: ADP-Glo™ Kinase Assay (or equivalent luminescence-based kit).

  • Consumables: 384-well, low-volume, white, solid-bottom assay plates; multichannel pipettes.

  • Instrumentation: Luminescence-capable plate reader.

Methodology:

  • Compound Plating:

    • Prepare 10-point, 3-fold serial dilutions of the test compound and Vemurafenib in DMSO, starting at a top concentration of 1 mM.

    • Using an acoustic dispenser or manual pipetting, transfer 50 nL of each compound dilution into triplicate wells of a 384-well assay plate.

    • Dispense 50 nL of 100% DMSO into "high signal" (0% inhibition) and "low signal" (100% inhibition) control wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer containing the BRAF V600E enzyme and peptide substrate.

    • Add 5 µL of the Kinase/Substrate mix to all wells except the "low signal" controls. Add 5 µL of reaction buffer without enzyme to the "low signal" wells.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Briefly centrifuge the plate and incubate at room temperature for 60 minutes.

  • Luminescent Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition:

    • Measure the luminescence signal on a plate reader with an integration time of 0.5-1.0 seconds per well.

Data Analysis and Comparative Results

Data Normalization: The raw luminescence data (RLU) is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_low_signal) / (RLU_high_signal - RLU_low_signal))

IC50 Determination: The calculated percent inhibition values are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter variable slope model using non-linear regression software (e.g., GraphPad Prism).

Comparative Data Summary:

CompoundTargetIC50 (µM) [Mean ± SD, n=3]
This compoundBRAF V600E[Experimental Value]
Vemurafenib (Comparator)BRAF V600E0.025 ± 0.007

Note: The IC50 for Vemurafenib is a representative value and must be determined concurrently in the same assay plate for a valid head-to-head comparison.

Conclusion and Forward Path

This guide outlines a rigorous, comparative methodology for the initial verification of this compound's biological activity. By benchmarking its performance against a clinically approved inhibitor in a standardized biochemical assay, researchers can generate high-confidence data on its potency.

An experimental result showing significant inhibitory activity (e.g., an IC50 in the low micromolar to nanomolar range) would validate the mechanistic hypothesis and justify progression to the next stages of characterization. These would include:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • Orthogonal Assays: Confirming the biochemical activity using a different assay technology (e.g., a fluorescence-based method) to rule out technology-specific artifacts. [10]* Cell-Based Assays: Evaluating the compound's ability to inhibit BRAF signaling and cellular proliferation in a cancer cell line harboring the BRAF V600E mutation.

This structured approach ensures that the initial characterization is robust, reproducible, and provides a solid foundation for more advanced drug discovery efforts.

References

  • Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. PubMed. Accessed January 7, 2026. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Accessed January 7, 2026. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). Accessed January 7, 2026. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Accessed January 7, 2026. [Link]

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Accessed January 7, 2026. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Accessed January 7, 2026. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Accessed January 7, 2026. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Accessed January 7, 2026. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Accessed January 7, 2026. [Link]

  • Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. PubMed Central. Accessed January 7, 2026. [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PubMed Central. Accessed January 7, 2026. [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. National Institutes of Health (NIH). Accessed January 7, 2026. [Link]

  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health (NIH). Accessed January 7, 2026. [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Accessed January 7, 2026. [Link]

  • using assays to discovery new drugs. YouTube. Accessed January 7, 2026. [Link]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PubMed Central. Accessed January 7, 2026. [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed. Accessed January 7, 2026. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen. Accessed January 7, 2026. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Accessed January 7, 2026. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Accessed January 7, 2026. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health (NIH). Accessed January 7, 2026. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS No. 93587-23-6), a brominated heterocyclic compound.[1] The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The disposal of any chemical waste is governed by a stringent set of regulations, primarily from the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[2][3] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, ensuring that chemical waste is handled safely from generation to final disposal.[2]

I. Hazard Assessment and Characterization

Key Potential Hazards:

  • Toxicity: Brominated organic compounds can exhibit varying levels of toxicity. It is prudent to handle this compound as potentially harmful if ingested, inhaled, or absorbed through the skin.[4][5]

  • Environmental Persistence: Heterocyclic compounds can be persistent in the environment and may pose long-term risks if not disposed of properly.[6]

  • Reactivity: While specific reactivity data is unavailable, it is crucial to consider its potential for hazardous reactions with other chemicals. It should be stored separately from strong oxidizing agents, bases, and reducing agents.[5]

Due to these potential hazards, this compound must be treated as hazardous waste.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure.[7]

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or safety goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or chemical fume hood.
III. Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe disposal.[8] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

Step-by-Step Collection Protocol:

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][8] The label should also include the date of waste generation and the name of the principal investigator or laboratory.[3]

  • Waste Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous chemical reactions.[9]

Workflow for Disposal of this compound

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Assess Hazards of This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Date C->D E Collect Waste in Satellite Accumulation Area (SAA) D->E F Store in SAA Away from Incompatible Materials E->F G Arrange for Pickup by Licensed Hazardous Waste Vendor F->G H Complete Waste Manifest for Transportation G->H I Final Disposal at Permitted Facility H->I

Caption: A flowchart illustrating the key stages for the safe disposal of this compound.

IV. Storage and Final Disposal

Once collected, the hazardous waste container must be stored in a manner that prevents accidental release and ensures the safety of laboratory personnel.

Storage Guidelines:

  • Location: The SAA should be in a well-ventilated area and away from sources of ignition or heat.[10][11]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or spills.[9] The container must be kept closed at all times except when adding waste.

  • Volume Limits: Do not overfill the waste container; leave adequate headspace (at least 10%) to allow for expansion.[10]

Final Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][3] These companies are equipped to transport and dispose of chemical waste in compliance with all federal and state regulations.

Procedure for Professional Disposal:

  • Contact Vendor: Arrange for a scheduled pickup of your hazardous waste with your institution's designated waste disposal vendor.

  • Documentation: Complete all necessary paperwork, including a hazardous waste manifest. This document tracks the waste from your laboratory to its final destination.

  • Transport: The licensed vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2][3]

V. Emergency Procedures

In the event of a spill or accidental exposure, immediate action is necessary to mitigate any potential harm.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

  • Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit. Absorb the material with an inert absorbent and place it in a labeled hazardous waste container.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11]

  • Inhalation: Move to fresh air.[4]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[11]

In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS department.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your institution. The proper management of chemical waste is not just a regulatory requirement but a cornerstone of sound scientific practice.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • CP Lab Safety. 7-Bromo-1, 5-dihydro-4h-pyrrolo[3, 2-d]pyrimidin-4-one, min 95%, 100 mg.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Health and Safety, University of South Carolina. How to Dispose of Chemical Waste.
  • The American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (2025, May 17). Safety Data Sheet - 4-Bromoacetanilide.
  • ChemScene. (2025, August 14). Safety Data Sheet - tert-Butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate.
  • Occupational Safety and Health Administration. Hazardous Waste - Standards.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • ChemicalBook. (2025, July 26). 7-BROMOTHIENO[3,2-D]PYRIMIDIN-4(1H)-ONE Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][12][13]oxazine. Retrieved from Fisher Scientific.

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8991–8996.
  • Charitopoulou, M. A., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(2), 433.
  • Al-Tohamy, R., et al. (2022). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Organics, 3(1), 1-28.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.